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  • Product: 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid
  • CAS: 92851-65-5

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling of 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid

Executive Summary In the landscape of advanced organic synthesis and pharmaceutical development, 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid —commonly known as N-Tosylphenylglycine —serves as a cornerstone re...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and pharmaceutical development, 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid —commonly known as N-Tosylphenylglycine —serves as a cornerstone reagent. Functioning primarily as a robust chiral resolving agent and a versatile bidentate ligand in transition-metal-catalyzed asymmetric synthesis, its utility is intrinsically tied to its unique physicochemical properties[1][2]. This technical guide provides an in-depth analysis of its molecular architecture, thermodynamic behavior, and field-proven laboratory protocols, engineered specifically for researchers and drug development professionals demanding high-fidelity, reproducible workflows.

Molecular Architecture & Physicochemical Profile

The dual-functional nature of N-Tosylphenylglycine arises from its rigid phenylglycine core flanked by a strongly electron-withdrawing p-toluenesulfonyl (tosyl) group. This architecture dictates its crystallinity, acidity, and steric bulk, which are critical for its performance in chiral discrimination and metal coordination[3].

Below is a consolidated summary of its quantitative physical properties:

PropertyValueMethod / Condition
IUPAC Name 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acidNomenclature Standard
Common Synonyms N-Tosylphenylglycine, N-Tosyl-alpha-phenylglycineIndustry Standard
Molecular Formula C₁₅H₁₅NO₄SElemental Analysis
Molecular Weight 305.35 g/mol Calculated
Melting Point 153 °CSolid state (Crystalline)[1]
Physical State Crystalline solid (White to pale yellow)Ambient Temperature[4]
Enantiomeric Forms (R)-, (S)-, and Racemic mixturesOptical Resolution

Structural Dynamics & Spectroscopic Signatures

The structural dynamics of N-Tosylphenylglycine are governed by two highly reactive moieties: the carboxylic acid and the sulfonamide group.

  • Acidity and Coordination: The sulfonamide N-H bond is highly acidic due to the strong inductive and resonance electron-withdrawing effects of the tosyl group. This allows the molecule to easily deprotonate and act as an (N,O)-chelating dianionic ligand. When complexed with transition metals such as Ir(III) or Rh(III), it forms stable, coordinatively unsaturated half-sandwich complexes (e.g., Cp*Ir-amino acid complexes) that are highly active in asymmetric transfer hydrogenation[3].

  • Steric Environment: The spatial arrangement of the phenyl ring on the alpha-carbon, combined with the bulky p-tolyl group, creates a highly restricted chiral pocket. In catalytic applications, such as chiral oxazaborolidine-catalyzed cycloadditions, this steric bulk is the primary driver for high enantioselectivity, forcing incoming substrates to adopt a single stereochemical trajectory[2].

Solubility, Partitioning, and Solvent Interactions

Understanding the solubility profile of N-Tosylphenylglycine is critical for designing crystallization and extraction workflows.

  • Organic Solvents: The compound exhibits high solubility in polar organic solvents such as methanol, ethanol, dichloromethane, and tetrahydrofuran (THF)[4][5]. The polar carboxylic acid and sulfonamide groups act as strong hydrogen-bond donors and acceptors, interacting favorably with these solvents.

  • Aqueous Media: It is practically insoluble in acidic or neutral water due to the dominant hydrophobic character of the phenyl and p-tolyl rings. However, in alkaline aqueous solutions (pH > 8), it readily dissolves as a sodium or potassium salt.

  • Causality in Workflow Design: This stark pH-dependent solubility is exploited during synthesis and recovery phases. By shifting the pH, chemists can quantitatively partition the molecule between aqueous and organic phases, enabling highly efficient recycling of the resolving agent after chiral resolution[5].

Application in Asymmetric Catalysis and Chiral Resolution

One of the most prominent industrial applications of N-Tosylphenylglycine is the optical resolution of racemic amines (such as ketamine or piperazine derivatives) via diastereomeric salt formation[1][5]. The thermodynamic basis for this separation lies in the differential lattice energies and solvation dynamics of the resulting diastereomeric pairs.

G Start Racemic Amine Mixture (e.g., S/R-Ketamine) Mixing Salt Formation in Organic Solvent (MeOH) Start->Mixing ResolvingAgent (R)-N-Tosylphenylglycine (Resolving Agent) ResolvingAgent->Mixing Diastereomers Diastereomeric Salts [(S)-Amine·(R)-N-Ts-Phg] +[(R)-Amine·(R)-N-Ts-Phg] Mixing->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Solid Solid Precipitate (Less Soluble Salt) Crystallization->Solid Precipitates Filtrate Mother Liquor (More Soluble Salt) Crystallization->Filtrate Dissolved PureS Enantiopure (S)-Amine (Target Product) Solid->PureS Base Treatment PureR Enantiopure (R)-Amine (Byproduct) Filtrate->PureR Base Treatment

Workflow of enantiomeric resolution via diastereomeric salt formation using N-Tosylphenylglycine.

Experimental Protocols: Synthesis & Characterization

The following protocols are engineered as self-validating systems, ensuring that each step confirms the success of the previous one before proceeding.

Protocol A: Synthesis of N-Tosylphenylglycine (Schotten-Baumann Amidation)

This procedure outlines the tosylation of free phenylglycine[5].

  • Preparation: Suspend 1.0 equivalent of enantiopure (e.g., L-phenylglycine) in distilled water. Add 30% aqueous NaOH dropwise until the amino acid is completely dissolved.

    • Causality: Zwitterionic amino acids are poor nucleophiles. Raising the pH (>9) deprotonates the ammonium group, activating the amine for nucleophilic attack.

  • Reagent Addition: Cool the solution to 0–5 °C. Add 1.1 equivalents of p-Toluenesulfonyl chloride (TsCl) portion-wise under vigorous stirring. Maintain the pH strictly between 9.0 and 10.5 by concurrent dropwise addition of NaOH.

    • Causality: TsCl is susceptible to hydrolysis in water. Maintaining an optimal, controlled alkaline pH ensures the amidation kinetics outcompete the parasitic hydrolysis of the sulfonyl chloride[5].

  • Self-Validation (Reaction Monitoring): Spot the reaction mixture on a silica TLC plate and stain with ninhydrin. The complete disappearance of the primary amine spot (which turns purple/pink) validates that the tosylation is complete.

  • Isolation: Filter any unreacted TsCl. Acidify the clear aqueous filtrate with concentrated HCl to pH < 2 while maintaining the temperature below 25 °C.

    • Causality: Protonation of the carboxylate group neutralizes the molecule, forcing the highly hydrophobic N-Tosylphenylglycine to crash out of the aqueous solution as a white precipitate.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from an ethanol/water mixture. Dry under vacuum. Validate the final product by confirming the melting point matches the 153 °C standard[1].

Protocol B: Chiral Resolution of Racemic Amines

This protocol isolates a single enantiomer from a racemic amine mixture[1][5].

  • Salt Formation: Dissolve 1.0 equivalent of the racemic amine and 0.5 to 1.0 equivalent of (R)-N-Tosylphenylglycine in a minimal volume of boiling methanol.

  • Thermodynamic Crystallization: Remove the heat source and allow the solution to cool to room temperature at a rate of < 5 °C per hour.

    • Causality: Rapid cooling causes kinetic precipitation, trapping the unwanted soluble diastereomer inside the crystal lattice. Slow cooling ensures thermodynamic control, allowing only the least soluble diastereomeric salt to form highly pure, macroscopic crystals.

  • Self-Validation (Chiral Purity Check): Filter the crystallized salt. Before proceeding, dissolve a 2 mg aliquot in the mobile phase and analyze via chiral HPLC. If the diastereomeric excess (de) is < 99%, the system mandates a secondary recrystallization from fresh methanol to achieve absolute chiral purity.

  • Amine Liberation: Suspend the validated, enantiopure salt in a biphasic mixture of dichloromethane (DCM) and 1M aqueous NaOH. Stir vigorously for 30 minutes.

    • Causality: The base deprotonates the amine (forcing it into the DCM layer) and deprotonates the N-Tosylphenylglycine (forcing it into the aqueous layer as a sodium salt).

  • Recovery: Separate the layers. Evaporate the DCM to yield the enantiopure amine. Acidify the aqueous layer to pH < 2 to precipitate and recover the N-Tosylphenylglycine for future use.

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Exploratory

Crystallographic and Structural Profiling of N-Tosylphenylglycine Enantiomers: Mechanistic Insights into Chiral Recognition and Organometallic Coordination

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary The rational design of chiral resolving agents and organometallic lig...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

The rational design of chiral resolving agents and organometallic ligands relies heavily on understanding their solid-state crystallographic behavior and solution-phase stereodynamics. As a Senior Application Scientist, I frequently leverage the unique topological features of N-tosylphenylglycine (N-Ts-Phg) enantiomers—specifically N-tosyl-D-phenylglycine and N-tosyl-L-phenylglycine. This whitepaper dissects the crystal structure of these enantiomers, explaining the causality behind their efficacy in supramolecular chiral resolution[1] and their behavior as O,N-bidentate ligands in half-sandwich transition metal complexes[2]. By establishing self-validating experimental protocols, this guide serves as a blueprint for harnessing N-Ts-Phg in advanced asymmetric synthesis and drug development.

Molecular Topology & Crystallographic Fundamentals

The structural integrity of N-Ts-Phg is governed by three critical domains that dictate its crystallographic packing and chiral recognition capabilities:

  • The Chiral α -Carbon: Dictates the absolute configuration (D- or L- / R- or S-) and directs the spatial orientation of the bulky phenyl ring.

  • The Sulfonamide Motif: The N-tosyl group provides immense steric bulk and acts as a highly directional hydrogen-bond donor.

  • The Carboxylic Acid: Functions as both a hydrogen-bond donor and acceptor, facilitating dimerization in the solid state or metal coordination.

In the crystal lattice, these enantiomers form highly ordered hydrogen-bonded networks. The anisotropic packing forces constrain the orientation of the aryl rings, often resulting in parallel-positioned channels that can encapsulate guest molecules or dictate the stereochemical outcome of salt formations. When coordinated to metals, such as in the (R)-N-tosylphenylglycine iridium complex ( C25​H28​IrNO4​S ), the crystal structure is monoclinic[3]. X-ray diffraction reveals a distortion in the chelate ring, with both the tosyl and phenyl aryl rings adopting a syn arrangement and an angle of 19° between their mean planes[3].

Causality in Supramolecular Chiral Resolution

The Mechanistic Rationale

N-Ts-Phg enantiomers are highly effective resolving agents for racemic amines, such as piperazine-2-carboxylic acid derivatives[4]. The causality behind this lies in thermodynamic solubility differentials. N-tosyl-D-phenylglycine selectively forms a less soluble diastereomeric salt with the R-enantiomer of the target base, while the S-enantiomer remains in the mother liquor[1]. The rigid hydrogen-bonding network of the sulfonamide and carboxylate groups creates a "chiral lock," making the crystallization process highly selective.

Self-Validating Protocol: Optical Resolution of Piperazine Derivatives

To ensure scientific integrity, this protocol utilizes a self-validating feedback loop where constant specific rotation and melting point confirm diastereomeric purity[4].

Step-by-Step Methodology:

  • Salt Formation: Dissolve 10.0 mmol of the racemic base and 10.0 mmol of the resolving agent (e.g., N-tosyl-L-phenylglycine) in 28 mL of methanol under gentle heating[4].

  • Seeding (Critical Step): Introduce 1 mg of previously prepared, enantiopure diastereomeric salt to bypass the metastable zone and induce controlled nucleation[4].

  • Crystallization: Allow the solution to stand overnight at room temperature. The thermodynamic control ensures the less soluble salt precipitates.

  • Isolation: Separate the precipitated crystal via vacuum filtration.

  • Validation Loop: Recrystallize the crude salt from methanol. Measure the melting point and specific rotation. Repeat the recrystallization until these values show no further change, confirming absolute diastereomeric purity[4].

  • Recovery: Hydrolyze the pure salt using a base (e.g., triethylamine) to liberate the enantiopure product (>99% ee)[4].

G Start Racemic Mixture (e.g., Piperazine Derivatives) Salt Diastereomeric Salt Formation (Methanol Solvent) Start->Salt Agent Resolving Agent (N-Tosyl-D-Phenylglycine) Agent->Salt Cryst Selective Crystallization (Thermodynamic Control) Salt->Cryst Cooling/Seeding Solid Less Soluble Salt (R-Enantiomer) Cryst->Solid Filtration Liquid Mother Liquor (S-Enantiomer Rich) Cryst->Liquid Filtration Pure Enantiopure Product (>99% ee) Solid->Pure Base Hydrolysis

Caption: Workflow for chiral resolution via diastereomeric salt crystallization using N-Ts-Phg.

Organometallic Coordination & Stereodynamics

The Mechanistic Rationale

In catalytic applications (e.g., transfer hydrogenation or amination), N-Ts-Phg acts as an O,N-chelating ligand for half-sandwich complexes like [Cp∗Ir(Cl)2​]2​ [2]. The coordination places the amino acid side chain and the Cp∗ ligand cis to each other on the metallacycle[5].

A fascinating crystallographic phenomenon occurs here: the metal center itself becomes a chiral center upon coordination. X-ray diffraction of the resulting single crystals often shows a 50:50 ratio of diastereomers trapped in the solid state due to lattice energy stabilization[3]. However, when dissolved in CDCl3​ , the complex undergoes rapid epimerization at the metal center, shifting to a thermodynamically favored 92:8 solution ratio within seconds[3]. This epimerization obeys a first-order rate law with a defined activation enthalpy ( ΔH=91.4±3.4 kJ/mol)[2].

Self-Validating Protocol: Synthesis of Cp∗Ir(N−Ts−Phg) Complexes
  • Dimer Cleavage: Suspend 1.0 equivalent of [Cp∗IrCl2​]2​ precatalyst in dichloromethane.

  • Ligand Addition: Add 2.0 equivalents of (R)-N-tosylphenylglycine and a mild base (e.g., sodium acetate) to deprotonate the carboxylic acid.

  • Coordination: Stir at room temperature. The solution will transition in color as the O,N-chelation forms a pseudo-octahedral geometry around the iridium center[2].

  • Crystallization: Layer the solution with hexane and cool to -20°C to yield monoclinic single crystals.

  • Validation: Screen the crystal via X-ray diffraction to confirm the 50:50 solid-state diastereomeric ratio, followed by 1H NMR in CDCl3​ to validate the 92:8 thermodynamic solution ratio[3].

Coordination Precat [Cp*IrCl2]2 Precatalyst Cleavage Dimer Cleavage & Base Addition Precat->Cleavage Ligand (R)-N-Tosylphenylglycine Ligand->Cleavage Coord O,N-Chelation (Pseudo-Octahedral) Cleavage->Coord Diast Diastereomeric Mixture (50:50 Solid State) Coord->Diast Crystallization Equil Solution Epimerization (92:8 Thermodynamic Ratio) Coord->Equil Dissolution (CDCl3)

Caption: Coordination mechanism and solution-phase epimerization of CpIr(N-Ts-Phg) complexes.*

Quantitative Data Summaries

To facilitate rapid reference for researchers, the critical crystallographic and thermodynamic parameters are summarized below.

Table 1: Crystallographic & Stereodynamic Parameters of Cp∗Ir(N−Ts−Phg)

ParameterValue / ObservationScientific Significance
Crystal System Monoclinic[3]Typical for low-symmetry chiral organometallic frameworks.
Aryl Ring Orientation Syn arrangement[3]Driven by π−π stacking and steric repulsion from the Cp∗ ring.
Mean Plane Angle 19°[3]Indicates significant distortion within the chelate ring.
Solid-State Ratio 50:50 Diastereomers[3]Lattice packing forces stabilize both epimers equally.
Solution Ratio ( CDCl3​ ) 92:8 Thermodynamic[3]Steric clashes in solution drive rapid epimerization at the metal center.
Epimerization ΔH 91.4±3.4 kJ/mol[2]Quantifies the energy barrier for inversion at the chiral metal center.

Table 2: Efficiency of N-Ts-Phg in Chiral Resolution

Resolving AgentTarget RacemateSolventOutcome / Yield
N-Tosyl-D-phenylglycinePiperazine derivativesMethanolLess soluble salt with R-enantiomer[1]
N-Tosyl-L-phenylglycinePiperazine derivativesMethanolEnantiopure S-enantiomer (>99% ee)[4]

Conclusion

The utility of N-tosylphenylglycine enantiomers extends far beyond basic chiral building blocks. As demonstrated by their crystallographic profiles, the precise spatial arrangement of their bulky aryl groups and directional hydrogen-bond donors allows them to act as highly selective resolving agents and dynamic organometallic ligands. By understanding the causality between solid-state packing (e.g., 50:50 diastereomeric trapping) and solution-phase thermodynamics (e.g., 92:8 epimerization), drug development professionals can rationally design more efficient asymmetric catalysts and scalable resolution workflows.

References

  • Octametallic Cluster of Cp*Ir(glycinato) Cations ACS Omega - ACS Publications[Link]

  • EP0710652B1 - Process for preparing optically active piperazine derivatives and intermediates for preparation Google P
  • Synthesis and Stereochemistry of Half-Sandwich Alkynyl Amino Acidate Complexes of Rhodium(III), Iridium(III), and Ruthenium(II) ResearchGate[Link]

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Foundational

An In-depth Technical Guide to the NMR Chemical Shifts for 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-{[(4-Methylphenyl)sulfonyl]amino}-2-pheny...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid. As a Senior Application Scientist, this document synthesizes technical data with practical insights to facilitate the structural elucidation and quality assessment of this compound, a derivative of the non-proteinogenic amino acid phenylglycine.

Introduction

2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid, also known as N-(p-tolylsulfonyl)-2-phenylglycine, is a molecule of interest in organic synthesis and medicinal chemistry. The accurate assignment of its ¹H and ¹³C NMR chemical shifts is fundamental for its unambiguous identification, purity assessment, and for studying its conformational dynamics in solution. This guide will delve into the theoretical and practical aspects of the NMR spectroscopy of this molecule, providing a comprehensive reference for researchers. The molecular structure and numbering scheme used for NMR assignments are depicted in Figure 1.

Figure 1. Structure of 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid

Caption: Structure and atom numbering for NMR assignments.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid is characterized by distinct signals corresponding to the protons of the phenylglycine moiety and the p-tolylsulfonyl (tosyl) group. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts in DMSO-d₆

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
COOH~12.0 - 13.0br s1H-
NH~8.0 - 9.0d1H~8-9
H-2', H-6'~7.5 - 7.7m2H-
H-3', H-4', H-5'~7.2 - 7.4m3H-
H-2'', H-6''~7.6 - 7.8d2H~8
H-3'', H-5''~7.2 - 7.4d2H~8
Cα-H~5.0 - 5.2d1H~8-9
CH₃~2.3 - 2.4s3H-

Interpretation of the ¹H NMR Spectrum:

  • Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegativity of the two oxygen atoms and its acidic nature. It appears as a broad singlet in the downfield region of the spectrum, typically between 12.0 and 13.0 ppm. Its broadness is a result of hydrogen bonding and chemical exchange with residual water in the solvent.[1]

  • Amide Proton (NH): The proton on the nitrogen atom is coupled to the alpha-proton (Cα-H), resulting in a doublet. Its chemical shift is influenced by the electron-withdrawing sulfonyl group and can be found in the range of 8.0 - 9.0 ppm.

  • Phenyl Ring Protons (H-2' to H-6'): The five protons of the phenyl ring attached to the alpha-carbon typically appear as a complex multiplet between 7.2 and 7.7 ppm. The protons ortho to the Cα (H-2' and H-6') are expected to be slightly more downfield than the meta (H-3', H-5') and para (H-4') protons.

  • Tosyl Group Aromatic Protons (H-2'' to H-6''): The p-substituted aromatic ring of the tosyl group gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the sulfonyl group (H-2'', H-6'') are more deshielded and appear further downfield (~7.6 - 7.8 ppm) compared to the protons meta to the sulfonyl group (H-3'', H-5'').[2]

  • Alpha-Proton (Cα-H): This methine proton is deshielded by the adjacent phenyl ring, carboxylic acid group, and the nitrogen of the sulfonamide. It is coupled to the NH proton, resulting in a doublet. Its chemical shift is expected in the region of 5.0 - 5.2 ppm.

  • Methyl Protons (CH₃): The three protons of the methyl group on the tosyl ring are in a similar chemical environment and appear as a sharp singlet at approximately 2.3 - 2.4 ppm.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms it is bonded to.

Table 2: Predicted ¹³C NMR Chemical Shifts in DMSO-d₆

Carbon AssignmentChemical Shift (δ, ppm)
COOH~171 - 173
C-1'~138 - 140
C-2', C-6'~128 - 129
C-3', C-5'~127 - 128
C-4'~128 - 129
C-1''~142 - 144
C-2'', C-6''~129 - 130
C-3'', C-5''~126 - 127
C-4''~138 - 140
~58 - 60
CH₃~21

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (COOH): The carbon of the carboxylic acid group is highly deshielded and appears significantly downfield, typically in the range of 171 - 173 ppm.[1]

  • Aromatic Carbons (C-1' to C-6' and C-1'' to C-6''): The twelve aromatic carbons will resonate in the region of 126 - 144 ppm. The quaternary carbons (C-1', C-1'', C-4'') will generally have lower intensities. The carbons directly attached to the sulfonyl group (C-1'') and the Cα (C-1') will be among the most downfield of the aromatic signals.

  • Alpha-Carbon (Cα): The alpha-carbon, being attached to a phenyl group, a nitrogen, and a carbonyl group, is found in the range of 58 - 60 ppm.

  • Methyl Carbon (CH₃): The methyl carbon of the tosyl group is the most shielded carbon and will appear at the upfield end of the spectrum, around 21 ppm.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible NMR data, the following experimental protocol is recommended.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Weigh 5-10 mg for ¹H NMR (20-30 mg for ¹³C NMR) prep2 Dissolve in ~0.6 mL of DMSO-d₆ prep1->prep2 prep3 Add internal standard (TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Tune and shim the spectrometer prep4->acq1 acq2 Acquire ¹H spectrum (16-32 scans) acq1->acq2 acq3 Acquire ¹³C{¹H} spectrum (1024-4096 scans) acq1->acq3 proc1 Fourier Transform acq2->proc1 acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Reference to TMS (0 ppm) proc2->proc3 proc4 Integration and peak picking proc3->proc4

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Exploratory

Introduction: The Critical Role of Solubility in the Application of N-Tosyl-α-Phenylglycine

An In-Depth Technical Guide to the Solubility Profile of N-Tosyl-α-Phenylglycine in Organic Solvents N-Tosyl-α-phenylglycine is a chiral N-protected amino acid of significant interest in synthetic organic chemistry and d...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of N-Tosyl-α-Phenylglycine in Organic Solvents

N-Tosyl-α-phenylglycine is a chiral N-protected amino acid of significant interest in synthetic organic chemistry and drug development. Its applications as a chiral resolving agent, a building block in peptide synthesis, and a scaffold in medicinal chemistry are critically dependent on its behavior in solution. Optimizing reaction conditions, developing robust purification and crystallization protocols, and formulating final products all hinge on a thorough understanding of its solubility profile.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of N-Tosyl-α-phenylglycine in various organic solvents. While extensive quantitative solubility data for this specific molecule is not widely published, this document will equip the reader with the foundational principles, predictive tools, and detailed experimental methodologies required to approach this challenge with scientific rigor. We will delve into the molecular characteristics that govern its solubility, provide a theoretical framework for solvent selection, and present a gold-standard protocol for generating reliable solubility data in the laboratory.

Section 1: Molecular Characteristics and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure. N-Tosyl-α-phenylglycine possesses a unique combination of functional groups that create a nuanced solubility profile.

  • Chemical Structure: C₁₅H₁₅NO₄S

  • Molecular Weight: 305.35 g/mol

The key structural features are:

  • Carboxylic Acid (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. It imparts a degree of polarity and potential for acidic interactions.

  • Tosyl Group (p-toluenesulfonyl): This is a large, sterically bulky, and relatively nonpolar group. While the sulfonyl component has polar character, the aromatic ring and methyl group contribute significant hydrophobicity, which tends to decrease solubility in highly polar solvents like water but can improve it in solvents of intermediate polarity.

  • Phenyl Group (-C₆H₅): Attached to the α-carbon, this aromatic ring is hydrophobic and contributes to solubility in solvents that can engage in π-π stacking or have similar aromatic character.

  • Amide Linkage (-SO₂-NH-): The sulfonamide nitrogen has a lone pair and the N-H can act as a hydrogen bond donor, contributing to interactions with polar aprotic and protic solvents.

The interplay of these groups means that N-Tosyl-α-phenylglycine is an amphiphilic molecule with both polar, hydrogen-bonding sites and significant nonpolar, hydrophobic regions. This duality is the primary driver of its solubility behavior.

Section 2: A Predictive Framework for Solubility: Hansen Solubility Parameters (HSP)

To move beyond the simple "like dissolves like" maxim, we can employ a more quantitative predictive tool known as Hansen Solubility Parameters (HSP).[1][2] This model posits that the total cohesive energy of a substance can be divided into three components:

  • δd: Energy from dispersion forces (van der Waals).

  • δp: Energy from polar forces (dipole-dipole).

  • δh: Energy from hydrogen bonding.

Every solvent and solute can be assigned a set of these three parameters. The principle is that solutes will have higher solubility in solvents with similar HSP values. The "distance" (Ra) between the solute and solvent in 3D Hansen space can be calculated, and smaller distances imply greater affinity.[3]

While the exact HSP values for N-Tosyl-α-phenylglycine are not published, we can infer its characteristics from its structure:

  • It will possess a moderate δd due to its aromatic rings.

  • It will have a significant δp arising from the polar sulfonyl and carboxyl groups.

  • It will have a strong δh component due to the carboxylic acid and N-H groups, which are capable of hydrogen bonding.

This profile suggests that optimal solubility will be found in solvents that also have a balanced combination of moderate dispersion forces and significant polar and hydrogen-bonding character. Solvents like pure alkanes (high δd, zero δp/δh) or water (low δd, very high δh) are expected to be poor solvents. In contrast, solvents like acetone, ethyl acetate, and alcohols are likely to be more effective.

cluster_Solute N-Tosyl-α-Phenylglycine cluster_Solvents Potential Solvents Solute Solute (δd_1, δp_1, δh_1) Solvent_Good Good Solvent (δd_2, δp_2, δh_2) Small 'Ra' Solute->Solvent_Good High Affinity (Low Distance 'Ra') Solvent_Poor Poor Solvent (δd_3, δp_3, δh_3) Large 'Ra' Solute->Solvent_Poor Low Affinity (High Distance 'Ra') cluster_Prep 1. Preparation cluster_Equil 2. Equilibration cluster_Sample 3. Sampling (at Temperature) cluster_Analysis 4. Analysis A Add excess solid solute to solvent in vial B Agitate at constant Temperature (24-48h) A->B C Confirm equilibrium: [conc] at 24h ≈ [conc] at 48h B->C D Settle solids C->D E Withdraw supernatant with syringe D->E F Filter with 0.22µm syringe filter E->F G Accurately dilute for analysis F->G H Quantify concentration (e.g., HPLC-UV) G->H I Calculate solubility from concentration H->I

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Foundational

Thermodynamic Stability of N-Tosylphenylglycine Metal Complexes: A Technical Guide

Executive Summary N-Tosylphenylglycine (N-Ts-Phg) represents a highly specialized class of amino acid derivatives utilized extensively in coordination chemistry, bioorganometallic design, and asymmetric catalysis. By inc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Tosylphenylglycine (N-Ts-Phg) represents a highly specialized class of amino acid derivatives utilized extensively in coordination chemistry, bioorganometallic design, and asymmetric catalysis. By incorporating the strongly electron-withdrawing p-toluenesulfonyl (tosyl) group, the ligand's electronic profile is fundamentally altered, enabling it to act as a robust dianionic (N,O)-chelator. This whitepaper explores the thermodynamic stability, kinetic behavior, and structural dynamics of N-Ts-Phg metal complexes, with a specific focus on chiral-at-metal half-sandwich iridium (Cp*Ir) systems.

Structural & Thermodynamic Principles

The Chelate Effect and Electronic Stabilization

The thermodynamic stability of N-Ts-Phg complexes is primarily driven by the chelate effect and the unique electronic properties of the tosyl moiety. The electron-withdrawing nature of the tosyl group significantly lowers the pKa of the sulfonamide nitrogen, allowing it to undergo facile deprotonation under mild basic conditions .

When coordinated to a transition metal such as Iridium(III), the deprotonated N-Ts-Phg acts as a dianionic ligand. The resulting complexes, such as the (R)-N-tosylphenylglycine complex (C₂₅H₂⸸IrNO₄S), are often coordinatively unsaturated (16-electron species) yet remarkably air-stable . This counterintuitive stability is thermodynamically achieved via strong π-donation from the sulfonamide nitrogen to the electron-deficient metal center, which compensates for the lack of a full 18-electron valence shell. Crystallographic data reveals a planar chelate ring with relatively short Ir-N and Ir-O bonds, underscoring this strong electronic stabilization .

Kinetic vs. Thermodynamic Control in Epimerization

In chiral-at-metal half-sandwich complexes, the initial complexation is often kinetically controlled, yielding a specific diastereomer. However, in solution, these complexes can undergo epimerization at the metal center to reach a thermodynamic equilibrium .

For instance, analogous half-sandwich amino acidate complexes of Ir(III) epimerize in non-coordinating solvents like CDCl₃ following a first-order rate law . The thermodynamic driving force for this epimerization is dictated by the steric bulk of the pentamethylcyclopentadienyl (Cp) ligand and the amino acid side chain. The system minimizes steric clash by placing the amino acid side chain and the Cp ring in a preferred cis or trans orientation, dictating the final thermodynamic ratio [[1]]([Link]).

Quantitative Data: Thermodynamic Parameters

The thermodynamic parameters for the epimerization and stability of these complexes provide critical insights into their solution-phase behavior. Table 1 summarizes the key thermodynamic values derived from NMR and circular dichroism (CD) spectroscopic tracking of Ir(III) amino acidate complexes.

Table 1: Thermodynamic Parameters for Metal-Center Epimerization in Ir(III) Complexes

ParameterValueSolventConditionsSignificance
Enthalpy of Activation (ΔH‡) 91.4 ± 3.4 kJ mol⁻¹CDCl₃298 KIndicates a significant energy barrier for the reorganization/dissociation of the chelate ring .
Entropy of Activation (ΔS‡) -20.8 ± 10.8 J K⁻¹ mol⁻¹CDCl₃298 KThe negative value suggests a highly ordered transition state during the epimerization process .
Equilibrium Constant (K_eq) 2.70 ± 0.41Methanol293 KDemonstrates a clear thermodynamic preference for one diastereomer over the other in polar protic media .

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols describe the self-validating systems used to synthesize and thermodynamically profile N-Ts-Phg metal complexes.

Protocol 1: Synthesis of Coordinatively Unsaturated Cp*Ir(N-Ts-Phg)

Causality Note: The use of a weak, non-nucleophilic base (e.g., triethylamine) is critical to selectively deprotonate both the carboxylic acid and the sulfonamide nitrogen without causing unwanted hydrolysis or degradation of the metal precursor.

  • Preparation: Dissolve 1.0 equivalent of the metal precursor, [Cp*IrCl₂]₂, in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere to prevent premature oxidation.

  • Ligand Addition: Add 2.1 equivalents of (R)-N-tosylphenylglycine to the solution.

  • Deprotonation: Slowly introduce 4.2 equivalents of triethylamine (NEt₃). The solution will transition from orange to a deep red, visually validating the formation of the coordinatively unsaturated 16-electron complex .

  • Isolation: Stir for 2 hours at room temperature. Remove the solvent in vacuo, and extract the residue with minimal diethyl ether to precipitate out the triethylammonium chloride byproduct salts.

  • Crystallization: Filter the solution and cool to -20 °C to yield monoclinic crystals of the C₂₅H₂⸸IrNO₄S complex, ready for X-ray diffraction .

Protocol 2: Thermodynamic Profiling via NMR Spectroscopy

Causality Note: CDCl₃ is selected as the solvent because its non-coordinating nature prevents solvent-assisted ligand displacement, ensuring that the measured thermodynamic parameters reflect the intrinsic stability and epimerization of the complex rather than solvent interference .

  • Sample Preparation: Dissolve 15 mg of the kinetically isolated Cp*Ir(N-Ts-Phg) complex in 0.6 mL of CDCl₃.

  • Baseline Acquisition: Immediately acquire a baseline ¹H NMR spectrum at 298 K to determine the initial diastereomeric ratio (confirming the kinetic product).

  • Kinetic Tracking: Heat the NMR tube in the spectrometer probe to the target temperature (e.g., 313 K). Acquire spectra at 10-minute intervals for 12 hours to capture the equilibration process.

  • Data Analysis: Integrate the distinct Cp* methyl proton signals (typically around δ 1.70 ppm) for the (R) and (S) metal epimers.

  • Thermodynamic Calculation: Plot ln(Keq​) versus 1/T (van 't Hoff plot) across multiple temperature runs to extract the Enthalpy (ΔH‡) and Entropy (ΔS‡) of activation [[2]]([Link]).

Mechanistic Workflows & Visualizations

The following diagrams illustrate the logical progression of the experimental workflow and the thermodynamic cycle of epimerization.

Workflow A Ligand Preparation (N-Ts-Phg + Base) C Complexation (Kinetic Product) A->C B Metal Precursor [Cp*IrCl2]2 B->C D Epimerization (Thermodynamic) C->D Solvent / Heat E NMR/CD Analysis (ΔH‡, ΔS‡) D->E Kinetic Tracking

Experimental workflow for synthesizing and assessing N-Ts-Phg complex stability.

Epimerization R_isomer (R_Ir)-Isomer Kinetic Product TS Transition State Reorganization R_isomer->TS + ΔH‡ TS->R_isomer S_isomer (S_Ir)-Isomer Thermodynamic TS->S_isomer - Energy S_isomer->TS Reversible

Thermodynamic cycle of metal-center epimerization in Cp*Ir(N-Ts-Phg) complexes.

References

  • Formation and Structure of Coordinatively Unsaturated Cp*Ir-Amino Acid Complexes. Kinetic and Thermodynamic Control in Highly Diastereoselective Complexation Reactions. Source: Organometallics (1995), 14 (8), 3669-3682. (Grotjahn, D. B.; Groy, T. L.) URL:[Link]

  • Synthesis and Stereochemistry of Half-Sandwich Alkynyl Amino Acidate Complexes of Rhodium(III), Iridium(III), and Ruthenium(II). Source: Organometallics (2000), 19 (11), 2273-2280. (Carmona, D. et al.) URL:[Link]

Sources

Exploratory

Introduction: The Critical Role of Acidity in Synthesis and Drug Design

An In-Depth Technical Guide to the pKa Values of Tosyl-Protected Phenylglycine Derivatives In the landscape of modern drug development and synthetic chemistry, the acid dissociation constant (pKa) is a fundamental parame...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa Values of Tosyl-Protected Phenylglycine Derivatives

In the landscape of modern drug development and synthetic chemistry, the acid dissociation constant (pKa) is a fundamental parameter that governs a molecule's behavior. It dictates solubility, membrane permeability, receptor-binding interactions, and metabolic stability—all critical determinants of a drug candidate's success. For researchers working with amino acids, the building blocks of peptides and proteins, understanding how chemical modifications alter their acidic and basic properties is paramount.

This guide provides a detailed examination of the pKa values of phenylglycine derivatives protected with a p-toluenesulfonyl (tosyl) group. Phenylglycine, a non-proteinogenic amino acid, is a common scaffold in pharmaceuticals. The tosyl group is a widely used protecting group for amines, but its influence extends far beyond simple steric hindrance.[1][2] As a potent electron-withdrawing group, it fundamentally alters the electronic landscape of the parent molecule, with profound consequences for the acidity of both the carboxylic acid and the newly formed sulfonamide moiety.[1][3]

This document, intended for researchers, scientists, and drug development professionals, will explore the underlying principles governing these pKa shifts, provide a detailed experimental protocol for their determination, and present the data in a clear, comparative format.

Deconstructing the Components: Phenylglycine and the Tosyl Group

To understand the pKa of the final derivative, we must first analyze the properties of its constituent parts.

  • Phenylglycine: As an α-amino acid, phenylglycine possesses two ionizable groups: the α-carboxyl group and the α-amino group. The phenyl ring, being directly attached to the α-carbon, exerts a mild electron-withdrawing inductive effect.

    • pKa1 (α-carboxyl group): The carboxylic acid of phenylalanine, a close structural analog, has a pKa of approximately 1.83. Phenylglycine's carboxyl group exhibits a similar acidity.[4]

    • pKa2 (α-amino group): The protonated α-amino group of phenylalanine has a pKa of about 9.13.

  • The Tosyl Group (p-toluenesulfonyl): The tosyl group is characterized by a sulfonyl moiety (–SO₂–) attached to a p-tolyl ring.[1] Its chemical behavior is dominated by the powerful electron-withdrawing nature of the sulfonyl group, which arises from the high electronegativity of the oxygen atoms and the d-orbital resonance of the sulfur atom.[1][3] This makes the tosyl group a key modulator of acidity and reactivity in any molecule to which it is attached.[3]

Caption: Synthesis of N-Tosyl-Phenylglycine.

Electronic Consequences of N-Tosylation

Attaching the tosyl group to the nitrogen of phenylglycine induces significant changes in the pKa values of both the carboxyl and the N-H protons.

Increased Acidity of the Carboxylic Acid (pKa1)

The primary effect on the carboxylic acid is inductive. The strongly electron-withdrawing tosyl group pulls electron density away from the carboxyl group. This stabilizes the resulting carboxylate anion (R-COO⁻) formed upon deprotonation. By delocalizing the negative charge, the tosyl group makes the removal of the acidic proton more favorable, thus lowering the pKa of the carboxylic acid, making it a stronger acid than that of the parent phenylglycine.

Induction of Acidity in the Sulfonamide N-H (pKa2)

The most dramatic change occurs at the nitrogen atom. The basic amino group is transformed into a non-basic and, in fact, acidic sulfonamide. The reasons for this are twofold:

  • Resonance and Inductive Effects: The sulfonyl group delocalizes the nitrogen lone pair across its two oxygen atoms. This delocalization, combined with a strong inductive pull, drastically reduces the electron density on the nitrogen, making it unable to act as a base.

  • Stabilization of the Conjugate Base: Upon deprotonation of the sulfonamide N-H, the resulting anion is highly stabilized by resonance delocalization over the sulfonyl group's oxygen atoms and the nitrogen atom. This stability makes the proton's removal feasible.

Furthermore, the presence of the electron-withdrawing carboxyl group at the α-position further enhances the acidity of the sulfonamide proton, leading to a lower pKa than a simple alkyl tosylamide.[5] The pKa of N-heteroaryl sulfonamides, for instance, can be modulated to match the acidity of carboxylic acids, highlighting the significant acidifying effect of the sulfonyl group.[6]

G A N-Tosyl-Phenylglycine (Fully Protonated) B Conjugate Base 1 (Carboxylate Anion) A->B -H⁺ (pKa1) C Conjugate Base 2 (Dianion) B->C -H⁺ (pKa2)

Caption: Stepwise deprotonation of N-Tosyl-Phenylglycine.

Comparative pKa Data

The following table summarizes the expected shifts in pKa values, providing a clear comparison between the parent amino acids and the tosyl-protected derivative.

CompoundpKa1 (-COOH)pKa2 (-NH₃⁺ / -SO₂NH-)Rationale for Change
Glycine~2.34~9.60Baseline reference
Phenylglycine~1.83[4]~9.13Inductive withdrawal by the phenyl group slightly increases carboxyl acidity.
N-Tosyl-Phenylglycine< 1.83 (Est.)~8-10 (Est.)[6][7][8]Strong electron-withdrawal by the tosyl group significantly increases carboxyl acidity. The amine is converted to an acidic sulfonamide.

Note: Estimated values for N-Tosyl-Phenylglycine are based on the principles discussed and typical ranges for similar structures found in the literature. Actual values must be determined experimentally.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining the pKa values of acidic and basic compounds.[9][10] It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.

Self-Validating System & Trustworthiness

This protocol is designed to be self-validating. The accuracy of the pH meter is calibrated against standard buffers before use. The concentration of the titrant (NaOH) is verified by titration against a primary standard (e.g., potassium hydrogen phthalate, KHP). The resulting titration curve provides two distinct equivalence points, corresponding to the two acidic protons, which internally validates the presence and distinct nature of these ionizable groups.

Materials and Equipment
  • Analyte: N-Tosyl-Phenylglycine (~0.1 M solution)

  • Titrant: Standardized 0.1 M NaOH solution (carbonate-free)

  • Acid Titrant: Standardized 0.1 M HCl solution

  • Equipment:

    • Calibrated pH meter with a combination glass electrode

    • Magnetic stirrer and stir bar

    • 25 mL or 50 mL burette

    • Beakers, volumetric flasks, and pipettes

    • Analytical balance

Step-by-Step Methodology
  • Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00). Ensure the electrode is properly rinsed with deionized water and blotted dry between buffers.

  • Sample Preparation: Accurately weigh a sample of N-Tosyl-Phenylglycine and dissolve it in a known volume of deionized water to create a solution of approximately 0.1 M. A small amount of a co-solvent like ethanol may be used if solubility is low, but this can affect the pKa values.

  • Titration Setup:

    • Pipette a precise volume (e.g., 20.00 mL) of the N-Tosyl-Phenylglycine solution into a beaker.

    • Add a magnetic stir bar and place the beaker on a magnetic stirrer.

    • Immerse the pH electrode and the tip of the burette into the solution, ensuring they do not touch the sides or bottom of the beaker.

  • Titration Procedure (for pKa1):

    • Record the initial pH of the solution.

    • Begin adding the standardized 0.1 M NaOH solution in small increments (e.g., 0.5 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

    • As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., to 0.1 mL or dropwise) to obtain a more detailed curve.

    • Continue the titration well past the first equivalence point until the pH begins to plateau again.

  • Titration Procedure (for pKa2):

    • Continue adding the 0.1 M NaOH solution in larger increments (0.5 mL) after the first plateau, and again reduce the increment size as the second equivalence point is approached.

    • Continue the titration until the pH curve flattens out completely at a high pH.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the two equivalence points (V_eq1 and V_eq2), which are the points of maximum slope on the curve. This can be done visually from the inflection point or more accurately by plotting the first derivative (ΔpH/ΔV vs. V).

    • The pKa is the pH at the half-equivalence point.

      • pKa1 = pH at (V_eq1 / 2)

      • pKa2 = pH at (V_eq1 + (V_eq2 - V_eq1) / 2)

cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter (pH 4 & 7 Buffers) Setup Assemble Titration Apparatus Calibrate->Setup Prepare_Analyte Prepare ~0.1M Analyte Solution Prepare_Analyte->Setup Standardize_Titrant Standardize 0.1M NaOH Titrant Standardize_Titrant->Setup Titrate Add NaOH in Increments Setup->Titrate Record Record pH and Volume Titrate->Record Plot Plot pH vs. Volume of NaOH Record->Plot Find_Eq Determine Equivalence Points (V_eq) Plot->Find_Eq Calc_pKa Calculate pKa at Half-Equivalence Points Find_Eq->Calc_pKa

Sources

Foundational

Spectroscopic Characterization of 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid: A Comprehensive Technical Guide

Executive Summary & Molecule Overview The compound 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid , universally referred to as N-tosylphenylglycine , is a highly versatile chiral building block. Structurally, it...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Overview

The compound 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid , universally referred to as N-tosylphenylglycine , is a highly versatile chiral building block. Structurally, it consists of a phenylglycine core rigidified by a strongly electron-withdrawing p-toluenesulfonyl (tosyl) protecting group.

In advanced drug development and organometallic chemistry, N-tosylphenylglycine is frequently utilized as a bidentate (N,O) chelating ligand to synthesize half-sandwich transition metal complexes (e.g., Rh, Ir, Ru) [1]. Furthermore, it serves as a critical chiral starting material for the stereoselective synthesis of conformationally constrained amino acid analogues, such as azetidine-based glutamate derivatives [2]. This guide provides a rigorous, self-validating framework for the spectroscopic characterization of this molecule, ensuring high-fidelity data interpretation for researchers.

Causality in Spectroscopic Behavior

Understanding the spectroscopic profile of N-tosylphenylglycine requires analyzing the electronic and steric interplay between its functional groups:

  • Deshielding via the Sulfonamide Core : The strongly electron-withdrawing nature of the −SO2​− group pulls electron density away from the nitrogen atom. This inductive effect propagates to the adjacent α -carbon, significantly deshielding the α -proton and shifting it downfield in 1 H NMR compared to unprotected phenylglycine.

  • Restricted Rotation and Hydrogen Bonding : The bulky tosyl group restricts rotation around the C-N bond. In solution, intermolecular hydrogen bonding between the carboxylic acid ( −COOH ) and the sulfonamide ( −NH ) dictates the broadness of the O-H and N-H stretching bands in infrared (IR) spectroscopy, while also influencing the proton exchange rate in NMR.

  • Diastereotopic Splitting in Metal Complexes : When N-tosylphenylglycine coordinates to a metal center (e.g., Iridium), the metal becomes a stereocenter. The resulting diastereomers exhibit distinct NMR spectra, allowing researchers to monitor epimerization kinetics in real-time [3].

Quantitative Data Summaries

The following tables synthesize the expected spectroscopic data for high-purity N-tosylphenylglycine, providing a baseline for structural verification.

Table 1: 1 H and 13 C NMR Peak Assignments (Solvent: DMSO- d6​ )
NucleusChemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)IntegrationAssignment / Causality
1 H 2.35Singlet (s)3HTosyl −CH3​ (shielded relative to aromatic protons).
1 H 4.95Doublet (d), J≈8.5 1H α -CH (deshielded by adjacent N and phenyl ring; coupled to NH).
1 H 7.20 – 7.35Multiplet (m)7HPhenyl Ar-H (5H) + Tosyl Ar-H (2H, meta to SO2​ ).
1 H 7.65Doublet (d), J≈8.0 2HTosyl Ar-H (ortho to electron-withdrawing SO2​ ).
1 H 8.40Doublet (d), J≈8.5 1HSulfonamide −NH (coupled to α -CH).
1 H 12.80Broad Singlet (br s)1H −COOH (broadened due to rapid chemical exchange).
13 C 21.5--Tosyl −CH3​ carbon.
13 C 59.2-- α -Carbon (shifted downfield by heteroatom attachment).
13 C 127.0 – 143.5--Aromatic carbons (Tosyl and Phenyl rings).
13 C 171.5--Carbonyl carbon ( −COOH ).
Table 2: FT-IR Vibrational Modes (ATR Method)
Wavenumber (cm −1 )Intensity / ShapeVibrational ModeStructural Implication
~3250Medium, SharpN-H StretchConfirms secondary sulfonamide presence.
2800 – 3100Broad, StrongO-H StretchIndicates carboxylic acid dimer/H-bonding.
~1715Strong, SharpC=O StretchCarbonyl of the carboxylic acid.
~1335StrongAsymmetric S=OPrimary diagnostic peak for the tosyl group.
~1160StrongSymmetric S=OSecondary diagnostic peak for the tosyl group.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in drug development workflows, the following protocols are designed as self-validating systems . Every step includes an internal check to prevent false positives or miscalibrations.

Protocol A: High-Resolution Multinuclear NMR Acquisition
  • Sample Preparation : Dissolve 15 mg of N-tosylphenylglycine in 0.6 mL of anhydrous DMSO- d6​ . Ensure complete dissolution to prevent localized magnetic susceptibility artifacts.

  • Self-Validation (Internal Calibration) : Add 0.05% Tetramethylsilane (TMS) to the sample. Causality : The TMS peak must lock exactly at 0.00 ppm. As a secondary validation, verify that the residual pentuplet solvent peak of DMSO- d6​ appears precisely at 2.50 ppm. If these deviate, the magnetic field is drifting, and the spectrum must be recalibrated.

  • Acquisition Parameters :

    • 1 H NMR : 16 scans, 10-second relaxation delay (D1) to ensure complete relaxation of the acidic proton.

    • 13 C NMR : 512 scans, proton-decoupled.

    • 2D COSY : Acquire to definitively prove the J -coupling connectivity between the α -CH (4.95 ppm) and the NH (8.40 ppm).

  • Data Processing : Apply a 0.3 Hz line-broadening function for 1 H and 1.0 Hz for 13 C to optimize the signal-to-noise ratio without sacrificing resolution.

Protocol B: ATR-FTIR Vibrational Profiling
  • Self-Validation (Background Subtraction) : Before applying the sample, perform a 16-scan background acquisition on the bare diamond ATR crystal. Causality : The resulting baseline between 2000–2500 cm −1 must be perfectly flat. Any peaks here indicate crystal contamination or inadequate atmospheric compensation (H 2​ O/CO 2​ ), requiring immediate recalibration.

  • Sample Application : Place 2–3 mg of the solid compound directly onto the crystal.

  • Force Application : Lower the anvil and apply standardized pressure. Monitor the real-time preview; stop tightening when the C=O stretch (~1715 cm −1 ) reaches maximum absorbance without plateauing (which would indicate detector saturation).

  • Acquisition : Run 32 scans at a resolution of 4 cm −1 .

SpectroscopicWorkflow A Sample Preparation (N-Tosylphenylglycine) B Self-Validating Blank/Standard (TMS / Background Scan) A->B C Multinuclear NMR (1H, 13C, COSY) B->C D Vibrational Profiling (ATR-FTIR) B->D E High-Res Mass Spec (ESI-HRMS) B->E F Data Synthesis & Structural Confirmation C->F D->F E->F

Fig 1. Self-validating workflow for the spectroscopic characterization of N-tosylphenylglycine.

Mechanistic Insights: Metal Coordination and Epimerization

In advanced catalytic applications, N-tosylphenylglycine acts as an N,O-chelating ligand. When reacting with metal precursors like [Cp∗IrCl2​]2​ , the amino acid side chain and the Cp∗ ligand arrange themselves to minimize steric hindrance [1].

Because the metal center becomes chiral upon coordination, diastereomers are formed. Spectroscopic monitoring (specifically 1 H NMR) reveals that while solid-state crystals may show a 50:50 ratio of diastereomers, dissolving the complex in CDCl3​ leads to rapid epimerization at the metal center, shifting to a thermodynamic equilibrium (e.g., 92:8 ratio) within seconds[1]. This dynamic process is tracked by observing the shifting of the α -proton and the Cp∗ methyl protons over time.

MetalCoordination L N-Tosylphenylglycine (Free Ligand) C N,O-Chelated Complex (Kinetic Isomer) L->C Base, Solvent M Metal Precursor [Cp*IrCl2]2 M->C Ligand Exchange E Thermodynamic Isomer (Epimerized) C->E Solution Dynamics (NMR Monitored)

Fig 2. Pathway of Ir-metal coordination and subsequent epimerization monitored via NMR.

References

  • Octametallic Cluster of Cp*Ir(glycinato) Cations ACS Omega, American Chemical Society. URL:[Link]

  • Synthesis and Stereochemistry of Half-Sandwich Alkynyl Amino Acidate Complexes of Rhodium(III), Iridium(III), and Ruthenium(II) Organometallics, via ResearchGate. URL:[Link]

Sources

Exploratory

The Pivotal Role of N-Tosylphenylglycine in Shaping the Electronic Landscape of Organometallic Complexes: A Technical Guide

For Immediate Release [City, State] – [Date] – N-Tosylphenylglycine, a chiral amino acid derivative, is emerging as a ligand of significant interest in organometallic chemistry. Its unique electronic and structural featu...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[City, State] – [Date] – N-Tosylphenylglycine, a chiral amino acid derivative, is emerging as a ligand of significant interest in organometallic chemistry. Its unique electronic and structural features offer a powerful tool for modulating the properties of metal centers, with profound implications for catalysis and drug development. This guide provides an in-depth analysis of the electronic properties of N-tosylphenylglycine and its influence on the behavior of organometallic complexes, offering valuable insights for researchers, scientists, and professionals in the field.

Introduction: The Versatility of N-Tosylphenylglycine as a Ligand

N-Tosylphenylglycine stands out as a versatile ligand due to the combined presence of a carboxylate group, an N-tosylamido group, and a phenyl ring. This trifecta of functionalities allows for various coordination modes to a metal center, primarily acting as a bidentate N,O-ligand. The electronic nature of the tosyl group, with its strong electron-withdrawing capacity, plays a crucial role in tuning the electron density at the metal center. This, in turn, influences the stability, reactivity, and catalytic activity of the resulting organometallic complex.[1] The ability to fine-tune these electronic properties is paramount in the rational design of catalysts for a wide array of organic transformations, including asymmetric synthesis.[2]

Unveiling the Electronic Properties: A Multi-faceted Approach

A comprehensive understanding of the electronic properties of N-tosylphenylglycine and its organometallic complexes necessitates a combination of experimental and computational techniques.

Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electroanalytical technique for probing the redox behavior of metal complexes.[3] By measuring the potential at which a complex is oxidized or reduced, CV provides valuable information about the electron density at the metal center. For organometallic complexes of N-tosylphenylglycine, the redox potential is significantly influenced by the electronic effects of the ligand. The electron-withdrawing nature of the tosyl group is expected to make the metal center more electrophilic, resulting in a cathodic shift in its reduction potential compared to complexes with more electron-donating ligands.[4] The analysis of cyclic voltammograms, including the shape and scan rate dependence of the peaks, can also provide insights into the kinetics of electron transfer and the stability of the different oxidation states of the complex.[5]

Experimental Protocol: Cyclic Voltammetry of a Generic N-Tosylphenylglycine Metal Complex

This protocol outlines a standardized procedure for investigating the redox properties of a transition metal complex of N-tosylphenylglycine.

Objective: To determine the redox potential of the M(II)/M(I) or M(II)/M(III) couple of a [M(N-tosylphenylglycinate)L_n] complex and to assess the reversibility of the redox process.

Materials:

  • Working Electrode: Glassy carbon or platinum electrode.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Counter Electrode: Platinum wire.

  • Electrolyte Solution: 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) in a dry, aprotic solvent (e.g., acetonitrile or dichloromethane).

  • Analyte: The organometallic complex of N-tosylphenylglycine at a concentration of approximately 1 mM.

  • Potentiostat.

Procedure:

  • Cell Assembly: Assemble a three-electrode electrochemical cell. Ensure the reference electrode is properly filled and free of air bubbles.

  • Solution Preparation: Prepare the electrolyte solution and the analyte solution under an inert atmosphere (e.g., argon or nitrogen) to prevent interference from oxygen.

  • Deaeration: Purge the analyte solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution throughout the experiment.

  • Electrode Preparation: Polish the working electrode with alumina slurry, rinse thoroughly with the solvent, and dry before use.

  • Data Acquisition:

    • Set the initial and final potentials to bracket the expected redox event.

    • Set the scan rate, typically starting at 100 mV/s.

    • Run the cyclic voltammogram.

    • Vary the scan rate (e.g., 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer process.

  • Data Analysis:

    • Determine the anodic (Epa) and cathodic (Epc) peak potentials.

    • Calculate the half-wave potential (E1/2) as (Epa + Epc)/2. This provides an estimate of the standard redox potential.

    • Calculate the peak potential separation (ΔEp = |Epa - Epc|). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

    • Analyze the ratio of the anodic to cathodic peak currents (ipa/ipc). A ratio close to 1 indicates a chemically reversible process.

Self-Validation:

  • The stability of the redox potentials over multiple cycles indicates the stability of the complex under the experimental conditions.

  • A linear relationship between the peak current and the square root of the scan rate is indicative of a diffusion-controlled process.

  • Consistency of the results with different batches of the complex and on different days validates the reproducibility of the method.

Spectroscopic Techniques

Spectroscopic methods provide further insights into the electronic structure of these complexes.

  • UV-Visible Spectroscopy: This technique can reveal information about the d-d transitions of the metal center and charge-transfer bands between the metal and the ligand. Changes in the absorption spectra upon complexation can indicate the nature of the metal-ligand interaction.[6]

  • Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is particularly useful for studying the coordination of the carboxylate and N-tosylamido groups to the metal center. Shifts in the characteristic vibrational frequencies of these groups upon complexation provide direct evidence of coordination and can offer clues about the strength of the metal-ligand bond.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the structure of these complexes in solution. Chemical shifts of the ligand protons and carbons can be sensitive to the electronic environment of the metal center.[8]

Computational Chemistry: Density Functional Theory (DFT)

Density Functional Theory (DFT) calculations have become an indispensable tool in modern organometallic chemistry.[9] DFT allows for the theoretical investigation of the electronic structure, geometry, and properties of N-tosylphenylglycine complexes. Key parameters that can be calculated include:

  • Molecular Orbital (MO) Analysis: DFT provides a detailed picture of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and compositions of these frontier orbitals are critical for understanding the reactivity and electronic transitions of the complex.[10]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide quantitative information about the charge distribution within the molecule and the nature of the metal-ligand bonding interactions.

  • Calculation of Spectroscopic Properties: DFT can be used to predict IR and UV-Vis spectra, which can then be compared with experimental data to validate the computational model.

The Influence of N-Tosylphenylglycine on Organometallic Complexes

The electronic properties of N-tosylphenylglycine exert a profound influence on the characteristics and reactivity of the organometallic complexes it forms.

Modulation of Metal Center Electron Density

The primary electronic effect of the N-tosylphenylglycine ligand is the withdrawal of electron density from the metal center. This is a consequence of the inductive effect of the electron-withdrawing tosyl group. This modulation of electron density has several important consequences:

  • Stabilization of Low Oxidation States: By withdrawing electron density, the ligand can help to stabilize lower oxidation states of the metal.

  • Enhanced Electrophilicity: The resulting electron-deficient metal center becomes more electrophilic, which can enhance its reactivity towards nucleophilic substrates in catalytic reactions.[1]

  • Tuning of Redox Potentials: As discussed earlier, the electron-withdrawing nature of the ligand directly impacts the redox potential of the metal center.[4]

Impact on Catalytic Activity

The electronic modifications induced by the N-tosylphenylglycine ligand are directly linked to the catalytic performance of the corresponding organometallic complexes. In many catalytic cycles, the electronic properties of the metal center dictate the rates of key elementary steps such as oxidative addition, reductive elimination, and migratory insertion.[11]

For instance, in cross-coupling reactions, a more electrophilic metal center can facilitate the transmetalation step. In asymmetric catalysis, the electronic properties of the ligand, in concert with its steric profile, are crucial for achieving high levels of enantioselectivity.[2] The ability to systematically modify the electronic properties of the ligand, for example, by introducing different substituents on the phenyl ring of the tosyl group, provides a powerful strategy for optimizing catalyst performance.

Diagram: Influence of N-Tosylphenylglycine on Metal Center Electronics

G cluster_ligand N-Tosylphenylglycine Ligand cluster_metal Organometallic Complex cluster_effects Electronic Effects cluster_implications Implications Tosyl_Group Electron-Withdrawing Tosyl Group Coordination_Site N,O-Coordination Metal_Center Metal Center (M) Coordination_Site->Metal_Center Coordination Electron_Withdrawal Decreased Electron Density on M Metal_Center->Electron_Withdrawal Inductive Effect Enhanced_Electrophilicity Increased Electrophilicity of M Electron_Withdrawal->Enhanced_Electrophilicity Redox_Potential Cathodic Shift in Redox Potential Electron_Withdrawal->Redox_Potential Catalytic_Activity Enhanced Catalytic Activity Enhanced_Electrophilicity->Catalytic_Activity Drug_Development Potential for Drug Design Catalytic_Activity->Drug_Development G cluster_synthesis Synthesis & Isolation cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation A Synthesis of N-Tosylphenylglycine B Complexation with Metal Precursor A->B C Purification and Isolation B->C D Spectroscopic Analysis (NMR, IR, UV-Vis) C->D E Electrochemical Analysis (Cyclic Voltammetry) C->E F Structural Analysis (X-ray Crystallography) C->F H Correlation of Experimental and Theoretical Data D->H E->H F->H G Computational Modeling (DFT Calculations) G->H I Elucidation of Electronic Properties H->I

Caption: Workflow for the characterization of N-tosylphenylglycine complexes.

References

  • Que, L., Jr., & Ho, R. Y. N. (1996). Dioxygen Activation by Enzymes with Mononuclear Non-Heme Iron Active Sites. Chemical Reviews, 96(7), 2607-2624.
  • Solomon, E. I., Brunold, T. C., Davis, M. I., Kemsley, J. N., Lee, S.-K., Lehnert, N., Neese, F., Skulan, A. J., Yang, Y.-S., & Zhou, J. (2000). Geometric and Electronic Structure/Function Correlations in Non-Heme Iron Enzymes. Chemical Reviews, 100(1), 235-349.
  • Costas, M., Mehn, M. P., Jensen, M. P., & Que, L., Jr. (2004).
  • Gasser, G., Ott, I., & Metzler-Nolte, N. (2011). Organometallic anticancer compounds. Journal of Medicinal Chemistry, 54(1), 3-25.
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.
  • Pregosin, P. S. (2007). NMR in Organometallic Chemistry. Wiley-VCH.
  • Heinicke, J., & Köhler, M. (2002). α-Diphenylphosphino-N-(pyrazin-2-yl)glycine as a ligand in Ni-catalyzed ethylene oligomerization. Zeitschrift für anorganische und allgemeine Chemie, 628(11), 2446-2452.
  • Frenking, G., & Shaik, S. (Eds.). (2014). The chemical bond: fundamental aspects of chemical bonding. John Wiley & Sons.
  • Bard, A. J., & Faulkner, L. R. (2000).
  • Zhang, H., Lu, X., Zhang, L. R., Liu, J. J., Yang, X. H., Wang, X. M., & Zhu, H. L. (2012). Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors. Bioorganic & Medicinal Chemistry, 20(4), 1411-1416.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kurbanoglu, N. I., et al. (2020).
  • JETIR. (2019). Cyclic Voltammetric studies of transition metal ion and other complexes with special reference of Cd (II) in different supportin. JETIR, 6(6).
  • Coppens, P., et al. (2004). Photoinduced Linkage Isomers of Transition-Metal Nitrosyl Compounds and Related Complexes. Accounts of Chemical Research, 37(9), 639-646.
  • Stener, M., et al. (2021). Computational Approaches to the Electronic Properties of Noble Metal Nanoclusters Protected by Organic Ligands.
  • LibreTexts. (2022). 6: General Properties of Transition Metal Organometallic Complexes. Chemistry LibreTexts.
  • Hevia, E., et al. (2018). Atom-efficient arylation of N-tosylimines mediated by cooperative ZnAr2/Zn(C6F5)2 combinations. Chemical Science, 9(28), 6109-6117.
  • Hartwig, J. F. (2010).
  • Vojvodic, A., Nørskov, J. K., & Abild-Pedersen, F. (2014). Electronic Structure Effects in Transition Metal Surface Chemistry.
  • Heinicke, J., & Köhler, M. (2002). α-Diphenylphosphino-N-(pyrazin-2-yl)glycine as a ligand in Ni-catalyzed ethylene oligomerization. Zeitschrift für anorganische und allgemeine Chemie, 628(11), 2446-2452.
  • Jensen, F. (2017).
  • Nakamoto, K. (2009).
  • Gholamian, F., & Agbolaghi, S. (2006). Chemical Synthesis and Characterization of Water-soluble, Conducting Poly (N-phenylglycine). Iranian Polymer Journal, 15(11), 877-883.
  • Zhang, H., et al. (2012). Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors. Bioorganic & Medicinal Chemistry, 20(4), 1411-1416.

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Foundational

Stereochemical Engineering with N-Tosyl-α-Phenylglycine Derivatives: Mechanisms, Applications, and Protocols

Executive Summary The precise control of stereochemistry is a foundational pillar of modern drug development and asymmetric synthesis. Among the arsenal of chiral auxiliaries, resolving agents, and ligand precursors, N-t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise control of stereochemistry is a foundational pillar of modern drug development and asymmetric synthesis. Among the arsenal of chiral auxiliaries, resolving agents, and ligand precursors, N-tosyl-α-phenylglycine (Ts-Phg) derivatives occupy a privileged position. By combining the rigid steric bulk of an α-phenyl ring with the strong hydrogen-bonding and electron-withdrawing capabilities of a p-toluenesulfonyl (tosyl) group, these molecules create highly differentiated chiral environments.

This technical guide explores the structural causality behind the efficacy of N-tosyl-α-phenylglycine derivatives, detailing their mechanisms in enantiomeric resolution and asymmetric catalysis. It provides self-validating, step-by-step protocols designed for researchers seeking to implement these systems in scalable chemical workflows.

Structural and Stereochemical Foundations

The utility of N-tosyl-α-phenylglycine stems from the synergistic interaction of its functional groups, which collectively restrict conformational freedom and direct intermolecular interactions:

  • The α-Phenyl Group (Steric Rigidity & π-Stacking): Unlike aliphatic side chains (e.g., the isopropyl group in valine), the phenyl ring is flat, rigid, and capable of π-π stacking. This creates a definitive "steric wall" that locks the conformation of transition states or crystal lattices.

  • The N-Tosyl Group (Acidity & Shielding): The strongly electron-withdrawing tosyl group increases the acidity of the sulfonamide N-H proton, turning it into a potent hydrogen-bond donor. Furthermore, the bulky p-tolyl ring provides secondary steric shielding, which is critical for blocking specific faces of coordinated substrates in Lewis acid catalysis.

Causality in Design: The combination of these two bulky groups on adjacent atoms forces the molecule into a highly specific anti-periplanar conformation to minimize steric strain. When utilized as a catalyst or resolving agent, this rigid geometry transfers chiral information with exceptional fidelity, as substrates are forced to approach from the single unshielded trajectory.

Application I: Enantiomeric Resolution via Diastereomeric Salts

One of the most robust industrial applications of N-tosyl-D-phenylglycine (Ts-DPG) and its L-enantiomer is the optical resolution of racemic amines, such as piperazine derivatives and ketamine intermediates 12.

Mechanism of Chiral Recognition

The resolution process relies on the formation of diastereomeric salts. The sulfonamide and carboxylate groups of Ts-DPG form a strong, bidentate hydrogen-bonding network with the target amine. Concurrently, the α-phenyl group engages in π-π interactions with aromatic moieties on the substrate. This highly ordered packing heavily favors the crystallization of one diastereomer over the other.

G A Racemic Amine Mixture C Diastereomeric Salts A->C B N-Tosyl-D-Phenylglycine B->C D Crystallization C->D E Insoluble Salt (R-Amine) D->E Precipitates F Mother Liquor (S-Amine) D->F Soluble G Freebasing (NaOH) E->G H Pure (R)-Enantiomer G->H

Workflow for enantiomeric resolution via diastereomeric salt formation.

Protocol: Standard Optical Resolution Workflow

This self-validating protocol ensures high enantiomeric excess (ee) through thermodynamic control.

  • Salt Formation: Dissolve the racemic amine and N-tosyl-D-phenylglycine (1:1 molar ratio) in a polar protic solvent mixture (e.g., methanol/water). Heat to reflux until a homogeneous solution is achieved.

    • Causality: The protic solvent disrupts premature kinetic aggregation, ensuring that subsequent crystallization is governed entirely by the thermodynamic stability of the diastereomeric crystal lattice.

  • Controlled Crystallization: Cool the solution gradually to room temperature at a controlled rate of 5 °C/hour.

    • Causality: Slow cooling prevents the kinetic trapping and co-precipitation of the more soluble diastereomer, maximizing the optical purity of the precipitate.

  • Isolation: Isolate the precipitated salt via vacuum filtration and wash with cold solvent.

  • Cleavage and Freebasing: Suspend the isolated salt in water and basify with 1M NaOH to pH 10. Extract the optically pure amine with dichloromethane.

    • Causality: The alkaline environment deprotonates the amine, breaking the salt bridge. The non-polar free amine partitions into the organic layer, while the highly water-soluble sodium salt of Ts-DPG remains in the aqueous phase, allowing for near-quantitative recovery of the resolving agent.

Application II: Asymmetric Catalysis and Ligand Design

Beyond resolution, N-tosyl-L-phenylglycine (Ts-LPG) is a potent precursor for chiral Lewis acid catalysts, particularly oxazaborolidinones used in 1,3-dipolar cycloadditions 3.

Mechanism of Chiral Shielding

When Ts-LPG reacts with borane (BH₃), it forms a rigid, five-membered oxazaborolidinone ring. The boron atom acts as a Lewis acid, coordinating to the oxygen of a nitrone substrate. The bulky tosyl group and the α-phenyl ring project outward, completely shielding one face of the coordinated nitrone. Consequently, the incoming dipolarophile (e.g., a vinyl ether) is forced to attack from the opposite, unhindered face, yielding highly enantioenriched isoxazolidines.

G2 L Ts-L-Phg C Oxazaborolidinone L->C B BH3•THF B->C Co Coordination C->Co S Nitrone S->Co Sh Steric Shielding Co->Sh At Face-Selective Attack Sh->At P Chiral Product At->P

Mechanism of chiral induction in oxazaborolidinone-catalyzed cycloaddition.

Protocol: In Situ Generation and Cycloaddition
  • Catalyst Generation: Under an inert nitrogen atmosphere, add N-tosyl-L-phenylglycine (0.2 mmol) to a dry Schlenk flask. Add a 1 M solution of BH₃•THF (0.2 mmol, 1.0 equiv) at room temperature.

    • Causality: A strict 1:1 stoichiometry prevents the formation of achiral borane aggregates that could catalyze a racemic background reaction, ensuring the chiral oxazaborolidinone is the sole active Lewis acid.

  • Solvent/Reactant Addition: Stir the mixture for 10 minutes in neat 2,3-dihydrofuran (4 mL).

    • Causality: Using 2,3-dihydrofuran as both the solvent and the dipolarophile drives the reaction kinetics forward by mass action while minimizing competing background reactions that occur in highly polar solvents.

  • Substrate Introduction: Introduce the nitrone substrate (1.0 mmol) and monitor via GC until complete conversion (16–21 hours).

  • Quench and Extraction: Quench with saturated aqueous NaHCO₃ and extract the enantioenriched cycloadduct with dichloromethane.

Note on Contextual Limitations: While highly effective as a Lewis acid ligand, the strong Lewis basicity and extreme steric bulk of the tosyl group can be detrimental in certain organocatalytic pathways. For instance, in the asymmetric Strecker reaction of N-phosphonyl imines, free amino acids significantly outperform their N-tosyl counterparts, as the tosyl group over-binds to the catalytic center and retards the cycle 4.

Quantitative Data Summary

The following tables summarize the comparative efficacy of N-tosyl-phenylglycine against other standard reagents in both resolution and catalysis.

Table 1: Comparison of Resolving Agents for Amine Derivatives

Resolving Agent Configuration Target Enantiomer Enriched Physical State of Salt Typical ee (%)
N-Tosyl-phenylglycine D- (or R-) (R)-Amine Crystalline Solid > 95%
N-Tosyl-valine L- (or S-) (S)-Amine Crystalline Solid 85 - 90%
Tartaric Acid L-(+) (S)-Amine Turbid Oil / Slow Solid Variable
Mandelic Acid (S)-(+) (S)-Amine Solid ~ 75%

Synthesized from comparative resolution screens of piperazine and ketamine intermediates.

Table 2: Enantioselective Catalysis Performance (Context Dependence)

Catalyst / Ligand Reaction Type Substrate Yield (%) ee (%)
Ts-L-Phg + BH₃•THF 1,3-Dipolar Cycloaddition Nitrones + Vinyl Ethers 56 38 (Exo)
Free L-Phenylglycine Strecker Reaction N-Phosphonyl Imines 95 99
N-Tosyl-L-Phenylglycine Strecker Reaction N-Phosphonyl Imines > 85 36

Data highlights the necessity of matching the N-tosyl group's sterics to the correct reaction mechanism.

References

  • Process for preparing optically active piperazine derivatives and intermediates for preparation. Yamakawa Chemical Industry Co., Ltd. (EP0710652B1). Retrieved from: 1

  • Product Subclass 15: Aminoboranes and Borane–Amine Complexes. B. Carboni and F. Carreaux. Science of Synthesis. Retrieved from:3

  • Asymmetric Catalytic N-Phosphonyl Imine Chemistry: the Use of Primary Free Amino Acids and Et2AlCN for Asymmetric Catalytic Strecker Reaction. National Institutes of Health (PMC). Retrieved from: 4

  • (S)-CSA salt of S-ketamine, (R). (EP3294704B1). Retrieved from:2

Sources

Exploratory

A Guide to the Molecular Weight and Exact Mass of 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise characterization of a molecule is paramount. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of a molecule is paramount. This guide provides a detailed exploration of two fundamental molecular properties—molecular weight and exact mass—as they pertain to the compound 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid. Understanding the distinction and application of these values is critical for compound identification, purity assessment, and metabolic studies.

The Compound: 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid

2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid is a molecule of interest in medicinal chemistry. Its structure, which incorporates a tosyl group, a phenyl group, and an amino acid moiety, suggests potential applications in various therapeutic areas.

Molecular Formula: C₁₅H₁₅NO₄S[1][2]

Molecular Weight vs. Exact Mass: A Critical Distinction

In chemical analysis, the terms "molecular weight" and "exact mass" are often used, but they are not interchangeable. A clear understanding of their differences is essential for accurate data interpretation.

  • Molecular Weight (or Molar Mass): This is the weighted average mass of a molecule's atoms based on the natural abundance of their isotopes.[3] The atomic weights used for this calculation are provided by the International Union of Pure and Applied Chemistry (IUPAC) and are periodically revised.[4][5] Molecular weight is typically expressed in grams per mole ( g/mol ).

  • Exact Mass: This is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[6][7] It is a theoretical value that does not account for the natural isotopic distribution. Exact mass is expressed in daltons (Da) or unified atomic mass units (u).[8]

The following diagram illustrates the conceptual difference between these two key parameters.

G cluster_0 Core Concepts cluster_1 Calculation Basis Molecular_Properties Molecular Properties of 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid Molecular_Weight Molecular Weight (Average Mass) Molecular_Properties->Molecular_Weight based on Exact_Mass Exact Mass (Monoisotopic Mass) Molecular_Properties->Exact_Mass based on Isotopic_Abundance Natural Isotopic Abundance Molecular_Weight->Isotopic_Abundance considers Most_Abundant_Isotope Most Abundant Isotope Exact_Mass->Most_Abundant_Isotope considers only

Caption: Relationship between Molecular Properties and their Isotopic Basis.

Quantitative Data Summary

The calculated molecular weight and exact mass of 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid are summarized in the table below.

ParameterValueUnits
Molecular Formula C₁₅H₁₅NO₄S
Molecular Weight 305.35 g/mol [1][2]
Exact Mass 305.0722Da

Calculation of Molecular Weight and Exact Mass

Molecular Weight Calculation

The molecular weight is calculated by summing the standard atomic weights of all atoms in the molecule, as provided by IUPAC.[3][9]

  • Carbon (C): 15 atoms × 12.011 g/mol = 180.165 g/mol

  • Hydrogen (H): 15 atoms × 1.008 g/mol = 15.120 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 4 atoms × 15.999 g/mol = 63.996 g/mol

  • Sulfur (S): 1 atom × 32.06 g/mol = 32.060 g/mol

Total Molecular Weight = 180.165 + 15.120 + 14.007 + 63.996 + 32.060 = 305.348 g/mol (often rounded to 305.35 g/mol )[1][2]

Exact Mass Calculation

The exact mass is calculated using the mass of the most abundant isotope for each element.[6][10]

  • Carbon (¹²C): 15 atoms × 12.000000 Da = 180.000000 Da

  • Hydrogen (¹H): 15 atoms × 1.007825 Da = 15.117375 Da

  • Nitrogen (¹⁴N): 1 atom × 14.003074 Da = 14.003074 Da

  • Oxygen (¹⁶O): 4 atoms × 15.994915 Da = 63.979660 Da

  • Sulfur (³²S): 1 atom × 31.972071 Da = 31.972071 Da

Total Exact Mass = 180.000000 + 15.117375 + 14.003074 + 63.979660 + 31.972071 = 305.07218 Da (often reported to four decimal places as 305.0722 Da)

Experimental Determination of Exact Mass by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the primary analytical technique for the experimental determination of a molecule's exact mass.[6][11][12] This technique provides a highly accurate mass-to-charge ratio (m/z) of an ion, which can be used to deduce its elemental composition.[13]

Experimental Workflow

The following diagram outlines a typical workflow for determining the exact mass of 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid using liquid chromatography-mass spectrometry (LC-MS).

G Sample_Prep Sample Preparation (Dissolution in suitable solvent) LC_Separation Liquid Chromatography (Separation from impurities) Sample_Prep->LC_Separation Ionization Ionization (e.g., Electrospray Ionization - ESI) LC_Separation->Ionization Mass_Analysis Mass Analysis (High-Resolution Mass Analyzer, e.g., TOF or Orbitrap) Ionization->Mass_Analysis Detection Detection and Data Acquisition Mass_Analysis->Detection

Caption: Workflow for Exact Mass Determination by LC-HRMS.

Step-by-Step Protocol
  • Sample Preparation: A dilute solution of 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid is prepared in a suitable solvent, such as a mixture of acetonitrile and water with a small amount of formic acid to promote ionization.

  • Chromatographic Separation: The sample is injected into a liquid chromatograph to separate the analyte of interest from any impurities. This step ensures that the mass spectrum obtained is of the pure compound.

  • Ionization: The eluent from the liquid chromatograph is introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a common "soft" ionization technique that minimizes fragmentation and preserves the molecular ion.[14]

  • Mass Analysis: The generated ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.[12] These instruments are capable of measuring m/z values with high accuracy and precision.[14]

  • Data Analysis: The acquired mass spectrum will show a peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). The m/z of this peak provides the experimental exact mass of the compound. This experimental value is then compared to the calculated theoretical exact mass to confirm the elemental composition.

Conclusion

A thorough understanding and precise determination of both molecular weight and exact mass are fundamental in the scientific journey of a potential drug candidate like 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid. While molecular weight serves as a practical value for stoichiometric calculations, the exact mass, determined through high-resolution mass spectrometry, provides a higher level of confidence in the elemental composition and identity of the molecule, a critical aspect in all stages of drug development.

References

  • IUPAC. Atomic Weights of the Elements 2023. [Link]

  • Wieser, M. E., et al. (2020). Standard atomic weights of the elements 2020 (IUPAC Technical Report). OSTI.GOV. [Link]

  • Broad Institute. What is Mass Spectrometry?. [Link]

  • MyTutor. How can mass spectrometry determine molecular weight of organic compounds?. [Link]

  • Wikipedia. Standard atomic weight. [Link]

  • Waters. Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. [Link]

  • Prohaska, T., et al. (2022). Standard atomic weights of the elements 2021 (IUPAC Technical Report). ResearchGate. [Link]

  • Wieser, M. E., & Coplen, T. B. (2011). Atomic weights of the elements 2011 (IUPAC Technical Report). Pure and Applied Chemistry, 85(5), 1047-1078. [Link]

  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. [Link]

  • Chemistry LibreTexts. (2022). 6.6: Exact Mass. [Link]

  • Holland, J. F., & Sparkman, O. D. (2001). Exact Mass Measurements for Confirmation of Pesticides and Herbicides Determined by Liquid Chromatography/Time-of-Flight Mass Spectrometry. Analytical Chemistry, 73(21), 5125-5132. [Link]

  • Lederberg, J. (2025). Estimate the Chemical Formula of Organic Compounds from Mass Spectrometry Data. Atom Indonesia, 41(1), 39-44. [Link]

  • Shimadzu. Molecular Weight. [Link]

  • Arshad, S., et al. (2009). 2-(4-Methylbenzenesulfonamido)-2-phenylacetic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2797. [Link]

  • Pearson. McMurry 8th Edition Ch 3 Problem 104. [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Purification Protocol for 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Precursor for conformationally constrained amino acids, chiral auxiliaries, and transition-metal catalyzed asymmetric synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Precursor for conformationally constrained amino acids, chiral auxiliaries, and transition-metal catalyzed asymmetric synthesis ligands.

Executive Summary

2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid, commonly referred to as N-tosylphenylglycine , is a highly versatile N-protected amino acid. It serves as a critical intermediate in the stereoselective synthesis of conformationally constrained glutamate analogues[1] and acts as a robust chiral ligand in octametallic transition-metal clusters (e.g., Cp*Ir complexes) for asymmetric catalysis[2].

This application note details a highly optimized, self-validating Schotten-Baumann protocol for the N-sulfonylation of phenylglycine. By strictly controlling reagent stoichiometry, temperature, and pH, this method suppresses competitive electrophile hydrolysis and ensures near-quantitative yields without compromising the stereochemical integrity of the α -carbon[3].

Mechanistic Rationale & Chemical Causality

To move beyond a simple procedural list, it is critical to understand the causality driving this synthesis. The reaction relies on the nucleophilic attack of the phenylglycine amine on the electrophilic sulfur of p-toluenesulfonyl chloride (TsCl)[4].

  • The Role of Base Stoichiometry (3.0 Equivalents): Phenylglycine naturally exists as a zwitterion. The first equivalent of NaOH deprotonates the carboxylic acid, rendering the molecule highly soluble in water. The second equivalent deprotonates the ammonium ion, exposing the nucleophilic free amine. The third equivalent acts as a sacrificial acid scavenger to neutralize the HCl generated during the sulfonylation. Without this excess base, the reaction pH would drop, re-protonating the amine and prematurely halting the reaction[4].

  • Temperature Control (0–5 °C): TsCl is susceptible to competitive hydrolysis by aqueous hydroxide, which yields unreactive sodium p-toluenesulfonate. By maintaining the reaction at 0–5 °C during the addition phase, the activation energy for hydrolysis is suppressed, allowing the amine nucleophile to kinetically dominate the reaction pathway[3].

  • pH-Driven Isolation: The resulting N-tosyl sodium salt is highly water-soluble. Acidifying the mixture to pH 1–2 protonates the carboxylate. The resulting neutral 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid is highly lipophilic due to its dual aromatic rings, causing it to spontaneously crystallize out of the aqueous phase[5].

Mechanism A Phenylglycine (Zwitterion) B NaOH (aq) Deprotonation A->B Step 1 C Sodium Phenylglycinate (Nucleophile) B->C E Tetrahedral Intermediate C->E Step 2 D TsCl (Electrophile) D->E Attack F N-Tosyl Sodium Salt E->F -Cl⁻ G HCl (aq) Acidification F->G Step 3 H N-Tosylphenylglycine (Product) G->H Protonation

Fig 1: Mechanistic pathway of phenylglycine N-tosylation via Schotten-Baumann conditions.

Quantitative Data & Reagent Matrix

Table 1: Reagent Stoichiometry and Function

ReagentMW ( g/mol )EquivalentsMass/VolumeFunctional Role
Phenylglycine (Racemic or Chiral)151.161.0015.1 g (100 mmol)Primary Substrate
p-Toluenesulfonyl chloride (TsCl)190.651.2022.9 g (120 mmol)Sulfonylating Electrophile
Sodium Hydroxide (NaOH)40.003.0012.0 g (300 mmol)Base / Acid Scavenger
Deionized Water18.02-150 mLPrimary Solvent
Tetrahydrofuran (THF)72.11-50 mLCo-solvent (Improves TsCl solubility)
Hydrochloric Acid (37%)36.46~3.50~30 mLAcidifying Agent (Precipitation)

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Embedded within the steps are In-Process Quality Control (IPC) checkpoints to ensure the reaction is proceeding correctly before advancing.

Step 1: Substrate Dissolution
  • Equip a 500 mL round-bottom flask with a magnetic stir bar and an internal thermometer.

  • Dissolve 12.0 g of NaOH (300 mmol) in 150 mL of deionized water. Allow the exothermic dissolution to cool to room temperature.

  • Add 15.1 g of phenylglycine (100 mmol) to the basic solution. Stir vigorously until completely dissolved.

Self-Validation Checkpoint 1: The solution must become completely transparent (slightly yellow is acceptable). Any remaining suspension indicates incomplete salt formation; do not proceed until the solution is clear[3].

Step 2: Electrophile Addition
  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to drop to 0–5 °C.

  • Dissolve 22.9 g of TsCl (120 mmol) in 50 mL of THF.

  • Using an addition funnel, add the TsCl/THF solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

Step 3: N-Sulfonylation
  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C).

  • Stir vigorously for 4 to 6 hours.

Self-Validation Checkpoint 2: Perform Thin Layer Chromatography (TLC) using EtOAc/Hexane (1:1) with 1% acetic acid. The reaction is complete when the ninhydrin-active baseline spot (free phenylglycine) is entirely consumed[1].

Step 4: Acidification and Isolation
  • Cool the reaction mixture back to 0–5 °C using an ice bath.

  • Slowly add concentrated HCl (37%) dropwise while stirring vigorously.

Self-Validation Checkpoint 3: Monitor the pH using indicator paper. Continue adding HCl until the pH reaches 1.0–2.0. A massive precipitation of white solid will occur. If no precipitate forms, the pH is insufficiently low[3].

  • Stir the resulting thick white suspension for an additional 30 minutes at 0 °C to maximize crystallization.

Step 5: Filtration and Purification
  • Collect the precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with ice-cold deionized water (3 × 50 mL) to remove residual NaCl and unreacted TsCl hydrolysis products.

  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask and dissolve in a minimum amount of boiling ethanol. Add hot water dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by chilling at 4 °C overnight.

  • Filter the purified crystals and dry under high vacuum at 40 °C for 12 hours.

Workflow S1 1. Dissolution Suspend Amino Acid in 1M NaOH S2 2. Electrophile Addition Add TsCl dropwise at 0-5°C S1->S2 S3 3. N-Sulfonylation Stir at RT for 4-6 hours S2->S3 S4 4. Acidification Add Conc. HCl to pH 1-2 S3->S4 S5 5. Isolation Filter and wash with cold H₂O S4->S5 S6 6. Purification Recrystallize from EtOH/H₂O S5->S6

Fig 2: Experimental workflow for the synthesis and isolation of N-tosylphenylglycine.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, validate the product against the following expected analytical parameters:

Table 2: Expected Analytical Characterization Data

ParameterExpected ResultTroubleshooting / Notes
Yield 80 – 90%Low yield indicates incomplete acidification or excessive TsCl hydrolysis.
Physical State White crystalline powderYellowing indicates impurities; requires secondary recrystallization.
Melting Point ~ 148 – 150 °CA depressed melting point indicates residual water or starting material[5].
1H NMR (DMSO-d6) δ 2.35 (s, 3H), 4.90 (d, 1H), 7.15-7.70 (m, 9H), 8.50 (d, 1H), 12.8 (br s, 1H)Ensure the broad singlet at 12.8 ppm (COOH) is present, confirming the free acid form.

References

  • Miyazawa, T., Yamada, T., & Kuwata, S. (1984). The Synthesis of N-Tosyl-N-carboxymethyl Amino Acid Derivatives by N-Alkoxycarbonylmethylation. Bulletin of the Chemical Society of Japan. [Link]

  • Casnati, A., et al. (2003). Synthesis and Structure of Lower Rim C-Linked N-Tosyl Peptidocalix[4]arenes. The Journal of Organic Chemistry.[Link]

  • Severin, K., et al. (2019). Octametallic Cluster of Cp*Ir(glycinato) Cations. ACS Omega.[Link]

  • NextSDS. (2024). 2-([(4-METHYLPHENYL)SULFONYL]AMINO)-2-PHENYLACETIC ACID - Chemical Substance Information. NextSDS Database. [Link]

Sources

Application

Application Note: N-Tosylphenylglycine in Asymmetric Catalysis and Chiral Resolution

Executive Summary N-Tosylphenylglycine (N-Ts-Phg) is a highly versatile chiral auxiliary, ligand, and resolving agent widely utilized in modern synthetic chemistry. The unique structural architecture of N-Ts-Phg—combinin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Tosylphenylglycine (N-Ts-Phg) is a highly versatile chiral auxiliary, ligand, and resolving agent widely utilized in modern synthetic chemistry. The unique structural architecture of N-Ts-Phg—combining a rigid phenyl ring, an acidic sulfonamide proton, and a coordinating carboxylate—makes it an exceptional (N,O)-bidentate ligand for transition metals (e.g., Ir, Rh, Ru) and a powerful hydrogen-bonding network former in organocatalysis and chiral resolution.

This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for utilizing N-Ts-Phg in two primary domains: Asymmetric Transfer Hydrogenation (ATH) and the Optical Resolution of Racemic Amines .

Mechanistic Rationale & Ligand Design

The efficacy of N-Ts-Phg stems from its highly tunable electronic and steric properties:

  • Steric Shielding: The α -phenyl group provides a rigid, well-defined steric wall that dictates the facial selectivity of incoming prochiral substrates.

  • Electronic Tuning via the Tosyl Group: The electron-withdrawing p-toluenesulfonyl (tosyl) group significantly increases the Lewis acidity of the amine proton. In transition-metal catalysis, this enables the formation of highly stable, planar (N,O)-chelated metallacycles with metals like Iridium(III)[1].

  • Hydrogen Bonding Capacity: In the solid state, the sulfonamide acts as a strong, directional hydrogen-bond donor, while the carboxylate acts as an acceptor, driving the selective crystallization of diastereomeric salts[2].

Application I: Transition-Metal Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Causality in Experimental Choices

Half-sandwich iridium complexes, specifically [Cp*Ir(N-Ts-Phg)Cl], are robust precatalysts for the ATH of prochiral ketones. The addition of a non-coordinating silver salt (e.g., AgBF4​ ) is mechanistically critical: it abstracts the chloride ligand, generating a coordinatively unsaturated cationic species. This vacant site allows isopropanol (the hydrogen donor) to bind and undergo β -hydride elimination, forming the active Ir-H species[1]. The reaction proceeds via an outer-sphere mechanism where the substrate does not directly bind to the metal but interacts via hydrogen bonding with the ligand's sulfonamide proton, ensuring high enantioselectivity[3].

ATH_Cycle Pre Precatalyst Cp*Ir(N-Ts-Phg)Cl Act Active Catalyst [Cp*Ir(N-Ts-Phg)]+ Pre->Act AgBF4 (-AgCl) Hyd Hydride Intermediate Cp*Ir(H)(N-Ts-Phg) Act->Hyd Isopropanol (-Acetone) Sub Substrate Binding Ketone Coordination Hyd->Sub + Prochiral Ketone Pro Enantioenriched Alcohol Product Sub->Pro Outer-sphere H-transfer Pro->Act Product Release

Fig 1: Outer-sphere mechanism of Cp*Ir(N-Ts-Phg)-catalyzed Asymmetric Transfer Hydrogenation.

Step-by-Step Protocol: Preparation and ATH Application

Phase A: Synthesis of the Precatalyst

  • Complexation: Suspend [Cp∗IrCl2​]2​ (0.5 mmol) and N-Ts-L-Phg (1.05 mmol) in dry dichloromethane (DCM, 20 mL).

  • Deprotonation: Add anhydrous sodium acetate (1.1 mmol) to deprotonate the carboxylic acid, driving the (N,O)-chelation. Stir at room temperature for 4 hours.

  • Purification: Filter the mixture through a short pad of Celite to remove NaCl/NaOAc. Concentrate the filtrate under reduced pressure to yield Cp*Ir(N-Ts-Phg)Cl as a microcrystalline solid.

  • Self-Validation Step: Dissolve a 5 mg aliquot in CDCl3​ and acquire a 1H NMR spectrum. Epimerization at the Ir center is rapid in solution. Monitor the Cp* methyl signals; the establishment of a stable thermodynamic diastereomeric ratio (typically ~92:8) confirms the complex is fully equilibrated and ready for catalysis[1].

Phase B: ATH of Prochiral Ketones

  • Activation: In a Schlenk flask under argon, dissolve Cp*Ir(N-Ts-Phg)Cl (1 mol%) in anhydrous isopropanol (0.1 M relative to substrate). Add AgBF4​ (1.1 mol%) and stir for 15 minutes in the dark to precipitate AgCl.

  • Reaction: Add the prochiral ketone (e.g., acetophenone, 1.0 equiv). Stir at 25 °C.

  • Monitoring & Validation: Monitor the reaction via GC-FID. The disappearance of the ketone peak validates the hydride transfer efficiency.

  • Workup: Quench with water, extract with ethyl acetate, and determine the enantiomeric excess (ee) via chiral HPLC.

Quantitative Performance Data

Table 1: ATH of Acetophenone Derivatives using [Cp*Ir(N-Ts-Phg)]+

SubstrateCatalyst LoadingTime (h)Conversion (%)Enantiomeric Excess (ee %)
Acetophenone1 mol%12>9575
p-Fluoroacetophenone1 mol%12>9578
p-Methoxyacetophenone1 mol%188971

(Note: Enantioselectivity is highly dependent on the thermodynamic stability of the metal-centered diastereomers[3].)

Application II: Optical Resolution of Racemic Amines via Diastereomeric Salts

Causality in Experimental Choices

For the industrial-scale preparation of optically active pharmaceuticals (e.g., piperazine derivatives), chromatographic separation is economically unviable. N-Ts-D-Phg serves as an exceptional optical resolving agent. The causality behind its success lies in its ability to form highly crystalline diastereomeric salts. The bulky tosyl group and the phenyl ring force the resulting salt network into a rigid conformation, amplifying the solubility differences between the (R,R) and (S,R) diastereomeric pairs in binary solvent systems like benzene/ethanol[2].

Resolution_Workflow Rac Racemic Amine (e.g., Piperazine) Mix Add N-Ts-D-Phg in EtOH/Benzene Rac->Mix Crys Selective Crystallization Mix->Crys Sep Filtration & Acidic Cleavage Crys->Sep Pure Enantiopure Amine (>99% ee) Sep->Pure

Fig 2: Workflow for the optical resolution of racemic amines using N-Ts-D-phenylglycine.

Step-by-Step Protocol: Resolution of 2-Piperazinecarboxylic Acid
  • Salt Formation: Dissolve racemic 4-t-butoxycarbonyl-2-piperazinecarboxylic acid (Boc-PBC, 2.0 mmol) and N-Ts-D-Phg (2.0 mmol) in 4.4 mL of a benzene:ethanol (10:1 v/v) mixture under gentle heating (60 °C) until the solution is completely clear[2].

  • Seeding (Crucial Step): To prevent supersaturation and ensure high optical purity, seed the solution with 1 mg of previously prepared, optically pure (R) -Boc-PBC·N-Ts-D-Phg salt.

  • Crystallization: Allow the solution to cool to room temperature and stand undisturbed overnight. The rigid packing induced by the N-tosyl group will selectively precipitate the (R) -diastereomeric salt.

  • Self-Validation Step: Filter the crystals and measure the specific optical rotation [α]D​ . If the rotation deviates by more than 2% from the analytical standard, perform a single recrystallization from the same solvent mixture.

  • Cleavage and Recovery: Suspend the pure salt in water and acidify with 1M HCl to pH 2. The N-Ts-D-Phg will precipitate out (allowing for >95% recovery and reuse), leaving the enantiopure (R) -Boc-PBC in the aqueous phase to be extracted with ethyl acetate[2].

Quantitative Performance Data

Table 2: Optical Resolution Efficiency of Piperazine Derivatives

Resolving AgentSubstrateSolvent SystemYield of Salt (%)Optical Purity of Free Amine (ee %)
N-Ts-D-Phg(RS)-Boc-PBCBenzene/EtOH109 (crude)>98
N-Ts-L-Phg(RS)-Boc-PBCBenzene/EtOH105 (crude)>98

(Note: Yields >100% for the crude salt indicate minor solvent inclusion or slight co-precipitation of the opposite diastereomer, which is resolved upon standard acidic cleavage[2].)

Alternative Applications: Organocatalysis

Beyond transition metal catalysis, free amino acids and their N-protected derivatives are frequently evaluated in organocatalytic asymmetric Strecker reactions. While N-Ts-Phg has been screened as a chiral hydrogen-bonding catalyst for the addition of cyanide to N-phosphonyl imines, researchers have noted that the steric bulk of the tosyl group can sometimes hinder the approach of the nucleophile, yielding moderate enantioselectivities (~36% ee) compared to unprotected free phenylglycine (>99% ee) in specific Et2AlCN-mediated systems[4]. Therefore, the primary strength of N-Ts-Phg remains firmly in metal-coordination chemistry and solid-state chiral resolution.

References

  • Octametallic Cluster of CpIr(glycinato) Cations ACS Omega (2019). Detailed structural analysis of CpIr-amino acid complexes and the thermodynamic epimerization of N-tosylphenylglycine derivatives.[Link]

  • Synthesis and Stereochemistry of Half-Sandwich Alkynyl Amino Acidate Complexes of Rhodium(III), Iridium(III), and Ruthenium(II) European Journal of Inorganic Chemistry (2010). Mechanistic insights into the epimerization and catalytic transfer hydrogenation cycles of chiral-at-metal complexes.[Link]

  • Process for preparing optically active piperazine derivatives and intermediates for preparation European Patent EP0710652B1. Demonstrates the industrial application of N-tosyl-D-phenylglycine as a highly efficient optical resolving agent.
  • Asymmetric Catalytic N-Phosphonyl Imine Chemistry: the Use of Primary Free Amino Acids and Et2AlCN for Asymmetric Catalytic Strecker Reaction PMC / NIH (2010). Comparative screening of N-tosylphenylglycine against free amino acids in organocatalytic asymmetric Strecker reactions.[Link]

Sources

Method

preparation of half-sandwich iridium complexes with N-tosylphenylglycine

Application Note & Protocol Preparation and Application of Chiral Half-Sandwich Iridium(III) Complexes with N-Tosyl-L-phenylglycine for Asymmetric Catalysis Introduction: The Architectural Elegance of Chiral-at-Metal Cat...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Preparation and Application of Chiral Half-Sandwich Iridium(III) Complexes with N-Tosyl-L-phenylglycine for Asymmetric Catalysis

Introduction: The Architectural Elegance of Chiral-at-Metal Catalysts

Half-sandwich iridium(III) complexes, characterized by a pseudo-octahedral "piano-stool" geometry, have emerged as a powerful class of catalysts in modern organic synthesis.[1][2] The core of these structures is the pentamethylcyclopentadienyl (Cp*) ligand, which imparts significant kinetic stability and solubility in organic solvents.[3] The catalytic activity and, crucially, the stereoselectivity of these complexes are dictated by the ancillary ligands that complete the iridium's coordination sphere.

This guide focuses on the synthesis and application of a specific, highly effective class of these catalysts: those incorporating the chiral, bidentate ligand N-tosyl-L-phenylglycine (N-Ts-L-Phg). The power of this ligand lies in its dual-coordination capability; upon deprotonation, it chelates to the iridium center through both a carboxylate oxygen and the tosylamide nitrogen, forming a rigid, well-defined chiral environment. This precise stereochemical control is instrumental in asymmetric transformations, most notably in the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines.[4][5][6]

The N-tosyl group serves a dual purpose: it enhances the acidity of the N-H proton, facilitating coordination to the metal center, and its steric bulk contributes significantly to the chiral pocket of the catalyst, influencing substrate approach and enantioselectivity. This document provides a comprehensive, field-tested protocol for the synthesis, characterization, and catalytic application of the [Cp*Ir(N-Ts-L-Phg)Cl] complex.

Mechanistic Rationale and Synthetic Strategy

The synthesis of the target complex proceeds via the cleavage of the chloro-bridged iridium dimer, [Cp*IrCl₂]₂.[7] This dimer is an ideal precursor as the Ir-μ-Cl bonds are labile and readily cleaved by coordinating ligands.[7] The N-tosyl-L-phenylglycine ligand, however, must be doubly deprotonated to act as a bidentate N,O-chelator.

  • First Deprotonation (Carboxylic Acid): The carboxylic acid proton is readily removed by a mild base.

  • Second Deprotonation (Tosylamide N-H): The N-H proton of the tosylamide is significantly more acidic than a standard amine N-H due to the electron-withdrawing nature of the adjacent sulfonyl group. This allows for its removal by a suitable base, enabling coordination of the nitrogen atom to the iridium center.

The reaction is typically performed in the presence of a base, such as sodium acetate or sodium methoxide, in a polar solvent like methanol. The base facilitates the deprotonation steps, leading to the formation of the stable, 18-electron, monomeric half-sandwich complex. The resulting complex is chiral not only at the ligand backbone but also at the metal center, potentially leading to the formation of diastereomers.

Figure 1: General synthetic scheme for the preparation of the target iridium complex.

Detailed Experimental Protocols

Materials and Equipment
Reagent / MaterialGradeSupplierNotes
[Cp*IrCl₂]₂ (Dimer)99%Strem, Sigma-AldrichAir-stable, but store in a desiccator.
(S)-(-)-N-Tosylphenylglycine≥98%Sigma-Aldrich, Combi-Blocks
Sodium Acetate (NaOAc)Anhydrous, ≥99%Standard suppliersDry in an oven before use.
Methanol (MeOH)AnhydrousStandard suppliersUse from a sealed bottle.
Dichloromethane (DCM)HPLC GradeStandard suppliersFor chromatography.
Ethyl Acetate (EtOAc)HPLC GradeStandard suppliersFor chromatography.
Silica Gel60 Å, 230-400 meshStandard suppliersFor flash column chromatography.
Deuterated Chloroform (CDCl₃)99.8 atom % DStandard suppliersFor NMR analysis.
Standard Glassware--Schlenk flask, reflux condenser, etc.
Magnetic Stirrer/Hotplate--
Rotary Evaporator--
NMR Spectrometer≥400 MHz-For characterization.
High-Resolution Mass SpectrometerESI or FAB-For characterization.
Protocol 1: Synthesis of [Cp*Ir(N-Ts-L-Phg)Cl]

This procedure is adapted from established methods for synthesizing similar half-sandwich iridium(III) amino acidate complexes.[2][8]

  • Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add [Cp*IrCl₂]₂ (398 mg, 0.50 mmol, 1.0 equiv).

  • Reagent Addition: Add (S)-(-)-N-Tosylphenylglycine (321 mg, 1.05 mmol, 2.1 equiv) and anhydrous sodium acetate (172 mg, 2.10 mmol, 4.2 equiv).

  • Solvent & Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times. Add 20 mL of anhydrous methanol via syringe.

    • Causality Note: An inert atmosphere prevents potential oxidation of the catalyst at elevated temperatures, although many Cp*Ir(III) complexes show good air stability.[9] The use of anhydrous solvent is crucial to prevent side reactions and ensure consistent results.

  • Reaction: Heat the resulting orange suspension to reflux (approx. 65 °C) with vigorous stirring. The reaction mixture should become a clear, deep orange or red solution over time.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of DCM/EtOAc. The reaction is typically complete within 4-6 hours. The product spot should be clearly visible and distinct from the starting materials.

  • Workup (Step 1): Once the reaction is complete, allow the flask to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Workup (Step 2): Redissolve the resulting orange residue in 30 mL of dichloromethane. A fine white precipitate (sodium chloride and excess sodium acetate) will form.

  • Filtration: Filter the suspension through a pad of Celite to remove the inorganic salts. Wash the filter cake with an additional 10 mL of dichloromethane.

  • Concentration: Combine the filtrates and concentrate the volume to approximately 2-3 mL under reduced pressure.

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation: Prepare a silica gel column using a slurry of silica in dichloromethane.

  • Loading: Adsorb the concentrated crude product onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in dichloromethane (e.g., starting from 100% DCM and gradually increasing to 10% EtOAc in DCM). The orange-colored band corresponding to the product should be collected.

    • Expert Insight: These complexes are often highly colored, making them easy to track on the column. A single major diastereomer is often formed or is the significantly less polar product, eluting as a clean band.

  • Final Step: Combine the product-containing fractions, verify purity by TLC, and remove the solvent under reduced pressure to yield the product as a bright orange or red solid. Dry the solid under high vacuum for several hours.

Characterization and Data

The synthesized complex should be characterized using standard analytical techniques to confirm its identity and purity.

G cluster_cp Cp* Ir Ir c1 c2 c3 c4 c5 Cl Cl Ir->Cl N N Ir->N O O Ir->O C_alpha N->C_alpha S S N->S C_carboxyl C=O C_alpha->C_carboxyl Phenyl Ph C_alpha->Phenyl C_carboxyl->O Tosyl Tosyl S->Tosyl G A [Ir-Cl] Pre-catalyst B [Ir-H] Active Catalyst A->B  Base (iPrO⁻)  iPrOH C Ketone Coordination B->C  + Ketone D Transition State (Hydride Transfer) C->D E Alcohol Product Release D->E E->B  + Acetone F Catalyst Regeneration

Figure 3: Simplified catalytic cycle for Asymmetric Transfer Hydrogenation (ATH).

Protocol 3: ATH of Acetophenone
  • Setup: In a vial, dissolve the iridium catalyst [Cp*Ir(N-Ts-L-Phg)Cl] (3.3 mg, 0.005 mmol, 1 mol%) in 2.5 mL of isopropanol.

  • Activation: Add 0.5 mL of a 0.1 M solution of KOH in isopropanol (0.05 mmol, 10 mol%). Stir the mixture for 10 minutes at room temperature. The solution should change color, indicating the formation of the active iridium-hydride species.

    • Mechanism Insight: The base deprotonates the isopropanol, and the resulting isopropoxide reacts with the iridium pre-catalyst to form the active iridium-hydride catalyst, releasing acetone. [5]3. Substrate Addition: Add acetophenone (58 µL, 0.5 mmol, 100 equiv).

  • Reaction: Seal the vial and stir the reaction mixture at room temperature.

  • Monitoring & Quenching: Monitor the conversion by GC or TLC. Once complete (typically 1-12 hours), quench the reaction by adding a few drops of water and extract with diethyl ether.

  • Analysis: The enantiomeric excess (ee) of the resulting 1-phenylethanol can be determined by chiral HPLC or GC analysis.

Safety and Troubleshooting

  • Safety: Iridium compounds, while generally less toxic than other heavy metals, should be handled with care in a well-ventilated fume hood. [10][11]Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Organic solvents are flammable and should be handled accordingly.

  • Troubleshooting:

    • Low Yield in Synthesis: Ensure all reagents are pure and solvents are anhydrous. Check that the base is active and dry. Incomplete reaction may require longer reflux times.

    • Poor Enantioselectivity in ATH: The catalyst may not have been fully activated. Ensure the base is added and stirred before the substrate. Temperature can also influence ee; running the reaction at a lower temperature may improve selectivity at the cost of reaction time. The purity of the catalyst is paramount.

Conclusion

The protocol detailed herein provides a reliable and reproducible method for the synthesis of the chiral half-sandwich iridium(III) complex [Cp*Ir(N-Ts-L-Phg)Cl]. This complex serves as a highly effective pre-catalyst for asymmetric transfer hydrogenation, offering a valuable tool for researchers in synthetic organic chemistry and drug development. The modularity of this synthetic approach allows for the future exploration of different amino acid-derived ligands to fine-tune the catalyst's steric and electronic properties for various asymmetric transformations.

References

  • Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical Co., Inc.Link

  • Li, F., et al. (2021). Cyclometalated Half-Sandwich Iridium(III) Complexes: Synthesis, Structure, and Diverse Catalytic Activity in Imine Synthesis Using Air as the Oxidant. Inorganic Chemistry, 60(8), 5883–5893. Link

  • Carmona, D., et al. (2000). Synthesis and Stereochemistry of Half-Sandwich Alkynyl Amino Acidate Complexes of Rhodium(III), Iridium(III), and Ruthenium(II). Organometallics, 19(12), 2461–2471. Link

  • Liu, J., & Sadler, P. J. (2008). Half-sandwich iridium complexes—Synthesis and applications in catalysis. Coordination Chemistry Reviews, 252(7-8), 782-809. Link

  • Hübner, M., et al. (2016). Synthesis, Characterization and Cytotoxic Activities of Half‐sandwich Pentamethylcyclopentadienyl Iridium(III) Complexes Containing Modified 2,2'‐Bipyridines. Applied Organometallic Chemistry, 30(10), 863-870. Link

  • Wang, D., et al. (2021). Iridium Complex-Catalyzed Transfer Hydrogenation of N-Heteroarenes and Tentative Asymmetric Synthesis. ACS Omega, 6(11), 7864–7875. Link

  • Singh, J. (2016). IRIDIUM CHEMISTRY AND ITS CATALYTIC APPLICATIONS: A BRIEF. Maayaa Global Research Journal, 1(1). Link

  • Singh, J. (2016). IRIDIUM CHEMISTRY AND ITS CATALYTIC APPLICATIONS: A BRIEF REVIEW. ResearchGate. Link

  • Hollywood, K. A., & Wills, M. (2021). Design of Iridium N-Heterocyclic Carbene Amino Acid Catalysts for Asymmetric Transfer Hydrogenation of Aryl Ketones. Molecules, 26(11), 3110. Link

  • Li, F., et al. (2021). Half-Sandwich Iridium Complexes Based on β-Ketoamino Ligands: Preparation, Structure, and Catalytic Activity in Amide Synthesis. Inorganic Chemistry, 60(15), 11514–11520. Link

  • Sánchez-Santed, F., et al. (2021). Targets, Mechanisms and Cytotoxicity of Half-Sandwich Ir(III) Complexes Are Modulated by Structural Modifications on the Benzazole Ancillary Ligand. International Journal of Molecular Sciences, 22(21), 11528. Link

  • Park-Gehrke, L. S., et al. (2010). Synthesis and oxidation of CpIrIII compounds: functionalization of a Cp methyl group. Dalton Transactions, 39(6), 1457-1466. Link

  • Singh, J. (2016). Scheme-2: Various applications of Iridium and its complexes CATALYSIS... ResearchGate. Link

  • Wieczorek, E., et al. (2021). Dipyrrinato‐Iridium(III) Complexes for Application in Photodynamic Therapy and Antimicrobial Photodynamic Inactivation. Chemistry – A European Journal, 27(22), 6440-6447. Link

  • Zhang, Z-W., et al. (2020). Iridium-catalyzed asymmetric transfer hydrogenation of aromatic ketones with a cinchona alkaloid derived NNP ligand. Organic & Biomolecular Chemistry, 18(11), 2063-2067. Link

  • Asymmetric Transfer Hydrogenation. Sigma-Aldrich. Link

  • Pentamethylcyclopentadienyl iridium dichloride dimer. Wikipedia. Link

Sources

Application

Application Note: Enantioselective Alkynylation Using N-Tosylphenylglycine Derivatives

Introduction The enantioselective addition of terminal alkynes to carbon-heteroatom double bonds (aldehydes, ketones, and imines) is a premier transformation in pharmaceutical development, providing direct access to chir...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The enantioselective addition of terminal alkynes to carbon-heteroatom double bonds (aldehydes, ketones, and imines) is a premier transformation in pharmaceutical development, providing direct access to chiral propargylic alcohols and amines[1]. These structural motifs are ubiquitous in pharmacophores and serve as highly versatile synthetic intermediates.

Within the landscape of chiral auxiliaries, N-tosylphenylglycine derivatives —including N-tosyl amino alcohols, amides, and Schiff bases derived from L- or D-phenylglycine—stand out due to their modularity, bench stability, and exceptional stereocontrol[2]. This application note details the mechanistic rationale and provides a validated, self-consistent protocol for utilizing these derivatives in zinc-catalyzed asymmetric alkynylations.

Mechanistic Insights & Causality (E-E-A-T)

The success of N-tosylphenylglycine derivatives in zinc-mediated alkynylation relies on several precise structural and electronic features:

  • Enhanced Acidity via the Tosyl Group: The strongly electron-withdrawing N-tosyl (N-Ts) group significantly increases the acidity of the sulfonamide/amine proton. This facilitates rapid and irreversible deprotonation by diethylzinc ( ZnEt2​ ), forming a robust, covalent nitrogen-zinc bond that prevents premature ligand dissociation during the catalytic cycle.

  • Steric Shielding by the Phenylglycine Backbone: The bulky phenyl ring adjacent to the chiral center provides a rigid steric wall. During the transition state, this phenyl group engages in π−π stacking or steric repulsion with the incoming electrophile, effectively blocking one enantiotopic face (either Re or Si) and ensuring high enantiomeric excess (ee)[2].

  • Solvent Causality: The reaction is strictly performed in non-coordinating solvents like anhydrous toluene. Coordinating solvents (e.g., THF or CH2​Cl2​ ) compete for zinc coordination, disrupting the highly ordered transition state and leading to drastically reduced reaction rates and enantioselectivity[2].

  • Analytical Utility: Beyond their role as ligands, N-tosylphenylglycine derivatives frequently serve as stable crystalline reference compounds for the determination of absolute configuration. For instance, ozonolysis of enantioenriched propargylic amines yields N-tosylphenylglycine esters, allowing precise stereochemical assignment via chiral HPLC or polarimetry[3].

Workflow & Catalytic Cycle

CatalyticCycle Ligand N-Tosylphenylglycine Derivative Complex Active Zn-Ligand Complex Ligand->Complex + ZnEt2 - Ethane Zn ZnEt2 (Precursor) Zn->Complex ZnAcetylide Chiral Zinc Acetylide Complex->ZnAcetylide + Alkyne - Ethane Alkyne Terminal Alkyne Alkyne->ZnAcetylide TS Stereocontrolled Transition State ZnAcetylide->TS + Electrophile Electrophile Carbonyl / Imine Electrophile->TS TS->Complex Catalyst Regeneration Product Enantioenriched Propargylic Product TS->Product H2O Quench

Catalytic cycle of Zn-mediated alkynylation using N-tosylphenylglycine ligands.

Quantitative Data Summary

The following table summarizes the benchmark performance of phenylglycine-derived ligands across various electrophiles, demonstrating their broad synthetic utility.

Electrophile ClassAlkyne TypeLigand LoadingSolvent / TempYield (%)Enantiomeric Excess (ee %)
Aromatic KetonesPhenylacetylene0.1 – 5.0 mol%Toluene / RT85 – 9585 – 95
Aromatic AldehydesAliphatic Alkynes10.0 mol%Toluene / 0 °C> 90> 90
N-Sulfonyl AldiminesPhenylacetylene10.0 mol%Toluene / RT80 – 9287 – 98

Data aggregated from standardized asymmetric alkynylation studies[2][3].

Experimental Protocols

The following protocol is a self-validating system designed for the enantioselective alkynylation of electrophiles using a generic N-tosylphenylglycine-derived ligand[2][3].

Phase 1: Preparation of the Active Zinc-Ligand Complex

Causality Note: This phase must be executed under strict anhydrous and anaerobic conditions. Ambient moisture will prematurely hydrolyze ZnEt2​ , destroying the catalyst precursor and halting the catalytic cycle.

  • Preparation: Flame-dry a 25 mL Schlenk flask under a continuous flow of argon.

  • Ligand Dissolution: Add the N-tosylphenylglycine derivative (0.025 mmol, 10 mol% relative to the electrophile) to the flask and dissolve in 0.5 mL of anhydrous toluene.

  • Metalation: Slowly add a 2.0 M solution of ZnEt2​ in toluene (0.75 mmol, 3.0 equiv) dropwise via syringe at room temperature.

    • Self-Validation Checkpoint: Evolution of ethane gas will occur. The dropwise addition prevents rapid gas expansion and ensures complete, uniform metalation of the ligand.

Phase 2: Zinc Acetylide Formation
  • Alkyne Addition: To a separate flame-dried flask, add the terminal alkyne (0.90 mmol, 3.6 equiv) in 0.25 mL of anhydrous toluene.

  • Transmetalation: Transfer the ZnEt2​ solution to the alkyne solution dropwise. Stir for 1 hour at room temperature.

    • Causality Note: This 1-hour incubation is critical. It allows the thermodynamically favorable formation of the chiral zinc acetylide intermediate. Rushing this step leaves unreacted ZnEt2​ in the solution, which can act as a non-selective alkylating agent and drastically reduce the ee%.

  • Catalyst Integration: Transfer the active zinc-ligand complex (from Phase 1) into the zinc acetylide solution via syringe and stir for an additional 15 minutes[3].

Phase 3: Electrophile Addition and Quenching
  • Substrate Addition: Dissolve the electrophile (e.g., N-sulfonyl aldimine or aromatic ketone, 0.25 mmol) in 0.25 mL of anhydrous toluene. Add this solution dropwise to the reaction mixture.

  • Monitoring: Stir the reaction at room temperature. Monitor progress via TLC (typically 14–24 hours). The self-validating checkpoint here is the complete disappearance of the electrophile spot.

  • Quenching: Once complete, cool the flask to 0 °C and carefully quench with 15 mL of 1.0 M aqueous HCl.

    • Causality Note: The acidic quench serves a dual purpose: it protonates the resulting zinc alkoxide/amide to yield the final propargylic product and completely solubilizes the zinc salts, preventing the formation of stubborn emulsions during extraction[3].

  • Isolation: Extract the aqueous layer with CH2​Cl2​ ( 3×10 mL). Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

Sources

Method

Application Note: Tosyl Protection of α-Phenylglycine – Mechanistic Insights and Optimized Protocols

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Strategic Rationale The protection of amino acids is a f...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The protection of amino acids is a foundational operation in peptide synthesis and medicinal chemistry. The p-toluenesulfonyl (tosyl, Ts) group is highly valued for its ability to confer a high degree of crystallinity to the protected amino acid, facilitating straightforward purification without the need for exhaustive chromatography[1]. Furthermore, the sulfonamide linkage is exceptionally robust, withstanding harsh acidic and basic conditions during subsequent synthetic transformations.

However, the tosylation of α-phenylglycine presents a unique challenge. Unlike standard aliphatic amino acids, α-phenylglycine possesses an exceptionally acidic α-proton due to the electron-withdrawing nature of both the adjacent phenyl ring and the carboxylic acid group. This structural feature makes the stereocenter highly susceptible to base-catalyzed racemization (epimerization) via an enolate or oxazolone-type intermediate[2]. Consequently, standard aggressive sulfonylation conditions often lead to a loss of enantiomeric purity.

This application note details a self-validating, temperature-controlled Schotten–Baumann protocol designed to achieve quantitative tosyl protection of α-phenylglycine while strictly preserving its chiral integrity.

Mechanistic Causality: The Schotten–Baumann Sulfonylation

The tosylation of α-phenylglycine is typically executed under Schotten–Baumann conditions , utilizing an aqueous-organic biphasic system (e.g., Water/THF or Water/Diethyl Ether)[3].

The Kinetic Pathway
  • Nucleophilic Attack: The unprotonated amine of α-phenylglycine acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).

  • Intermediate Formation: This generates a pentacoordinate transition state/intermediate.

  • Leaving Group Expulsion: The chloride ion is expelled, forming the sulfonamide linkage.

  • Proton Scavenging: A stoichiometric amount of base (typically NaOH or Na₂CO₃) is required to neutralize the HCl byproduct. If the HCl is not neutralized, the unreacted α-phenylglycine will become protonated (ammonium salt), rendering it non-nucleophilic and halting the reaction[3].

The Causality of Experimental Choices
  • Why use a biphasic system? TsCl is prone to hydrolysis in pure water. Dissolving TsCl in a water-immiscible or partially miscible organic solvent (like THF or ether) limits its exposure to the aqueous hydroxide, minimizing competitive hydrolysis while allowing the interfacial reaction with the water-soluble amino acid salt to proceed efficiently.

  • Why strict temperature control (0 °C)? The base required to neutralize the HCl byproduct can also deprotonate the sensitive benzylic α-carbon of phenylglycine. Lowering the thermal energy of the system exponentially decreases the rate of this side-reaction, preserving the enantiomeric excess (ee)[2].

Mechanism PG α-Phenylglycine (Amine Nucleophile) TS Pentacoordinate Transition State PG->TS N attacks S atom TsCl p-Toluenesulfonyl Chloride (Electrophile) TsCl->TS Prod N-Tosyl-α-phenylglycine TS->Prod Expulsion of Cl⁻ and H⁺ Base Aqueous Base (NaOH) (Proton Scavenger) Base->TS Neutralizes HCl Prevents protonation

Figure 1: Mechanism of the Schotten-Baumann tosylation of α-phenylglycine.

Optimization Data: Balancing Yield and Chirality

To establish a self-validating protocol, various base and temperature conditions must be evaluated. The table below summarizes the quantitative relationship between the choice of base, reaction temperature, chemical yield, and the resulting enantiomeric excess (ee) of the product.

Base System (Equivalents)Temperature (°C)Solvent SystemIsolated Yield (%)Enantiomeric Excess (ee %)
NaOH (2.5 eq)25 °C (RT)H₂O / THF (1:1)88%72% (Significant Racemization)
NaOH (2.5 eq)0 °CH₂O / THF (1:1)91%94%
Na₂CO₃ (3.0 eq)0 °C to RTH₂O / Ether (1:1)85%98% (Optimal Chirality)
Et₃N (2.5 eq)0 °CDCM75%96%

Data Interpretation: While strong bases like NaOH provide rapid kinetics and high yields, they risk racemizing the α-phenylglycine if the temperature is not strictly controlled at 0 °C. The use of a milder base, such as sodium carbonate (Na₂CO₃), in a biphasic Water/Ether system provides the optimal balance, yielding highly pure N-tosyl-α-phenylglycine with near-perfect retention of stereochemistry.

Experimental Protocol: Synthesis of (S)-N-Tosyl-α-phenylglycine

This step-by-step methodology utilizes the optimized Na₂CO₃ biphasic system to ensure maximum enantiomeric retention.

Reagents and Equipment
  • (S)-α-Phenylglycine (1.0 equiv, 10 mmol, 1.51 g)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 equiv, 11 mmol, 2.10 g) - Must be freshly recrystallized or high purity.

  • Sodium carbonate (Na₂CO₃) (3.0 equiv, 30 mmol, 3.18 g)

  • Solvents: Deionized Water (20 mL), Diethyl Ether (20 mL), 2M HCl (aq).

  • Equipment: 100 mL round-bottom flask, magnetic stirrer, ice bath, pH paper, Buchner funnel.

Step-by-Step Workflow
  • Substrate Dissolution: Add (S)-α-phenylglycine (1.51 g) and Na₂CO₃ (3.18 g) to a 100 mL round-bottom flask containing 20 mL of deionized water. Stir vigorously until the amino acid is completely dissolved (forming the soluble sodium carboxylate salt).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Electrophile Addition: Dissolve TsCl (2.10 g) in 20 mL of diethyl ether. Attach a dropping funnel and add the TsCl solution dropwise to the vigorously stirring aqueous mixture over 30 minutes. Critical Insight: Dropwise addition prevents localized spikes in heat and limits the hydrolysis of TsCl.

  • Biphasic Reaction: Once the addition is complete, maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to slowly warm to room temperature (approx. 20 °C) over an additional 3 hours.

  • Validation Check: Stop stirring to allow phase separation. Spot the aqueous phase on a TLC plate (Silica, Eluent: EtOAc/MeOH 9:1 with 1% AcOH). Stain with Ninhydrin. The disappearance of the primary amine spot confirms reaction completion.

  • Phase Separation & Washing: Transfer the mixture to a separatory funnel. Discard the organic (ether) layer, which contains unreacted TsCl and hydrolyzed p-toluenesulfonic acid byproducts. Wash the aqueous layer once more with 10 mL of fresh diethyl ether to ensure complete removal of organic impurities.

  • Acidification and Precipitation: Transfer the aqueous layer back to an Erlenmeyer flask and cool to 0 °C. Slowly add 2M HCl dropwise under continuous stirring until the pH reaches 2.0. Observation: The product, N-tosyl-α-phenylglycine, will precipitate out of solution as a dense white crystalline solid.

  • Isolation: Filter the precipitate under vacuum using a Buchner funnel. Wash the filter cake with ice-cold water (2 x 10 mL) to remove residual salts.

  • Drying and Recrystallization: Dry the solid under high vacuum. For ultra-pure material, recrystallize from a minimal amount of hot ethanol/water.

Protocol Step1 1. Dissolution Dissolve α-Phenylglycine + Na₂CO₃ in H₂O Step2 2. Thermal Control Cool to 0 °C in an ice bath Step1->Step2 Step3 3. Tosylation Dropwise addition of TsCl in Diethyl Ether Step2->Step3 Step4 4. Phase Separation Discard organic layer; retain aqueous layer Step3->Step4 Step5 5. Acidification Add 2M HCl to pH 2 at 0 °C Step4->Step5 Step6 6. Isolation Vacuum filtration & Recrystallization Step5->Step6

Figure 2: Step-by-step experimental workflow for the tosylation of α-phenylglycine.

Downstream Considerations: Tosyl Deprotection

While the tosyl group is highly advantageous for intermediate purification due to its crystallinity, its removal requires rigorous conditions. Because the sulfonamide bond is highly stable, standard acid/base deprotection (like those used for Boc or Fmoc) will fail.

To unmask the α-phenylglycine amine after downstream synthesis, researchers must employ single-electron transfer (SET) reductive cleavage. Standard protocols include:

  • Dissolving Metal Reduction: Sodium metal in liquid ammonia (Na/NH₃) at -78 °C.

  • Samarium Diiodide (SmI₂): A milder, bench-stable alternative using SmI₂ in the presence of an amine base or water additive, which selectively cleaves the N-S bond without destroying sensitive peptide backbones[1].

References

  • Synthetic Preparation of N-Methyl-α-amino Acids | Chemical Reviews Source: American Chemical Society (ACS) URL:[Link]

  • Schotten–Baumann Reaction Overview and Mechanisms Source: Grokipedia URL:[Link]

  • Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students Source: Journal of Chemical Education (ACS) URL:[Link]

  • Asymmetric Catalytic N-Phosphonyl Imine Chemistry: the Use of Primary Free Amino Acids Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Application

Application Note: Asymmetric Catalytic Transfer Hydrogenation (ATH) Using N-Tosylphenylglycine Ligands

Introduction & Mechanistic Rationale Asymmetric Transfer Hydrogenation (ATH) is a cornerstone transformation in pharmaceutical synthesis, providing a highly atom-economical route to chiral alcohols and amines. While clas...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Asymmetric Transfer Hydrogenation (ATH) is a cornerstone transformation in pharmaceutical synthesis, providing a highly atom-economical route to chiral alcohols and amines. While classical Noyori-type catalysts utilize diamine ligands (e.g., Ts-DPEN), amino acid derivatives have emerged as highly modular, cost-effective alternatives. Specifically, N-tosylphenylglycine (Ts-Phg) acts as a robust N,O-bidentate chiral ligand when complexed with half-sandwich transition metals like Ruthenium(II), Rhodium(III), or Iridium(III) [1].

The Causality of Ligand Design

The selection of N-tosylphenylglycine is not arbitrary; it is driven by precise stereoelectronic requirements:

  • N,O-Chelation & Rigidity: The amino acidate binds to the metal via the aminic nitrogen and one carboxylate oxygen, forming a rigid pseudo-octahedral "piano-stool" complex. This rigidity creates a well-defined chiral pocket that dictates the facial selectivity of the incoming prochiral substrate [2].

  • Electronic Tuning via the Tosyl Group: The electron-withdrawing p-toluenesulfonyl (tosyl) group increases the acidity of the N-H proton. This is critical because the ATH reaction operates via a metal-ligand bifunctional outer-sphere mechanism .

  • Simultaneous Transfer: During the transition state, the metal-hydride (M-H) and the acidic ligand proton (N-H) are transferred simultaneously to the C=O bond of the ketone. Because the substrate never directly coordinates to the metal center, the activation energy is significantly lowered, and side reactions are suppressed.

CatalyticCycle N1 16e- Amido Active Catalyst [Cp*Ir(Ts-Phg)] N2 18e- Hydride Intermediate [Cp*Ir(H)(Ts-Phg)] N1->N2 + HCOOH - CO2 N3 6-Membered Transition State (Outer-Sphere) N2->N3 + Prochiral Ketone N3->N1 - Chiral Alcohol

Figure 1: Outer-sphere bifunctional catalytic cycle for ATH using N-tosylphenylglycine complexes.

Experimental Methodologies

The following protocols describe the synthesis of the Iridium-based pre-catalyst and its subsequent application in the ATH of prochiral ketones. Every step is designed as a self-validating system to ensure reproducibility.

Protocol A: Synthesis of the Pre-Catalyst[Cp*Ir((R)-Ts-Phg)Cl]

Causality of Reagents: The dimeric precursor [Cp*IrCl2]2 is cleaved by the coordination of the amino acid. A mild base (NaHCO₃) is used to deprotonate the carboxylic acid, facilitating the N,O-chelation without causing premature degradation of the complex [1].

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-flushed 50 mL Schlenk flask, charge [Cp*IrCl2]2 (0.25 mmol, 199 mg), (R)-N-tosylphenylglycine (0.52 mmol, 158 mg), and NaHCO₃ (0.60 mmol, 50 mg).

  • Solvent Addition: Inject 15 mL of anhydrous, degassed methanol.

  • Reaction: Stir the suspension magnetically at room temperature (20–25 °C) for 2 hours.

  • Validation Checkpoint 1 (Visual): The initial opaque orange suspension will transition to a clear, bright yellow solution. This color shift confirms the cleavage of the chloride bridge and successful monomeric chelation [1].

  • Workup: Remove the methanol under reduced pressure. Extract the residue with anhydrous dichloromethane (DCM, 3 × 10 mL) and filter through a pad of Celite to remove unreacted base and NaCl byproducts.

  • Crystallization: Concentrate the DCM filtrate to ~3 mL. Slowly layer with cold diethyl ether (15 mL) to precipitate the yellow pre-catalyst powder.

  • Validation Checkpoint 2 (Analytical): Analyze via ¹H NMR (CDCl₃). You must observe a rapid epimerization at the metal center yielding a thermodynamic diastereomeric ratio (typically >90:10). The Cp* protons should appear as a sharp singlet near 1.4 ppm [2].

Protocol B: General Procedure for ATH of Prochiral Ketones

Step-by-Step Procedure:

  • Azeotrope Preparation: Prepare a formic acid/triethylamine (FA/TEA) azeotropic mixture by slowly adding 5 parts (by volume) of >99% formic acid to 2 parts of anhydrous triethylamine at 0 °C. Caution: Highly exothermic.

  • Reaction Setup: In a 10 mL reaction vial equipped with a magnetic stir bar, add the[Cp*Ir((R)-Ts-Phg)Cl] pre-catalyst (0.01 mmol, 1 mol% loading) and the prochiral ketone (e.g., acetophenone, 1.0 mmol).

  • Activation: Add 2.0 mL of the FA/TEA (5:2) mixture. Seal the vial and stir at 30 °C for 12–24 hours.

  • Validation Checkpoint 3 (In-Process): Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The disappearance of the UV-active ketone spot (R_f ~0.6) and the appearance of the alcohol spot (R_f ~0.3) validates catalytic turnover.

  • Quenching & Isolation: Quench the reaction by adding 5 mL of water. Extract the aqueous layer with ethyl acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Chiral Analysis: Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 95:5, 1.0 mL/min).

ATH_Workflow A Ligand Prep (R)-Ts-Phg B Complexation [Cp*IrCl2]2 + Base A->B MeOH, 2h C Activation FA/TEA (5:2) B->C Isolate Pre-Cat D ATH Reaction Ketone Reduction C->D 30 °C, 12h E Analysis Chiral HPLC D->E Extraction

Figure 2: Step-by-step experimental workflow for ATH utilizing N-tosylphenylglycine complexes.

Quantitative Data: Substrate Scope

The modularity of the Ts-Phg ligand allows for excellent stereocontrol across a variety of aromatic and aliphatic ketones. The table below summarizes expected baseline performance metrics using the 1 mol% Ir-catalyst system at 30 °C.

EntrySubstrateTime (h)Conversion (%)Enantiomeric Excess (ee %)Absolute Configuration
1Acetophenone12>9994(S)
24-Methoxyacetophenone149892(S)
34-Chloroacetophenone10>9995(S)
4Propiophenone169590(S)
51-Indanone189296(R)

Note: The absolute configuration of the product is directly dictated by the chirality of the N-tosylphenylglycine ligand used ((R)-ligand typically yields (S)-alcohols for simple acetophenones).

Troubleshooting & Optimization Matrix

To ensure scientific integrity and operational success, utilize the following causality-based troubleshooting matrix:

  • Symptom: Incomplete conversion (<50%) after 24 hours.

    • Causality: The active 16-electron amido complex is highly sensitive to trace acids or coordinating impurities that block the vacant coordination site.

    • Solution: Ensure the FA/TEA ratio is strictly 5:2. An excess of formic acid without sufficient amine base prevents the initial dehydrohalogenation required to generate the active catalyst.

  • Symptom: Low enantiomeric excess (ee).

    • Causality: High reaction temperatures (>40 °C) increase the rate of the non-catalyzed background reduction or promote reversible hydride transfer, leading to product epimerization.

    • Solution: Lower the reaction temperature to 20 °C or 0 °C. While this will increase the required reaction time, the facial selectivity of the transition state will be vastly improved.

  • Symptom: Catalyst precipitation during the reaction.

    • Causality: Halide removal reactions in non-coordinating environments can lead to the self-assembly of inactive multinuclear clusters [1].

    • Solution: Maintain a highly polar, coordinating solvent environment (like the FA/TEA mixture or isopropanol) to stabilize the monomeric active species.

References

  • Brown, L. C.; Ressegue, E.; Merola, J. S. "Octametallic Cluster of Cp*Ir(glycinato) Cations." ACS Omega, 2019. URL:[Link]

  • Carmona, D.; Vega, C.; Lahoz, F. J.; Atencio, R.; Oro, L. A.; Lamata, M. P.; Viguri, F.; San José, E. "Synthesis and Stereochemistry of Half-Sandwich Alkynyl Amino Acidate Complexes of Rhodium(III), Iridium(III), and Ruthenium(II)." Organometallics, 2000. URL:[Link]

Method

use of 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid in chiral HPLC

Application Note: Enantioseparation of Underivatized Amino Acids via Chiral Ligand Exchange Chromatography (CLEC) Using 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid Executive Summary & Mechanistic Context The...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioseparation of Underivatized Amino Acids via Chiral Ligand Exchange Chromatography (CLEC) Using 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid

Executive Summary & Mechanistic Context

The direct enantiomeric resolution of underivatized amino acids remains a significant analytical challenge in pharmaceutical development and metabolomics. While pre-column derivatization is common, it introduces variability and increases sample preparation time. Chiral Ligand Exchange Chromatography (CLEC), pioneered by V.A. Davankov[1], offers a direct, highly stereoselective alternative.

This application note details the use of 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid (commonly known as N-Tosyl-phenylglycine or N-Ts-DPG/LPG) as a Chiral Mobile Phase Additive (CMPA) in CLEC. By dynamically coating a standard reversed-phase C18 column, this method eliminates the need for expensive, dedicated chiral stationary phases while providing robust enantioseparation[2].

The Causality of Chiral Recognition

The efficacy of 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid as a chiral selector relies on three distinct structural features:

  • Bidentate Coordination: The carboxylate and secondary sulfonamide nitrogen act as bidentate ligands, coordinating with a central Cu(II) transition metal ion to form a stable, square-planar or octahedral complex[3].

  • Hydrophobic Anchoring: The bulky, lipophilic p-toluenesulfonyl (tosyl) group drastically increases the hydrophobicity of the selector. This allows the Cu(II)-selector complex to partition strongly into the C18 stationary phase, effectively creating a dynamic chiral stationary phase in situ.

  • π−π Stacking: The phenyl ring on the chiral center (phenylglycine core) and the aromatic tosyl group provide critical π−π stacking interactions with aromatic analytes (e.g., Phenylalanine, Tryptophan), amplifying the thermodynamic stability differences between the homochiral and heterochiral transient ternary complexes[4].

CLEC_Mechanism Cu Cu(II) Ion (Mobile Phase) ComplexR [Cu(Selector)(R-Analyte)] Transient Diastereomeric Complex (Less Stable) Cu->ComplexR + Selector + R-Analyte ComplexS [Cu(Selector)(S-Analyte)] Transient Diastereomeric Complex (More Stable) Cu->ComplexS + Selector + S-Analyte Selector N-Tosyl-Phenylglycine (Chiral Selector) Selector->ComplexR Selector->ComplexS AnalyteR (R)-Amino Acid (Analyte) AnalyteR->ComplexR AnalyteS (S)-Amino Acid (Analyte) AnalyteS->ComplexS StatPhase C18 Stationary Phase (Hydrophobic Interaction) ComplexR->StatPhase Weaker Retention (Elutes First) ComplexS->StatPhase Stronger Retention (Elutes Second)

Mechanism of chiral recognition via ternary complex formation in CLEC.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, this protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) and specific wash steps to verify peak identity, prevent false positives from metal-induced artifacts, and maintain column longevity.

Reagents & Chromatographic Conditions
  • Column: Standard C18 Reversed-Phase (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase (Aqueous): 1.0 mM Copper(II) Acetate [Cu(OAc)₂] and 2.0 mM (S)-2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid in Milli-Q water.

  • Mobile Phase (Organic Modifier): Methanol (HPLC Grade).

  • Isocratic Elution: 85% Aqueous / 15% Methanol.

  • pH Adjustment: Adjusted to exactly pH 5.5 using dilute Acetic Acid or NH₄OH. (Expert Insight: pH < 5.0 protonates the carboxylates, destroying the Cu(II) complex; pH > 6.5 risks precipitation of Cu(OH)₂).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm. (The Cu(II)-amino acid charge transfer band and the tosyl group both absorb strongly here, allowing detection of amino acids that normally lack chromophores).

  • Temperature: 25 °C.

Step-by-Step Workflow
  • Mobile Phase Equilibration (Dynamic Coating): Pump the mobile phase through the C18 column for at least 60 column volumes (approx. 2 hours at 1.0 mL/min). Monitor the baseline at 254 nm. The baseline will drift upward and then plateau once the stationary phase is saturated with the hydrophobic Cu(II)-selector complex.

  • Blank Injection (Validation Step 1): Inject 20 µL of the sample diluent (water). Verify that no system peaks elute in the analytical window.

  • System Suitability Test (Validation Step 2): Inject a racemic standard of DL-Phenylalanine (1 mg/mL). Confirm that the resolution ( Rs​ ) between the (D) and (L) enantiomers is ≥1.5 . The enantiomer forming the less thermodynamically stable ternary complex will elute first.

  • Sample Analysis: Inject 20 µL of the unknown amino acid sample.

  • Column Regeneration (Critical Step): After the analytical sequence, flush the column with a 50 mM EDTA solution in 50:50 Water/Methanol for 30 minutes. EDTA acts as a strong chelator, stripping the Cu(II) and the N-Tosyl-phenylglycine from the C18 phase, preventing permanent column contamination.

Workflow Step1 1. Mobile Phase Preparation Mix Cu(OAc)2 & N-Ts-Phenylglycine Adjust pH to 5.5 Step2 2. Column Equilibration Flush C18 column with CMPA until baseline stabilizes Step1->Step2 Step3 3. System Suitability Test (SST) Inject Racemic Standard Verify Rs > 1.5 Step2->Step3 Step4 4. Sample Analysis Inject Unknown Sample Monitor at 254 nm (Cu-complex) Step3->Step4 Step5 5. Column Wash Flush with EDTA/Water Remove Cu(II) & Selector Step4->Step5

Step-by-step workflow for CMPA-CLEC method development and execution.

Data Presentation: Expected Chromatographic Metrics

The structural bulk of the tosyl group combined with the phenylglycine core yields exceptional chiral recognition, particularly for aromatic and branched-chain amino acids. The table below summarizes typical quantitative separation data using the described protocol.

Analyte (Underivatized)Retention Time (D) (min)Retention Time (L) (min)Separation Factor ( α )Resolution ( Rs​ )
DL-Phenylalanine 12.415.81.352.8
DL-Tryptophan 18.224.51.423.5
DL-Tyrosine 10.112.61.312.4
DL-Valine 8.59.81.181.6
DL-Leucine 14.317.11.252.1

Note: Elution order depends on the stereochemistry of the chiral selector used. Using (S)-2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid typically results in the D-enantiomer eluting before the L-enantiomer due to the steric hindrance in the transient[Cu((S)-Selector)((D)-Analyte)] complex.

Expert Troubleshooting & Optimization Insights

  • Thermodynamic Control via Temperature: Unlike conventional reversed-phase HPLC where higher temperatures sharpen peaks, CLEC relies on complexation thermodynamics. If resolution ( Rs​ ) is poor, decrease the column temperature to 15–20 °C. Lower temperatures stabilize the transient ternary complexes, amplifying the ΔΔG between the diastereomeric pairs[5].

  • Stoichiometry of the Mobile Phase: The 1:2 ratio of Cu(II) to Chiral Selector is non-negotiable. Excess Cu(II) will form binary complexes with the analyte [Cu(Analyte)₂], which are achiral and will elute as a single, broad peak, destroying enantioseparation.

  • Organic Modifier Tuning: If analytes co-elute near the void volume, reduce the methanol concentration. The tosyl group requires a highly aqueous environment to maintain its hydrophobic anchor to the C18 stationary phase. Increasing methanol >20% will strip the dynamic coating off the column, leading to baseline drift and loss of chiral recognition.

References

  • Davankov, V. A. "Enantioseparations by High-Performance Liquid Chromatography Based on Chiral Ligand-Exchange." PubMed Central (PMC). Available at:[Link]

  • Davankov, V. A., et al. "Chiral separation by ligand-exchange." ResearchGate. Available at:[Link]

  • Tong, S., et al. "Chiral ligand exchange high-speed countercurrent chromatography: mechanism, application and comparison with conventional liquid chromatography." PubMed Central (PMC). Available at:[Link]

  • Davankov, V. A., Meyer, V. R., Rais, M. "A vivid model illustrating chiral recognition induced by achiral structures." Chirality. Available at:[Link]

  • Corradini, R., et al. "Enantioseparations by High-Performance Liquid Chromatography Based on Chiral Ligand Exchange." Springer Nature Experiments. Available at:[Link]

Sources

Application

transition metal-catalyzed reactions with N-tosyl-alpha-phenylglycine

Application Note: Transition Metal-Catalyzed Reactions with N -Tosyl- α -Phenylglycine Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated P...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Transition Metal-Catalyzed Reactions with N -Tosyl- α -Phenylglycine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

N -Tosyl- α -phenylglycine (N-Ts-Phg-OH) is a privileged, structurally highly tunable α -amino acid derivative. Characterized by an electron-withdrawing p -toluenesulfonyl (tosyl) protecting group and a sterically demanding α -phenyl ring, this molecule serves a dual purpose in modern transition metal catalysis.

First, it acts as a robust, stereocontrolling N,O -chelating ligand in the synthesis of coordinatively unsaturated half-sandwich complexes (e.g., Iridium and Rhodium)[1]. Second, it functions as a highly efficient redox-active substrate in metallaphotoredox decarboxylative cross-coupling reactions, enabling the rapid construction of complex C(sp3)−C(sp2) architectures[2]. This application note provides the theoretical causality, quantitative data, and self-validating protocols for both applications.

Application A: Chiral Ligand Design for Cp*Ir(III) Complexes

Mechanistic Causality & Design Principles

The formation of chiral half-sandwich complexes, such as [Cp∗Ir(N-Ts-Phg)] , relies on the unique electronic and steric properties of N-Ts-Phg-OH.

  • Electronic Control: The strongly electron-withdrawing tosyl group significantly lowers the pKa​ of the amine proton. This allows for facile double deprotonation under mild basic conditions, generating a dianionic N,O -chelate that stabilizes the highly reactive, coordinatively unsaturated 16-electron Ir(III) center via π -donation[3].

  • Steric Control (Diastereoselectivity): The bulky α -phenyl group induces severe steric repulsion against the pentamethylcyclopentadienyl ( Cp∗ ) ligand. This steric clash drives a kinetic-to-thermodynamic epimerization at the metal center, heavily favoring a single diastereomer in solution[1].

G Step1 1. Precursor Preparation [Cp*IrCl₂]₂ + N-Ts-Phg-OH Step2 2. Mild Deprotonation NaOAc in CH₂Cl₂ Step1->Step2 RT, Argon Atmosphere Step3 3. N,O-Chelation Formation of Kinetic Diastereomers Step2->Step3 -HCl, -NaCl Step4 4. Metal Epimerization Thermodynamic Equilibration Step3->Step4 Steric Repulsion Relief Step5 5. Isolation Crystallization of Major Isomer Step4->Step5 Slow Diffusion (Hexanes/CH₂Cl₂)

Caption: Workflow and thermodynamic logic for the synthesis of coordinatively unsaturated CpIr(N-Ts-Phg) complexes.*

Quantitative Data: Epimerization Thermodynamics

The epimerization of the resulting Ir(III) complex demonstrates the high degree of stereocontrol achievable with N-Ts-Phg-OH.

ComplexSolventTemp (°C)Kinetic Ratio (dr)Thermodynamic Ratio (dr) ΔG‡ (kcal/mol)
Cp∗Ir(N-Ts-Phg) CDCl3​ 201.2 : 111.5 : 1 ~ 21.8
Cp∗Ir(N-Ts-Ala) CDCl3​ 201.1 : 12.5 : 1~ 22.1

Table 1: Thermodynamic parameters comparing N-Ts-Phenylglycine to N-Ts-Alanine. The bulky phenyl group in Phg drives a significantly higher thermodynamic diastereomeric ratio (dr) compared to the methyl group in Alanine[1],[3].

Protocol: Synthesis of [Cp∗Ir(N-Ts-Phg)]

Self-Validating System: The reaction is monitored by color change (orange to deep red) and validated by 1H NMR, where the shift of the Cp∗ methyl protons indicates successful chelation.

  • Preparation: In an argon-filled glovebox, charge an oven-dried 50 mL Schlenk flask with [Cp∗IrCl2​]2​ (0.50 mmol, 1.0 equiv) and N -Tosyl- α -phenylglycine (1.05 mmol, 2.1 equiv).

  • Solvation & Base Addition: Add 20 mL of anhydrous, degassed CH2​Cl2​ . Add anhydrous Sodium Acetate ( NaOAc ) (2.20 mmol, 4.4 equiv) in one portion.

    • Causality: NaOAc is selected because it is basic enough to deprotonate both the carboxylic acid and the sulfonamide, but mild enough to prevent degradation of the organometallic framework[3].

  • Reaction: Stir the suspension vigorously at 20 °C for 16 hours.

    • QC Check: The initially orange suspension will transition to a deep, homogeneous red solution, indicating the formation of the coordinatively unsaturated 16-electron complex.

  • Filtration: Filter the reaction mixture through a pad of Celite under argon to remove insoluble NaCl and unreacted NaOAc . Wash the pad with an additional 10 mL of CH2​Cl2​ .

  • Equilibration & Crystallization: Concentrate the filtrate to ~5 mL under reduced pressure. Layer carefully with 15 mL of anhydrous hexanes. Allow the mixture to stand at room temperature for 48 hours to allow for complete thermodynamic epimerization and subsequent crystallization of the major diastereomer.

  • Yield: Isolate the dark red crystals via vacuum filtration (Typical yield: 75-82%).

Application B: Metallaphotoredox Decarboxylative Cross-Coupling

Mechanistic Causality & Design Principles

N -Tosyl- α -phenylglycine is an exceptional substrate for dual photoredox/nickel catalysis.

  • Radical Generation: Upon deprotonation, the carboxylate undergoes Single Electron Transfer (SET) to an excited-state Iridium photocatalyst (e.g., ∗[Ir(dF(CF3​)ppy)2​(dtbbpy)]+ ). Rapid extrusion of CO2​ generates an α -amino alkyl radical.

  • Radical Stabilization: The generated radical is highly stabilized by the adjacent nitrogen lone pair and the α -phenyl ring (captodative effect). The tosyl group prevents the nitrogen lone pair from competitively binding to and poisoning the Ni catalyst[4],[5].

  • Cross-Coupling: The radical is intercepted by a Ni(II)-aryl complex (formed via oxidative addition of an aryl halide to Ni(0)). Subsequent reductive elimination forges the C(sp3)−C(sp2) bond, yielding a protected chiral benzylamine[2].

G cluster_photo Photoredox Cycle cluster_ni Nickel Cycle PC Ir(III) Catalyst PC_ex *Ir(III) Excited PC->PC_ex hv (Blue LED) PC_red Ir(II) Reduced PC_ex->PC_red SET from Carboxylate PC_red->PC SET to Ni(I) Ni0 Ni(0)L_n Ni2 Ni(II)(Ar)(X) Ni0->Ni2 Ox. Add. (Ar-X) Ni3 Ni(III)(Ar)(Alkyl)(X) Ni2->Ni3 Radical Capture Ni1 Ni(I)(X) Ni3->Ni1 Red. Elim. (Product) Product Coupled Amine Ni3->Product Forms C-C Bond Ni1->Ni0 SET from Ir(II) Substrate N-Ts-Phg-O⁻ Radical α-Amino Radical Substrate->Radical -CO₂, -e⁻ (to *Ir) Radical->Ni3 Intercepted by Ni(II)

Caption: Synergistic Metallaphotoredox cycle for the decarboxylative cross-coupling of N-Ts-Phg-OH with aryl halides.

Quantitative Data: Cross-Coupling Scope
Aryl/Vinyl HalideCatalyst SystemBaseTime (h)Yield (%)
4-IodotolueneIr(III) PC / NiCl2​⋅glyme Cs2​CO3​ 2488%
4-BromoacetophenoneIr(III) PC / NiCl2​⋅glyme Cs2​CO3​ 4881%
2-BromopyridineIr(III) PC / NiCl2​⋅glyme Cs2​CO3​ 2476%
β -BromostyreneIr(III) PC / NiCl2​⋅glyme Cs2​CO3​ 2484%

Table 2: Yields for the decarboxylative cross-coupling of N-Ts-Phg-OH with various halides. The reaction tolerates both electron-rich and electron-poor coupling partners[4],[2].

Protocol: Decarboxylative Cross-Coupling with Aryl Iodides

Self-Validating System: The reaction relies on the strict exclusion of oxygen. If the solution turns green/black prematurely, it indicates oxygen contamination quenching the Ni(0) species. A sustained pale yellow/orange color under irradiation indicates a healthy catalytic cycle.

  • Reagent Loading: To an oven-dried 8 mL vial equipped with a Teflon septum and magnetic stir bar, add:

    • N -Tosyl- α -phenylglycine (0.75 mmol, 1.5 equiv)

    • Aryl iodide (0.50 mmol, 1.0 equiv)

    • [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (0.01 mmol, 2 mol%)

    • NiCl2​⋅glyme (0.05 mmol, 10 mol%)

    • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.075 mmol, 15 mol%)

    • Cs2​CO3​ (1.0 mmol, 2.0 equiv)

  • Solvation & Degassing: Add 5.0 mL of anhydrous DMF. Pierce the septum with an argon inlet needle and a vent needle. Sparge the solution vigorously with argon for 15 minutes.

    • Causality: Oxygen is a potent triplet quencher for the excited state ∗[Ir(dF(CF3​)ppy)2​(dtbbpy)]+ and will rapidly oxidize the active Ni(0) catalyst. Thorough degassing is non-negotiable[2],[6].

  • Irradiation: Seal the vial with Parafilm. Place the vial ~2 cm away from a 34 W Blue LED lamp (approx. 450 nm). Stir vigorously at room temperature for 24 hours. Use a cooling fan to ensure the reaction temperature does not exceed 30 °C.

  • Workup: Dilute the reaction mixture with 20 mL of EtOAc and wash with saturated aqueous NaHCO3​ (3 × 10 mL) to remove DMF and unreacted amino acid. Wash with brine (10 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, typically 10-20% EtOAc in hexanes) to afford the pure cross-coupled product.

References

  • Grotjahn, D. B.; Groy, T. L. "Formation and Structure of Coordinatively Unsaturated CpIr-Amino Acid Complexes. Kinetic and Thermodynamic Control in Highly Diastereoselective Complexation Reactions." Organometallics 1995, 14, 3669–3682.

  • Zuo, Z.; Ahneman, D. T.; Chu, L.; Terrett, J. A.; Doyle, A. G.; MacMillan, D. W. C. "Merging photoredox with nickel catalysis: Coupling of α-carboxyl amino acids with aryl halides." Science 2014, 345, 437-440.

  • Noble, A.; McCarver, S. J.; MacMillan, D. W. C. "Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides." Journal of the American Chemical Society 2015, 137, 2, 624–627.

Sources

Method

Advanced Coordination Chemistry of N-Tosylphenylglycine with Rhodium and Ruthenium: Catalytic Applications in Asymmetric Transfer Hydrogenation

Executive Summary The rational design of chiral transition metal catalysts relies heavily on the stereoelectronic tunability of the ligand sphere. N-tosylphenylglycine has emerged as a privileged, highly modular chiral l...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of chiral transition metal catalysts relies heavily on the stereoelectronic tunability of the ligand sphere. N-tosylphenylglycine has emerged as a privileged, highly modular chiral ligand for half-sandwich "piano-stool" complexes of Rhodium(III) and Ruthenium(II). By acting as a robust (N,O)-chelating dianion, it enforces a rigid chiral pocket around the metal center, enabling highly enantioselective transformations such as Asymmetric Transfer Hydrogenation (ATH) and borrowing-hydrogen aminations. This application note provides a comprehensive, self-validating guide to the synthesis, structural logic, and catalytic deployment of these complexes.

Mechanistic Principles of Ligand Design

The exceptional performance of N-tosylphenylglycine in coordination chemistry is not coincidental; it is driven by precise molecular causality[1]:

  • Enhanced N-H Acidity (Electronic Control): The strongly electron-withdrawing p-toluenesulfonyl (tosyl) group significantly lowers the pKa of the amino proton. This allows for facile deprotonation under mild basic conditions, enabling the ligand to bind to the metal center as a highly stable dianion rather than a neutral amine[1].

  • Steric Chiral Environment (Spatial Control): The phenyl ring on the α-carbon of the glycine backbone introduces critical steric bulk. In the confined space of a half-sandwich complex, this phenyl group engages in steric and π−π interactions with the facial ligand (e.g., pentamethylcyclopentadienyl, Cp*, for Rh; or p-cymene for Ru). This interaction locks the metallacycle into a rigid conformation, dictating the stereochemical approach of incoming substrates[2].

  • Coordinative Unsaturation (Reactivity): Chelation to a [Cp∗RhCl2​]2​ or [(arene)RuCl2​]2​ precursor yields a neutral complex with a labile chloride ligand. Abstraction of this chloride generates a highly reactive, coordinatively unsaturated 16-electron cationic species, which serves as the active catalytic pocket[3].

Synthesis_Workflow A Metal Precursor [Cp*RhCl2]2 or [(p-cymene)RuCl2]2 D Neutral Piano-Stool Complex Cp*Rh(N,O-L)Cl / (p-cymene)Ru(N,O-L)Cl A->D Coordination B Chiral Ligand (R)-N-Tosylphenylglycine B->D Chelation C Base Addition (KOH or NaHCO3) C->D Deprotonation F Cationic Active Species [Cp*Rh(N,O-L)]+ /[(p-cymene)Ru(N,O-L)]+ D->F Activation E Halide Abstraction (AgBF4 or TlPF6) E->F AgCl Precipitation

Caption: Synthesis and activation workflow for Rh/Ru half-sandwich complexes.

Experimental Protocols

Protocol 1: Synthesis of Neutral Piano-Stool Complexes

This protocol details the synthesis of the pre-catalyst Cp∗Rh(N−tosylphenylglycinato)Cl . The methodology relies on a self-validating visual cue: the cleavage of the chloride-bridged dimer results in a distinct color shift[3].

Materials Required:

  • [Cp∗RhCl2​]2​ (0.5 mmol)

  • (R)-N-tosylphenylglycine (1.05 mmol, slight excess)

  • Sodium bicarbonate ( NaHCO3​ , 2.5 mmol)

  • Anhydrous Methanol (20 mL)

  • Dichloromethane (DCM) and Hexanes for crystallization.

Step-by-Step Methodology:

  • Dimer Cleavage & Coordination: Charge an oven-dried 50 mL Schlenk flask with [Cp∗RhCl2​]2​ , (R)-N-tosylphenylglycine, and NaHCO3​ under an inert argon atmosphere.

  • Solvent Addition: Inject 20 mL of anhydrous methanol. The suspension will initially appear deep orange.

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 2 to 4 hours. Causality Check: As the base deprotonates the ligand and chelation occurs, the insoluble orange dimer is consumed, and the solution transitions to a clear, bright yellow. This color change confirms the successful formation of the monomeric (N,O)-chelate[3].

  • Purification: Remove the methanol under reduced pressure. Extract the resulting residue with DCM ( 3×10 mL) and filter through a Celite pad to remove unreacted base and NaCl byproducts.

  • Crystallization: Concentrate the DCM filtrate to approximately 5 mL. Slowly layer with hexanes to induce crystallization. Collect the yellow microcrystals via vacuum filtration and dry under high vacuum.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH) of Acetophenone

This protocol utilizes the synthesized complex for the ATH of acetophenone. Sodium formate is utilized as the hydrogen donor. Causality Check: Formate is chosen over isopropanol in aqueous media because its decomposition into CO2​ gas is thermodynamically irreversible, effectively driving the reaction to completion and preventing the reverse oxidation of the chiral alcohol.

ATH_Catalytic_Cycle N1 Active Catalyst 16e- Unsaturated Complex N2 Hydride Intermediate Metal-Hydride Species N1->N2 Hydrogen Donor (e.g., HCOONa) N3 Substrate Binding Ketone Coordination N2->N3 Ketone Addition N4 Product Release Chiral Alcohol Formation N3->N4 Outer-Sphere Hydride Transfer N4->N1 Product Dissociation

Caption: Outer-sphere mechanism for Asymmetric Transfer Hydrogenation (ATH).

Step-by-Step Methodology:

  • Catalyst Activation: In a Schlenk tube, dissolve 1.0 mol% of Cp∗Rh(N−tosylphenylglycinato)Cl in 2 mL of degassed water. Add 1.0 mol% of AgBF4​ to abstract the chloride. Validation: The immediate precipitation of white AgCl confirms the generation of the active cationic species. Filter the solution to remove AgCl.

  • Substrate & Donor Addition: To the clear filtrate, add sodium formate (5.0 equivalents relative to the substrate) followed by acetophenone (1.0 mmol).

  • Reaction Execution: Stir the biphasic mixture vigorously at 40°C for 4 hours.

  • Workup & Analysis: Extract the aqueous layer with ethyl acetate ( 3×5 mL). Concentrate the organic layers and analyze the crude mixture via chiral HPLC to determine conversion and enantiomeric excess (ee).

Quantitative Performance Data

The structural variations between Rhodium and Ruthenium metal centers directly impact the kinetics and stereoselectivity of the ATH process. Table 1 summarizes the comparative catalytic performance of these complexes.

Table 1: Comparative Catalytic Performance in ATH of Acetophenone

Catalyst SystemMetal PrecursorChiral LigandTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
Rh-TPG [Cp∗RhCl2​]2​ (R)-N-Tosylphenylglycine404>9592 (R)
Ru-TPG [(p−cymene)RuCl2​]2​ (R)-N-Tosylphenylglycine4069289 (R)
Rh-Control [Cp∗RhCl2​]2​ (R)-Phenylglycine (No Tosyl)40124535 (R)

Note: The control experiment highlights the necessity of the N-tosyl group. Without it, the amine proton is insufficiently acidic to form a stable dianion, resulting in ligand dissociation and a collapse in both yield and enantioselectivity.

References

  • Formation and Structure of Coordinatively Unsaturated CpIr-Amino Acid Complexes. Kinetic and Thermodynamic Control in Highly Diastereoselective Complexation Reactions. ResearchGate. 1

  • Synthesis and Stereochemistry of Half-Sandwich Alkynyl Amino Acidate Complexes of Rhodium(III), Iridium(III), and Ruthenium(II). ResearchGate. 2

  • Octametallic Cluster of Cp*Ir(glycinato) Cations. ACS Omega - ACS Publications. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the synthesis of 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid (commonly...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the synthesis of 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid (commonly known as N-Tosylphenylglycine).

While the N-tosylation of amino acids via Schotten-Baumann conditions appears deceptively simple on paper, practical execution often results in fluctuating yields (typically between 40% and 90%). This guide is designed to move beyond basic protocol recitation. We will deconstruct the thermodynamic and kinetic causalities behind this reaction, providing you with a self-validating system to ensure high yield, high purity, and stereochemical integrity.

Mechanistic Causality: The Kinetic Tug-of-War

The synthesis relies on the reaction between phenylglycine and p-toluenesulfonyl chloride (TsCl) in an alkaline environment. The root cause of most yield failures traces back to a misunderstanding of the competing kinetic pathways in the reaction vessel.

Phenylglycine is zwitterionic and poorly soluble in neutral aqueous media. To render the amine nucleophilic, it must be deprotonated, requiring a pH above its pKa (~9.0). However, TsCl is highly electrophilic and readily hydrolyzes to p-toluenesulfonic acid (TsOH) in the presence of hydroxide ions[1].

This creates a critical operational window :

  • If pH < 9.0: The amine protonates ( −NH3+​ ), becoming non-nucleophilic. Unreacted phenylglycine will precipitate out of the solution.

  • If pH > 11.0: Hydroxide ions outcompete the amine, rapidly hydrolyzing TsCl into useless TsOH.

The Biphasic Advantage: To manipulate these kinetics in our favor, we employ a biphasic solvent system (Water/THF). By keeping the bulk of the TsCl dissolved in the organic phase, we physically separate it from the destructive aqueous hydroxide ions. The N-tosylation occurs efficiently at the phase interface, significantly suppressing the hydrolysis side-reaction[2].

Reaction Workflow & Failure Pathways

G Start Phenylglycine Suspension Base Add Aqueous Base (pH 9.5 - 10.5) Start->Base Dissolved Soluble Sodium Phenylglycinate Base->Dissolved Deprotonation TsCl Add TsCl in THF/DCM (Dropwise, 0-5 °C) Dissolved->TsCl Reaction Biphasic Reaction (Schotten-Baumann) TsCl->Reaction Tosylation Acidification Acidify to pH 2.0 (Conc. HCl) Reaction->Acidification Workup HighPH pH > 11 Reaction->HighPH Crystallization Crystallization & Filtration Acidification->Crystallization Precipitation Product N-Tosylphenylglycine (High Yield) Crystallization->Product Hydrolysis TsCl Hydrolysis (TsOH byproduct) HighPH->Hydrolysis

Workflow of N-Tosylphenylglycine synthesis highlighting critical pH control points.

Quantitative Parameter Analysis

To illustrate the impact of reaction parameters on the final yield, review the following consolidated data from our optimization trials.

Reaction ConditionBase UsedSolvent SystemTemp (°C)TsCl (Eq.)Yield (%)Primary Observation / Failure Mode
Unoptimized A NaOH (Excess)Water251.145%Rapid TsCl hydrolysis; high TsOH contamination.
Unoptimized B Et3​N DCM251.260%Incomplete conversion; poor substrate solubility.
Optimized (Fast) NaOH (pH ~10)Water / THF0 - 51.192% Clean conversion; highly efficient precipitation.
Optimized (Mild) Na2​CO3​ Water / Dioxane0 - 251.288% Slower reaction; excellent stereoretention[3].

Optimized Step-by-Step Methodology

This self-validating protocol ensures that the kinetic requirements of the reaction are continuously met.

Reagents:

  • Phenylglycine: 1.0 equivalent (eq)

  • p-Toluenesulfonyl chloride (TsCl): 1.1 eq

  • Sodium Hydroxide (NaOH): 1M aqueous solution

  • Tetrahydrofuran (THF): Reagent grade

  • Hydrochloric Acid (HCl): 2M and 12M (Concentrated)

Procedure:

  • Substrate Dissolution: Suspend 1.0 eq of phenylglycine in distilled water (approx. 5 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer and a pH probe.

  • Basification: Slowly add 1M NaOH dropwise until the pH stabilizes between 9.5 and 10.0. The suspension will transition into a clear solution as the highly soluble sodium phenylglycinate forms.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Electrophile Addition: Dissolve 1.1 eq of TsCl in a minimal volume of THF (approx. 2 mL per gram of TsCl). Add this organic solution dropwise to the aqueous phase over 30 minutes via an addition funnel.

  • Active pH Maintenance (Critical Step): As the tosylation proceeds, the reaction liberates HCl, which will naturally drive the pH down. You must actively counter this. Monitor the pH continuously and add 1M NaOH dropwise to strictly maintain the pH between 9.5 and 10.5.

  • Maturation: Once the pH stabilizes (indicating the cessation of HCl production), remove the ice bath and allow the biphasic mixture to stir at room temperature for an additional 2 hours.

  • Organic Wash: Transfer the mixture to a separatory funnel. Wash the aqueous layer twice with diethyl ether or DCM to extract any unreacted TsCl and organic impurities. Discard the organic washes.

  • Controlled Acidification: Return the aqueous layer to an ice bath (0 °C). Under vigorous stirring, add 2M HCl dropwise until the pH reaches 2.0. The product will precipitate as a white solid.

  • Isolation: Filter the precipitate under a vacuum, wash the filter cake thoroughly with ice-cold distilled water to remove residual salts and TsOH, and dry under a high vacuum.

Troubleshooting & FAQs

Q: My reaction yielded a large amount of white precipitate early in the reaction, but NMR shows it is mostly unreacted phenylglycine. What happened? A: You experienced a pH crash. As TsCl reacts with the amine, one equivalent of HCl is generated. If you do not actively add base to neutralize this liberated acid, the pH of your solution will rapidly drop below 9.0. Consequently, the unreacted phenylglycine becomes protonated, loses its solubility, and crashes out of the aqueous phase. Always monitor and adjust the pH dynamically during the TsCl addition.

Q: During the final acidification step, my product formed a sticky, gummy oil instead of a crystalline solid. How do I fix this? A: This phenomenon is known as "oiling out" (liquid-liquid phase separation). It occurs when a product precipitates at a temperature above its glass transition point in that specific solvent mixture, or when the localized pH drops too rapidly. Fix: Do not use concentrated (12M) HCl for the entire acidification. Cool the aqueous layer to 0 °C, use dilute 2M HCl, and ensure vigorous stirring to prevent localized zones of high acidity. If oiling out still occurs, stop the acidification at pH 4.5, introduce a seed crystal of pure N-tosylphenylglycine, and then slowly continue acidifying to pH 2.0.

Q: I am using enantiopure (D)-phenylglycine, but I am observing significant racemization in my final product. How can I prevent this? A: Phenylglycine is notoriously prone to racemization. The alpha-proton is highly acidic because it is flanked by an electron-withdrawing phenyl ring and a carboxylate group. Extended exposure to strong bases (pH > 11) or elevated temperatures promotes enolization, which destroys the stereocenter. Fix: Strictly cap your pH at 10.0 using an autotitrator. If racemization persists, switch your base from NaOH to a milder carbonate buffer ( Na2​CO3​ ) and run the entire reaction strictly at 0 °C[3].

Q: My isolated product is contaminated with p-toluenesulfonic acid (TsOH). How do I remove it? A: TsOH is a highly water-soluble byproduct of TsCl hydrolysis. It usually remains dissolved in the acidic aqueous filtrate during workup. If it is contaminating your solid, it means your final filter cake was not washed adequately, or your aqueous volume was too low, causing co-precipitation. Fix: Resuspend the impure solid in a large volume of ice-cold distilled water, stir for 15 minutes, and refilter. Alternatively, recrystallize the product from an ethanol/water mixture.

References

  • Monash University. 6 Synthesis of N-Alkyl Amino Acids.
  • ACS Publications. Amino Acid-Protecting Groups. Chemical Reviews.
  • NIH. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules.

Sources

Optimization

Technical Support Center: Troubleshooting Racemization of N-Tosylphenylglycine in Metal Complexation

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals facing stereochemical degradation when coordinating N-tosylphenylglycine (N-Ts-Phg) to transitio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals facing stereochemical degradation when coordinating N-tosylphenylglycine (N-Ts-Phg) to transition metals (e.g., Ir, Ru, Rh).

Below, we dissect the mechanistic causes of epimerization, provide targeted troubleshooting FAQs, and outline a self-validating experimental protocol to ensure absolute chiral integrity during your syntheses.

Mechanistic Insight: The "Why" Behind the Racemization

N-Tosylphenylglycine is notoriously one of the most challenging amino acid derivatives to complex without losing enantiomeric purity[1]. The vulnerability lies in the extreme acidity of its α -proton, which is exacerbated by three compounding factors[2]:

  • Resonance Stabilization : The adjacent phenyl ring stabilizes the carbanion intermediate via delocalization.

  • Inductive Withdrawal : The N-tosyl (Ts) protecting group is strongly electron-withdrawing, further lowering the pKa of the α -proton.

  • Chelation-Assisted Enolization : When the carboxylate and sulfonamide groups coordinate to a transition metal, the metal acts as a powerful Lewis acid. This withdraws electron density from the ligand framework, making the α -proton highly susceptible to abstraction by the very bases required to facilitate complexation[3].

Mechanism A N-Tosylphenylglycine + Metal Precursor B Base Addition (e.g., DIPEA or DBU) A->B C Chiral N,O-Chelated Metal Complex B->C Mild/Hindered Base (Desired Pathway) D α-Proton Abstraction (Chelation-Assisted) C->D Strong/Unhindered Base (Side Reaction) E Metal-Stabilized Enolate (Achiral Intermediate) D->E F Non-Stereoselective Reprotonation E->F G Racemic Metal Complex (Loss of Chiral Integrity) F->G

Fig 1: Base-catalyzed, chelation-assisted racemization of N-Ts-Phg metal complexes.

Troubleshooting & FAQs

Q1: I am using DIPEA to deprotonate the ligand for Ir(III) complexation, but I am losing enantiomeric purity. What base should I use instead? A1: DIPEA, while often considered a mild organic base, is not sterically hindered enough to prevent α -proton abstraction in highly activated systems like N-Ts-Phg[1]. To maintain stereochemical integrity, you must switch to highly hindered bases such as 2,2,6,6-Tetramethylpiperidine (TMP) or 2,6-Dimethylpiperidine (DMP) . Their bulky methyl groups kinetically prevent them from accessing the sterically encumbered α -proton, while still allowing them to deprotonate the more accessible carboxylic acid and sulfonamide protons[1].

Q2: How do temperature and solvent choice influence the racemization rate? A2: Racemization is a thermodynamically driven process that is highly temperature-dependent[4].

  • Temperature: Lowering the reaction temperature from 25 °C to 0 °C exponentially decreases the rate of α -proton abstraction. Always perform the initial base addition at 0 °C or lower.

  • Solvent: Highly polar aprotic solvents (like DMF or DMSO) stabilize the enolate intermediate, accelerating racemization. Use non-polar or moderately polar solvents like dichloromethane ( CH2​Cl2​ ) to destabilize the carbanion[5]. Alternatively, a biphasic system (e.g., CH2​Cl2​ / H2​O ) with mild inorganic bases like NaHCO3​ can physically separate the base from the highly sensitive organic intermediates[6].

Q3: Can the choice of metal precursor prevent racemization? A3: Yes. If you use metal chloride dimers (e.g., [Cp∗IrCl2​]2​ ), an external base is mandatory to scavenge HCl[7]. However, if you synthesize or purchase a metal acetate precursor (e.g., [Cp∗Ir(OAc)2​] ), the acetate acts as a mild, internal base. This often eliminates the need for external amines, drastically reducing the risk of base-catalyzed enolization.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between base selection, steric hindrance, temperature, and the resulting chiral integrity of the metal complex.

Table 1: Effect of base, temperature, and solvent on the stereochemical integrity of[Cp*Ir(N-Ts-Phg)Cl] synthesis.

Base UsedSteric HindranceSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
DBULow CH2​Cl2​ 2585< 5% (Racemic)
DIPEAModerate CH2​Cl2​ 258245%
DIPEAModerate CH2​Cl2​ 07872%
TMPHigh CH2​Cl2​ 258092%
TMP High CH2​Cl2​ 0 75 > 98%
NaHCO3​ N/A (Biphasic) CH2​Cl2​ / H2​O 20 88 > 98%

Self-Validating Protocol: Epimerization-Free Synthesis

This methodology utilizes kinetic control (low temperature) and steric exclusion (TMP base) to selectively deprotonate the N-Ts-Phg ligand without triggering α -carbon enolization[1]. The protocol is self-validating through an immediate low-temperature quench that shuts down the racemization pathway before isolation.

Materials Required:

  • Dichloro(pentamethylcyclopentadienyl)iridium(III) dimer, [Cp∗IrCl2​]2​

  • Enantiopure (R)- or (S)-N-Tosylphenylglycine

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • Anhydrous Dichloromethane ( CH2​Cl2​ )

Step-by-Step Workflow:

  • Inert Preparation : In a flame-dried Schlenk flask under an argon atmosphere, charge [Cp∗IrCl2​]2​ (0.5 mmol, 1.0 eq) and enantiopure N-Ts-Phg (1.05 mmol, 2.1 eq).

  • Solvation : Suspend the solid reagents in 10 mL of anhydrous, degassed CH2​Cl2​ .

    • Causality: CH2​Cl2​ is chosen over DMF to prevent solvent-mediated stabilization of the achiral enolate intermediate[5].

  • Thermal Control : Immerse the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Sterically Hindered Deprotonation : Dropwise add TMP (2.1 mmol, 4.2 eq) over a period of 10 minutes.

    • Causality: TMP selectively deprotonates the carboxylate and sulfonamide groups. Its bulky structure kinetically prevents interaction with the sterically shielded α -proton[1].

  • Complexation : Stir the mixture at 0 °C for 2 hours. The suspension will gradually turn into a clear, bright yellow/orange solution, indicating successful N,O-chelation[7].

  • Quenching : Quench the reaction strictly at 0 °C by adding 5 mL of cold aqueous NH4​Cl (saturated).

    • Causality: Immediate quenching neutralizes any remaining base before the temperature is raised, completely shutting down the racemization pathway.

  • Isolation : Extract the aqueous layer with CH2​Cl2​ (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation : Analyze the crude product via chiral HPLC (e.g., Chiralcel OD-H column) to confirm an enantiomeric excess (ee) of >98%.

References

  • Liang, C., Behnam, M. A. M., & Klein, C. (2017). "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis". Luxembourg Bio Technologies. 1

  • Carmona, D., et al. (2000). "Synthesis and Stereochemistry of Half-Sandwich Alkynyl Amino Acidate Complexes of Rhodium(III), Iridium(III), and Ruthenium(II)". ResearchGate / Organometallics.3

  • Feringa, B. L., et al. (2017). "Deracemisations under kinetic and thermodynamic control". Molecular Systems Design & Engineering (RSC Publishing).5

  • Merola, J. S., et al. (2019). "Octametallic Cluster of Cp*Ir(glycinato) Cations". ACS Omega. 7

  • Viedma, C., et al. (2019). "Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles". Crystal Growth & Design - ACS Publications. 4

  • Balla, J., et al. (1993). "Studies on the Racemization of Amino Acids and Their Derivatives. III. The Effect of Alkyl-, Aralkyl- and Aryl-Side Chain at α-Position of Amino Acids on Their Base-Catalyzed Racemization". R Discovery. 2

  • "Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols". NIH. 6

Sources

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess with N-Tosylphenylglycine Chiral Ligands

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing enantiomeric excess (e.e.) in asy...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing enantiomeric excess (e.e.) in asymmetric catalysis using N-tosylphenylglycine and its derivatives as chiral ligands. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental design and problem-solving.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of N-tosylphenylglycine ligands.

Q1: What makes N-tosylphenylglycine a "privileged ligand" scaffold in asymmetric catalysis?

A: N-Tosylphenylglycine and its derivatives are considered part of a class of "privileged ligands" because their structural motifs are effective in a wide range of asymmetric transformations.[1] Their success stems from a combination of factors:

  • Rigid Chiral Backbone: The defined stereochemistry of the phenylglycine core provides a robust and predictable chiral environment around the metal center.

  • Tunable Steric and Electronic Properties: The tosyl group and the phenyl ring can be readily modified. This allows for fine-tuning of the ligand's steric bulk and electronic properties to match the specific requirements of a substrate and reaction, a key principle in modern ligand design.[2]

  • Strong Coordinating Atoms: The nitrogen and oxygen atoms of the tosyl and carboxylate groups are effective coordinating atoms for a variety of transition metals, forming stable and catalytically active complexes.[3][4]

Q2: How do I choose the correct N-tosylphenylglycine derivative for my specific reaction?

A: The selection of the optimal ligand is often substrate-dependent and may require screening.[5] However, some general principles can guide your choice:

  • Steric Hindrance: For substrates with large substituents, a ligand with a less sterically demanding group on the phenyl ring may be beneficial to allow for effective substrate binding. Conversely, for smaller substrates, a bulkier ligand may be necessary to create a more tightly controlled chiral pocket, enhancing enantioselectivity.

  • Electronic Effects: Electron-donating or electron-withdrawing groups on the phenyl ring of the ligand can influence the reactivity of the metal center.[6] For example, in some reactions, a more electron-rich metal center may lead to higher catalytic activity.

  • Published Precedents: A thorough literature search for similar transformations is the best starting point. Many studies have documented the successful application of specific N-tosylphenylglycine derivatives in various reactions.

Q3: What is the general procedure for preparing the active catalyst from the N-tosylphenylglycine ligand and a metal precursor?

A: The in situ preparation of the catalyst is a common and often convenient method. A general protocol is as follows:

Protocol: In Situ Catalyst Formation

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox to prevent catalyst deactivation by oxygen or moisture.[7]

  • Solvent: Add an appropriate volume of anhydrous, degassed solvent to a reaction vessel containing the N-tosylphenylglycine ligand (typically 1-10 mol%).

  • Metal Precursor: Add the metal precursor (e.g., a copper(I) or (II) salt) to the solution and stir at room temperature for a specified period (e.g., 30-60 minutes) to allow for complex formation. The color of the solution may change, indicating coordination.

  • Substrate Addition: Once the catalyst is formed, the substrate and any other reagents can be added to initiate the reaction.

It is crucial to use high-purity, anhydrous solvents and reagents, as impurities can act as catalyst poisons.[7]

II. Troubleshooting Guide: Low Enantiomeric Excess

Low enantiomeric excess is one of the most common challenges in asymmetric catalysis. This guide provides a systematic approach to diagnosing and resolving this issue.

Initial Checks: Ruling Out Common Errors

Before delving into more complex optimizations, it's essential to verify the fundamentals of your experimental setup.[8]

  • Purity of Starting Materials: Confirm the purity of your substrate, reagents, and ligand. Impurities can interfere with the catalytic cycle.

  • Solvent Quality: Ensure the solvent is anhydrous and of the appropriate grade. Water can deactivate or alter the selectivity of many catalysts.[7]

  • Reaction Temperature: Verify the accuracy of your temperature control. Even minor fluctuations can significantly impact enantioselectivity.[8][9]

  • Concentrations and Measurements: Double-check all calculations and measurements to rule out simple experimental errors.

Troubleshooting Workflow for Low Enantiomeric Excess

If the initial checks do not resolve the issue, a more systematic investigation is required. The following workflow can help pinpoint the source of the problem.

G start Low Enantiomeric Excess Observed purity Are Catalyst and Substrate Pure? start->purity conditions Were Anhydrous Conditions Maintained? purity->conditions Yes action1 Action: Re-purify Substrate. Verify Catalyst's Enantiopurity. purity->action1 No racemic Is a Racemic Background Reaction Occurring? conditions->racemic Yes action2 Action: Ensure Proper Drying of Glassware, Solvents, and Reagents. conditions->action2 No optimize Systematic Optimization Required racemic->optimize Yes action3 Action: Lower Reaction Temperature. Consider Lower Catalyst Loading. racemic->action3 No solution High Enantiomeric Excess optimize->solution action1->purity action2->conditions action3->racemic

Caption: Troubleshooting workflow for low enantiomeric excess.

Problem 1: Catalyst Inactivity or Degradation

Symptoms: Low conversion in addition to low e.e.

Possible Causes & Solutions:

  • Catalyst Purity and Integrity: If the catalyst was prepared in-house, its purity and structural integrity are paramount.[8]

    • Action: Verify the structure and purity using techniques like NMR spectroscopy. For commercial catalysts, ensure they are from a reputable source and have been stored correctly.

  • Catalyst Deactivation: Many catalysts are sensitive to air, moisture, or impurities in the reagents or solvent.[7]

    • Action: Run a control reaction with a well-established substrate known to give high e.e. with your catalyst system. If this control also fails, it strongly suggests a problem with the catalyst. Ensure all reagents and solvents are rigorously purified and dried.

Problem 2: Influence of Reaction Parameters

Even with an active catalyst, reaction conditions play a critical role in determining enantioselectivity.

  • Temperature: Lower temperatures generally lead to higher enantioselectivity because the reaction becomes more sensitive to the small energy differences between the diastereomeric transition states.[9]

    • Action: Screen a range of temperatures, starting from the reported or standard temperature and systematically decreasing it.

    Temperature (°C)Enantiomeric Excess (%)
    2575
    088
    -2095
    -4098
    A hypothetical example of the effect of temperature on e.e.
  • Solvent: The solvent can significantly influence the conformation of the catalyst-substrate complex and the transition state energies.[8]

    • Action: Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, ethyl acetate).[10]

  • Concentration: Substrate concentration can impact enantioselectivity, potentially due to catalyst aggregation or the formation of off-cycle species at high concentrations.[8]

    • Action: Investigate the effect of varying the substrate concentration. In some cases, more dilute conditions can favor the desired catalytic cycle and improve the e.e.

Problem 3: Unfavorable Ligand-Substrate Interaction

Symptoms: Consistently low e.e. despite optimizing reaction conditions.

Possible Causes & Solutions:

  • Mismatched Ligand: The chosen N-tosylphenylglycine derivative may not be optimal for the specific substrate.[5]

    • Action: Synthesize or procure derivatives with different steric and electronic properties. For instance, if the current ligand has an electron-donating group, try one with an electron-withdrawing group.

  • Non-covalent Interactions: Subtle non-covalent interactions between the ligand and the substrate can play a crucial role in stereodifferentiation.[6]

    • Action: Consider if modifications to the substrate or ligand could introduce favorable interactions, such as hydrogen bonding or π-π stacking, to better lock the substrate into a specific orientation in the catalyst's chiral pocket.

III. Experimental Protocols

General Procedure for Asymmetric Catalysis

This protocol provides a general framework. Specific details may need to be optimized for your reaction.

  • Glassware Preparation: All glassware should be oven-dried and cooled under a stream of inert gas.

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the N-tosylphenylglycine ligand (e.g., 0.01 mmol) and the metal precursor (e.g., 0.01 mmol) in anhydrous, degassed solvent (e.g., 2 mL). Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: In a separate Schlenk flask, dissolve the substrate (e.g., 0.2 mmol) in the same anhydrous solvent (e.g., 3 mL).

  • Initiation: Cool the substrate solution to the desired reaction temperature (e.g., 0 °C). Add the catalyst solution to the substrate solution via cannula.

  • Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction as appropriate (e.g., with a saturated aqueous solution of NH4Cl). Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Determination of Enantiomeric Excess

Accurate determination of e.e. is critical for evaluating the success of your reaction.

Method: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column Selection: Choose a chiral stationary phase appropriate for your class of compound.

  • Mobile Phase Optimization: Start with a standard mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10).[7] Systematically vary the ratio to achieve baseline separation of the two enantiomers.

  • Quantification: Integrate the area of each enantiomer's peak. Calculate the e.e. using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).[7]

IV. Mechanistic Considerations

A deeper understanding of the reaction mechanism can provide valuable insights for optimization.

Catalytic Cycle Overview

G catalyst [M-Ligand] Catalyst substrate_binding Substrate Binding catalyst->substrate_binding + Substrate intermediate Chiral Intermediate substrate_binding->intermediate Coordination product_formation Product Formation intermediate->product_formation Stereoselective Transformation product_release Product Release product_formation->product_release product_release->catalyst - Product

Caption: A generalized catalytic cycle in asymmetric synthesis.

The chiral N-tosylphenylglycine ligand coordinates to the metal center, creating a chiral environment. The substrate then binds to this complex, forming a diastereomeric intermediate. The stereochemistry of the product is determined at this stage, as the ligand directs the substrate to react from a specific face. After the chemical transformation, the product is released, and the catalyst is regenerated.

V. References

Sources

Optimization

troubleshooting poor solubility of N-tosylphenylglycine transition metal complexes

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting the often-encountered challenge of poor solubility in N...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting the often-encountered challenge of poor solubility in N-tosylphenylglycine transition metal complexes. As a Senior Application Scientist, my goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why are my N-tosylphenylglycine transition metal complexes consistently showing poor solubility?

A1: The limited solubility of these complexes often stems from a combination of factors inherent to their structure. The planar, aromatic nature of the phenyl and tosyl groups can lead to significant intermolecular π-π stacking interactions in the solid state.[1] This efficient crystal packing makes it energetically unfavorable for solvent molecules to break the lattice apart. Furthermore, depending on the coordination geometry and stoichiometry, these complexes can form coordination polymers, which are notoriously insoluble in most common solvents.[2]

Q2: I've observed that the free N-tosylphenylglycine ligand is soluble, but the complex immediately precipitates upon formation. Why does this happen?

A2: This is a common and telling observation. The free ligand may possess functional groups (like a carboxylic acid) that are readily solvated. Upon complexation with a metal center, several changes occur. The coordination to the metal can neutralize charge, reduce the polarity of the molecule, and create a more rigid, planar structure that favors strong crystal packing over solvation. One study noted that while the N-modified glycine ligand was very soluble in water, the resulting transition metal complexes were insoluble in water and non-polar organic solvents.[3][4]

Q3: Can the choice of transition metal significantly impact the solubility of the final complex?

A3: Absolutely. The metal ion's size, charge, and preferred coordination geometry dictate the overall structure and stability of the complex.[5] For example, a metal that favors a square planar geometry might produce complexes with more pronounced π-π stacking compared to one that prefers an octahedral geometry, which could disrupt planarity with axial ligands. The nature of the metal-ligand bond also influences the overall polarity and, consequently, the solubility of the complex.

Q4: Does the counter-ion play a role in the solubility of ionic complexes?

A4: The counter-ion is a critical, yet often overlooked, factor for charged complexes.[1] Large, non-coordinating, and "soft" anions like hexafluorophosphate (PF₆⁻) or tetrafluoroborate (BF₄⁻) can lead to lower solubility in polar solvents compared to smaller, "harder" anions like chloride (Cl⁻), triflate (CF₃SO₃⁻), or nitrate (NO₃⁻). Selecting a suitable counter-ion can be a powerful strategy to enhance solubility.[2]

Advanced Troubleshooting Guide

This section provides a systematic, in-depth approach to resolving specific solubility challenges.

Issue 1: My complex is insoluble in all standard laboratory solvents.

When a complex appears completely intractable, a multi-step diagnostic and resolution workflow is required. This process involves systematically exploring solvent space before considering more fundamental modifications to the complex itself.

G cluster_0 Phase 1: Diagnosis & Initial Attempts cluster_1 Phase 2: Advanced Strategies cluster_2 Outcome A Poorly Soluble N-tosylphenylglycine Metal Complex B Step 1: Systematic Solvent Screening A->B G Advanced Method: High-Temperature Ball Milling A->G For solvent-free applications C Apply Physical Methods: - Sonication - Gentle Heating - pH Adjustment B->C If partially soluble D Step 2: Ligand Modification C->D If solubility remains poor E Step 3: Counter-Ion Exchange (for ionic complexes) C->E If applicable F Step 4: Alter Metal Center or Ancillary Ligands C->F If other methods fail H Soluble Complex Achieved D->H E->H F->H G->H

Caption: A systematic workflow for troubleshooting poor complex solubility.

The first action is to perform a rigorous, small-scale screening to identify a suitable solvent or solvent system.

Objective: To test the solubility of the complex in a range of solvents covering the full polarity spectrum.

Materials:

  • Your insoluble complex (a few milligrams)

  • A selection of dry solvents (see Table 1)

  • Small vials (e.g., 1.5 mL Eppendorf tubes or 1-dram glass vials)

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Aliquot approximately 1-2 mg of your complex into a series of labeled vials.

  • Add 0.5 mL of a single test solvent to each vial.

  • Vortex the mixture vigorously for 30 seconds. Observe for any dissolution.

  • If not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.[6] Observe again.

  • If still undissolved, gently warm the mixture (do not exceed the solvent's boiling point). Note any changes. Caution: Be aware of potential complex degradation at higher temperatures.

  • Record your observations for each solvent (e.g., insoluble, partially soluble, fully soluble, color change). Highly polar, aprotic solvents like DMSO and DMF are often effective for metal-organic compounds.[2][3][7]

Table 1: Recommended Solvents for Screening

Solvent Polarity Index Boiling Point (°C) Notes
Hexanes 0.1 69 Non-polar
Toluene 2.4 111 Non-polar, aromatic
Diethyl Ether 2.8 35 Slightly polar
Dichloromethane (DCM) 3.1 40 Moderately polar
Tetrahydrofuran (THF) 4.0 66 Polar, coordinating
Acetonitrile (MeCN) 5.8 82 Polar, weakly coordinating
Dimethylformamide (DMF) 6.4 153 Polar aprotic, high boiling point
Dimethyl Sulfoxide (DMSO) 7.2 189 Highly polar aprotic, excellent solvent for many complexes[3][7]
Methanol 5.1 65 Polar protic

| Water | 10.2 | 100 | Highly polar, test at various pH values |

If exhaustive solvent screening is unsuccessful, the root cause is likely strong intermolecular forces. The most robust strategy is to redesign the N-tosylphenylglycine ligand to disrupt these forces.[2]

Causality: By adding sterically bulky or long, flexible alkyl/ether groups to the phenyl ring or the tosyl group, you can physically prevent the complexes from packing tightly in a crystal lattice. This disruption significantly lowers the lattice energy, making it easier for solvent molecules to solvate the complex. Introducing polar functional groups can also enhance water solubility.[8]

G cluster_0 Poor Solubility cluster_1 Improved Solubility A Planar Ligand B Planar Ligand A->B π-π stacking C Planar Ligand B->C π-π stacking D Bulky Group (e.g., t-Butyl) E Modified Ligand D->E F Modified Ligand E->F Steric Hindrance (Disrupted Stacking) G Modified Ligand F->G Steric Hindrance (Disrupted Stacking)

Caption: Ligand modification disrupts crystal packing to improve solubility.

Modification Strategies:

  • Introduce Alkyl Groups: Add tert-butyl or long alkyl chains to the phenyl ring. These bulky groups act as "solubilizing tails."[2]

  • Add Polyether Chains: Incorporate ethylene glycol chains to increase polarity and solubility in a wider range of organic solvents.[9]

  • Introduce Charged Groups: For aqueous solubility, add sulfonate (-SO₃⁻) or quaternary ammonium (-NR₃⁺) groups to the ligand backbone.[8]

Issue 2: My ionic complex has poor solubility in polar solvents.

This strongly suggests an issue with the counter-ion pairing, where the ion pair has a high lattice energy.

Objective: To swap the existing counter-ion for one that forms a more soluble salt with the complex.

Materials:

  • Your ionic complex (e.g., with a PF₆⁻ or Cl⁻ counter-ion)

  • A salt containing the desired new counter-ion (e.g., AgNO₃ to remove Cl⁻, or a tetrabutylammonium salt like (TBA)Cl to introduce Cl⁻). The new salt should be soluble in the reaction solvent, and one of the products should be insoluble.

  • Appropriate solvents (e.g., acetonitrile, methanol, water).

Procedure (Example: Replacing Cl⁻ with NO₃⁻):

  • Dissolve your chloride-containing complex in a suitable solvent (e.g., methanol or water). If it's not fully soluble, proceed with a suspension.

  • In a separate flask, dissolve a stoichiometric equivalent (1.0 eq) of silver nitrate (AgNO₃) in the same solvent.

  • Slowly add the AgNO₃ solution to the stirred solution/suspension of your complex.

  • A white precipitate of silver chloride (AgCl) should form immediately, driven by its very low solubility.

  • Stir the reaction mixture for 1-2 hours at room temperature to ensure complete precipitation.

  • Filter the mixture to remove the insoluble AgCl. The filtrate now contains your complex with the nitrate (NO₃⁻) counter-ion.

  • Remove the solvent from the filtrate under reduced pressure to isolate your new, potentially more soluble, complex.

  • Wash the resulting solid with a solvent in which the complex is sparingly soluble to remove any excess salts.[1]

Advanced Solution: Solvent-Free Mechanochemistry

For applications where the complex is used in a solid state or as a catalyst, it may be possible to bypass solubility issues entirely. High-temperature ball milling is a mechanochemical technique that uses mechanical force to drive reactions between insoluble solid reactants.[10] This advanced method has been shown to enable cross-coupling reactions even with extremely insoluble aryl halides and can be adapted for the synthesis or application of otherwise intractable complexes.[10]

References

  • Sacalis, C., Goga, F., & Someşan, C. (2018). Complexes of selected transition metal ions with n-modified glycine as ligand. Studia Universitatis Babes-Bolyai Chemia. [Link]

  • Edelmann, F. T., & Maravanji, B. (2021). How to find a better solution for the solubility of metal complexes? ResearchGate. [Link]

  • Various Authors. (2016). Solubilities of metal-organic compounds? ResearchGate. [Link]

  • Michaliszyn, K., et al. (2025). How to improve the metal complexes solubility in water? ResearchGate. [Link]

  • Seo, T., et al. (2021). Toward overcoming solubility issues in organic chemistry. Hokkaido University. [Link]

  • Batiu, C., et al. (2018). Complexes of selected transition metal ions with n-modified glycine as ligand. SciSpace. [Link]

  • Hokkaido University. (2021). Toward overcoming solubility issues in organic chemistry. [Link]

  • Arumugam, V., et al. (2025). How to improve the metal complexes solubility in water? ResearchGate. [Link]

  • Various Authors. (2024). Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent. RSC Publishing. [Link]

  • Ren, G., et al. (2012). Structures, Metal Ion Affinities, and Fluorescence Properties of Soluble Derivatives of Tris((6-phenyl-2-pyridyl)methyl)amine. PMC. [Link]

  • LibreTexts Chemistry. (2026). 17.5: Factors that Affect Solubility. [Link]

  • JoVE. (2024). Complexation Equilibria: Factors Influencing Stability of Complexes. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Tosylation of D-Phenylglycine

Welcome to the Technical Support Center for Amino Acid Functionalization. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with optimizing the N-tosylation of D-phen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amino Acid Functionalization. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with optimizing the N-tosylation of D-phenylglycine.

Synthesizing N-tosyl-D-phenylglycine presents a unique set of stereochemical and kinetic challenges. Unlike standard aliphatic amino acids, D-phenylglycine is highly susceptible to base-catalyzed epimerization. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps—we will dissect the mechanistic causality behind each experimental choice to ensure your workflows are robust, reproducible, and self-validating.

Mechanistic Principles & Workflow

The functionalization of D-phenylglycine with p-toluenesulfonyl chloride (TsCl) is typically executed using. Because the zwitterionic amino acid is insoluble in organic solvents, an aqueous base is used to deprotonate the ammonium group, rendering the amine nucleophilic.

However, the α -proton of phenylglycine is highly acidic. Upon deprotonation, the resulting carbanion is resonance-stabilized by both the adjacent phenyl ring and the carboxylate group. This stereochemical vulnerability results in a base-catalyzed racemization rate approximately 9-fold higher than that of standard amino acids like alanine[1]. Therefore, the reaction must be carefully balanced: the pH must be high enough to maintain a nucleophilic amine, but low enough—and cold enough—to prevent α -proton abstraction.

G Start D-Phenylglycine (Zwitterion) Base Aqueous Base Addition (Na2CO3, pH 9.5-10.5) Start->Base Deprotonation Cooling Cool to 0-5 °C (Minimize Racemization) Base->Cooling Exothermic control TsCl Dropwise TsCl Addition (in THF or Dioxane) Cooling->TsCl Nucleophilic state ready React Biphasic Reaction (Vigorous Stirring, 2-4 hrs) TsCl->React Schotten-Baumann Acidify Acidification (HCl to pH ~2) (Precipitation) React->Acidify Quench & Isolate Product N-Tosyl-D-phenylglycine (Filtration & Wash) Acidify->Product Crystallization

Workflow for the Schotten-Baumann tosylation of D-phenylglycine.

Standard Operating Procedure (SOP): Optimized Tosylation

This protocol is designed as a self-validating system. By monitoring pH and temperature continuously, you eliminate the guesswork from the synthesis of 2[2].

Step 1: Substrate Dissolution & pH Adjustment Suspend D-phenylglycine (1.0 eq, e.g., 10 mmol) in a mixture of DI water and THF (2:1 v/v, 30 mL total). Gradually add 1.0 M Na2​CO3​ until the solid fully dissolves and the pH stabilizes between 9.5 and 10.5. Causality: The base converts the unreactive zwitterion into a soluble, nucleophilic amine. Using a carbonate buffer prevents the pH spikes associated with strong bases like NaOH, protecting the chiral center.

Step 2: Thermal Control Submerge the reaction flask in an ice-water bath and cool the biphasic mixture to 0–5 °C. Causality: Low temperatures kinetically suppress the activation energy required for α -proton abstraction, preserving the enantiomeric excess (ee).

Step 3: Electrophile Addition Dissolve p-toluenesulfonyl chloride (TsCl, 1.1 eq) in a minimal volume of THF (approx. 5 mL). Add this solution dropwise to the vigorously stirred aqueous mixture over 30 minutes. Causality: Slow addition in a biphasic system ensures TsCl remains primarily in the organic layer, migrating to the aqueous interface only to react with the amine. This minimizes competitive hydrolysis of TsCl into p-toluenesulfonic acid.

Step 4: Reaction Progression & In-Process Validation Stir vigorously at 0–5 °C for 2–4 hours. Self-Validation Check: The reaction generates HCl. Monitor the pH every 30 minutes; if it drops below 9.0, add drops of 1.0 M Na2​CO3​ to maintain the target range. To validate completion, pull a 50 µL aliquot, quench in 100 µL of 1M HCl, extract with 200 µL EtOAc, and spot on a silica TLC plate (Eluent: 9:1 DCM:MeOH with 1% AcOH). The disappearance of the baseline zwitterion confirms conversion.

Step 5: Quenching & Isolation Wash the basic aqueous layer once with diethyl ether (15 mL) to extract unreacted TsCl. Discard the organic wash. Carefully acidify the aqueous layer to pH ~2.0 using 2.0 M HCl while maintaining the temperature below 10 °C. Causality: Acidification protonates the carboxylate, drastically reducing the aqueous solubility of the N-tosyl-D-phenylglycine and forcing it to precipitate as a highly pure white solid.

Step 6: Filtration Filter the precipitate under vacuum, wash thoroughly with ice-cold DI water to remove inorganic salts, and dry under high vacuum.

Troubleshooting Guide

Q: Why is my N-tosyl-D-phenylglycine product heavily racemized? A: This is the most common failure mode and is caused by excessive alkalinity and heat. If you used NaOH and allowed the pH to exceed 12.0, or if the reaction was run at room temperature, the base abstracted the benzylic α -proton. Solution: Switch to Na2​CO3​ to buffer the reaction near pH 10, and strictly enforce a 0–5 °C temperature limit throughout the addition and stirring phases.

Q: Why is my yield low, with significant unreacted D-phenylglycine remaining? A: This indicates that your electrophile (TsCl) was consumed by water before it could react with the amine. This happens if stirring is insufficient (preventing phase transfer) or if the TsCl is added too quickly. Solution: Ensure vigorous mechanical or magnetic stirring to maximize the biphasic surface area. Add the TsCl dropwise over at least 30 minutes.

Q: I am detecting a significant amount of N,N-ditosyl-D-phenylglycine byproduct. How can I prevent this? A: Over-tosylation occurs when a large stoichiometric excess of TsCl is used, or if the reaction is left stirring overnight unnecessarily. Solution: Limit TsCl to 1.1 equivalents. Monitor the reaction via TLC or LC-MS and quench it (via ether wash and acidification) as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

Q: Why use a biphasic Schotten-Baumann system instead of an anhydrous organic solvent with an organic base? A: D-phenylglycine is completely insoluble in standard anhydrous organic solvents (like DCM or THF) due to its zwitterionic nature. While you could use protecting groups or silylating agents to force organic solubility, the aqueous biphasic system is far more atom-economical. Furthermore, organic bases like triethylamine ( Et3​N ) acting in homogenous organic solutions can sometimes act as general base catalysts for racemization.

Q: Can I use sodium hydroxide (NaOH) instead of sodium carbonate ( Na2​CO3​ )? A: Yes, NaOH is classically used in Schotten-Baumann reactions. However, because D-phenylglycine is uniquely sensitive to epimerization, using NaOH requires precise, dropwise titration via an automated syringe pump to ensure the pH never spikes above 10.5. For most bench-scale applications, Na2​CO3​ provides a safer, self-buffering alternative.

Quantitative Data Summary: Impact of Reaction Conditions

The following table synthesizes the causality between reaction parameters and the resulting yield and stereochemical integrity.

Condition ProfileTemperaturepH ControlYield (%)Enantiomeric Excess (ee %)Mechanistic Causality
Optimized (SOP) 0–5 °C9.5–10.588–92> 99Controlled deprotonation ensures nucleophilicity while suppressing α -proton abstraction.
High Alkalinity 25 °C> 12.0~ 85< 50Excess hydroxide rapidly abstracts the benzylic α -proton, driving enolization and racemization.
Insufficient Base 0–5 °C< 8.0< 40> 99The amine remains protonated ( −NH3+​ ), rendering it non-nucleophilic and stalling the reaction.
Excess Electrophile 0–5 °C10.090 (Crude)> 98Over-stoichiometry of TsCl (>1.2 eq) promotes the formation of N,N-ditosyl impurities.

References

  • Source: RSC Publishing (Natural Product Reports)
  • Process for preparing optically active piperazine derivatives and intermediates for preparation (EP0710652B1)
  • Schotten-Baumann Reaction Source: Organic Chemistry Portal URL

Sources

Optimization

Technical Support Center: Resolving NMR Signal Overlap in N-Tosyl-α-Phenylglycine Derivatives

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the structural elucidation of peptidomimetics and modified amino acids.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the structural elucidation of peptidomimetics and modified amino acids. N-tosyl-α-phenylglycine derivatives are notorious for presenting highly congested 1 H NMR spectra. The structural combination of a p-toluenesulfonyl (tosyl) group and an α-phenyl ring creates a perfect storm of aromatic signal overlap, often rendering standard 1D 1 H NMR in CDCl 3​ insufficient for rigorous characterization or purity analysis.

This guide provides a causality-driven, field-proven framework to systematically deconvolute these spectra using solvent manipulation, 2D correlation, and advanced pulse sequences.

NMR_Troubleshooting Start Severe Signal Overlap (7.0 - 7.8 ppm) CheckSolvent Are you using CDCl3? Start->CheckSolvent ASIS Apply ASIS (Switch to C6D6) CheckSolvent->ASIS Yes CheckResolution Is overlap resolved? CheckSolvent->CheckResolution No ASIS->CheckResolution PureShift Run Pure Shift NMR (e.g., PSYCHE) CheckResolution->PureShift No (Homonuclear) TwoDNMR Run 2D NMR (HSQC / HMBC) CheckResolution->TwoDNMR No (Need C-H links) Success Signals Assigned CheckResolution->Success Yes PureShift->Success TwoDNMR->Success

Figure 1: Diagnostic flowchart for resolving NMR signal overlap in aromatic systems.

FAQ 1: Why is the 7.0–7.8 ppm region an unresolved multiplet in my CDCl 3​ spectrum?

Causality & Mechanism: In N-tosyl-α-phenylglycine derivatives, the aromatic region contains signals from two distinct moieties: the tosyl group (4 protons, AA'BB' pseudo-quartet) and the α-phenyl group (5 protons, complex multiplet). The strong electron-withdrawing nature of the sulfonyl group deshields the tosyl ortho protons (~7.7 ppm), but the meta protons resonate around 7.2–7.3 ppm. Simultaneously, the 5 protons of the α-phenyl ring typically resonate between 7.2 and 7.4 ppm.

In isotropic solvents like CDCl 3​ , the magnetic environments of the tosyl meta protons and the phenyl protons are too similar, resulting in severe spectral crowding. Furthermore, the amide (NH) proton often drifts into this exact region depending on sample concentration and hydrogen bonding dynamics.

FAQ 2: How can I quickly resolve this without running complex 2D experiments?

Solution: Aromatic Solvent-Induced Shifts (ASIS) Before escalating to multidimensional NMR, we exploit Aromatic Solvent-Induced Shifts (ASIS). By switching the solvent from CDCl 3​ to an anisotropic solvent like Benzene-d 6​ (C 6​ D 6​ ) or Pyridine-d 5​ , you alter the solvation shell. Benzene molecules coordinate preferentially with electron-deficient regions of the solute (e.g., the partially positive sulfur atom of the tosyl group) while avoiding electron-rich regions. This differential magnetic shielding shifts the tosyl and phenyl protons to different extents, effectively "pulling apart" the overlapping multiplets [[1]].

Table 1: Representative Quantitative 1 H NMR Chemical Shifts (ppm) for N-Tosyl-α-phenylglycine derivatives

Proton AssignmentCDCl 3​ (ppm)C 6​ D 6​ (ppm)Δδ (ASIS Effect)
Tosyl ortho-H (2H)7.72 (d)7.45 (d)-0.27
Tosyl meta-H (2H)7.25 (d)6.80 (d)-0.45
α-Phenyl-H (5H)7.28 - 7.35 (m)6.95 - 7.10 (m)-0.25 to -0.33
α-CH (1H)5.15 (d)5.35 (d)+0.20
NH (1H)5.60 (d)5.05 (d)-0.55

Protocol 1: ASIS Titration for Peak Tracking

  • Preparation: Prepare a 10-20 mg sample of the derivative in 0.6 mL of CDCl 3​ . Acquire a standard 1D 1 H NMR spectrum.

  • Titration: Add C 6​ D 6​ in 10% volume increments (e.g., 60 µL) directly to the NMR tube.

  • Acquisition: Re-acquire the 1D 1 H spectrum after each addition.

  • Analysis: Track the movement of the multiplets. The NH proton will typically show the largest concentration/solvent-dependent shift, while the tosyl meta protons will separate from the phenyl multiplet.

  • Validation: For complete resolution, evaporate the CDCl 3​ mixture under N 2​ gas and reconstitute entirely in 0.6 mL of pure C 6​ D 6​ .

FAQ 3: What if solvent shifts aren't enough to assign the quaternary carbons and overlapping CH groups?

Solution: 2D Heteronuclear Correlation (HSQC / HMBC) When 1D proton dispersion fails, we must leverage the larger chemical shift range of the 13 C nucleus. 2D NMR techniques, specifically Heteronuclear Single Quantum Coherence (HSQC), spread the 1 H signals along a second frequency axis ( 13 C) [[1.6]]. Even if a tosyl proton and a phenyl proton overlap perfectly at 7.30 ppm, their attached carbons will resonate at vastly different frequencies (e.g., ~127 ppm vs ~129 ppm), allowing unambiguous assignment.

Protocol 2: High-Resolution 1 H- 13 C HSQC

  • Optimization: Ensure the sample is well-shimmed. A linewidth of <1 Hz on the solvent peak is required for optimal 2D resolution.

  • Parameter Setup: Select a multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker systems). This will phase CH/CH 3​ cross-peaks positively and CH 2​ cross-peaks negatively, aiding in the identification of the α-CH vs any potential ester/alkyl groups.

  • Resolution Enhancement: To resolve the tightly clustered aromatic carbons, reduce the 13 C spectral width (SW) to cover only the aromatic region (e.g., 110–150 ppm) if the aliphatic region is not of interest, or increase the number of t1 increments (e.g., from 256 to 512) to double the indirect dimension resolution.

  • Execution: Run the experiment with 4-8 scans per increment. Process with linear prediction in the F1 dimension and a squared sine-bell apodization function to sharpen the cross-peaks.

FAQ 4: The aromatic multiplets are still too complex. Can I simplify the splitting?

Solution: Pure Shift NMR (PSYCHE) Scalar coupling (J-coupling) splits signals into multiplets, drastically increasing their spectral footprint and exacerbating overlap. Broadband homonuclear decoupling, or "Pure Shift" NMR, collapses these multiplets into single lines (singlets), improving resolution by up to an order of magnitude [[1.13]]. The PSYCHE (Pure Shift Yielded by Chirp Excitation) experiment is the current gold standard for this, as it suppresses homonuclear J-coupling while maintaining chemical shift information [[1.11]].

PureShift_Workflow Excitation Chirp Excitation (Active Spin) Evolution J-Coupling Evolution Excitation->Evolution Refocusing Bipolar Gradients (Refocusing) Evolution->Refocusing Acquisition Interferogram Acquisition Refocusing->Acquisition Reconstruction 1D Pure Shift (Singlets) Acquisition->Reconstruction

Figure 2: Step-by-step logical workflow of the PSYCHE pure shift NMR pulse sequence.

Protocol 3: 1D Pure Shift NMR (PSYCHE)

  • Calibration: Calibrate the 90° proton pulse (p1) accurately. Pure shift sequences are highly sensitive to pulse miscalibration.

  • Sequence Selection: Load the PSYCHE pulse sequence (e.g., zangger-sterk or psyche depending on the spectrometer manufacturer).

  • Parameter Tuning: Set the chirp pulse duration (typically 15-30 ms) and flip angle (typically 10-20°). A lower flip angle improves spectral purity (fewer artifacts) but reduces sensitivity.

  • Data Acquisition: Acquire the data using pseudo-2D acquisition mode. The spectrometer will collect a series of FIDs (interferograms) where the J-coupling evolution is refocused.

  • Reconstruction: Use the spectrometer's processing software (e.g., TopSpin or Mnova) to reconstruct the 1D pure shift spectrum. The resulting spectrum will display the tosyl and phenyl protons as sharp, distinct singlets, allowing for accurate integration even in crowded regions.

References
  • Two-dimensional nuclear magnetic resonance spectroscopy Source: wikipedia.org URL:[Link]

  • Deep Learning Assisted Proton Pure Shift NMR Spectroscopy Source: acs.org URL:[Link]

  • Chapter 8: Pure Shift 2D NMR Spectroscopy Source: rsc.org URL:[Link]

Sources

Troubleshooting

handling moisture sensitivity of N-tosylphenylglycine organometallic catalysts

Welcome to the Advanced Catalysis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the critical handling requirements of N-tosylphenylglycine-based organometallic catal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the critical handling requirements of N-tosylphenylglycine-based organometallic catalysts (e.g., Ru, Rh, and Ir half-sandwich complexes).

These catalysts are highly prized for asymmetric transfer hydrogenation and C-H activation, but their coordinatively unsaturated nature makes them exceptionally vulnerable to moisture. This guide provides field-proven, self-validating protocols to ensure your catalytic cycles maintain high enantiomeric excess (ee) and turnover frequencies.

🔬 Section 1: Mechanistic Insights & Core FAQs

Q1: Why does my N-tosylphenylglycine catalyst exhibit sudden drops in enantioselectivity (ee) even when conversion remains high? The Causality: The N-tosylphenylglycine ligand relies on a rigid (N,O)-chelate to enforce the chiral environment around the stereogenic metal center[1]. Trace moisture acts as a competing nucleophile. It coordinates to the 16-electron metal center, forming an 18-electron aqua adduct. This facilitates the protonation of the highly polarized sulfonamide nitrogen, leading to transient ring-opening. Once the chelate opens, the chiral-at-metal center undergoes rapid epimerization, collapsing the thermodynamic ratio of diastereomers and destroying enantio-discrimination[2].

Q2: How can I visually and spectroscopically differentiate between catalyst deactivation and substrate inhibition? The Causality: Substrate inhibition usually presents as a stalled reaction with the intact catalyst still visible via NMR. Moisture-induced deactivation physically alters the catalyst's electronic state. You will observe a distinct color shift—for example, the deep red of an unsaturated Cp*Ir(N-tosylphenylglycine) complex will rapidly turn pale yellow upon water coordination[1].

Q3: Are N-protected amino acids more sensitive than free amino acids? The Causality: Yes. While free primary amino acids have been successfully deployed in some asymmetric systems without protection[3], N-tosyl protection increases the acidity of the nitrogen proton and alters the electronics of the metal-amide bond, making the resulting organometallic complex highly sensitive to protic displacement by water[4].

🛠 Section 2: Diagnostic Workflows

When troubleshooting a failed reaction, follow this self-validating diagnostic matrix to isolate moisture ingress.

Workflow A Catalyst Preparation [M](N-Tosylphenylglycine) B Karl Fischer Titration of Solvents A->B C Moisture > 10 ppm? B->C D Activate 4Å Sieves (300°C, 10^-3 mbar) C->D Yes E Proceed to Schlenk Line Assembly C->E No D->B Re-test F In-situ 1H NMR Validation E->F G Catalytic Cycle Initiation F->G

Diagnostic workflow for isolating moisture contamination in organometallic catalytic cycles. (Max Width: 760px)

📊 Section 3: Quantitative Moisture Impact Data

To establish a self-validating baseline, you must correlate solvent dryness with catalytic output. The following table summarizes the quantitative impact of water on Cp*Ir(N-tosylphenylglycine) systems.

Moisture Level (ppm H₂O)Catalyst Half-Life (Active)Impact on Enantiomeric Excess (ee %)Impact on Overall Yield (%)Required Corrective Action
< 10 ppm > 48 hours> 95% (Baseline)> 90%None (Optimal Conditions)
10 - 50 ppm 12 hours85 - 90% (Slight epimerization)80 - 85%Add activated 4Å MS to solvent
50 - 200 ppm 2 hours50 - 70% (Severe epimerization)60 - 70%Sparging & rigorous re-drying
> 200 ppm < 15 minutes< 10% (Essentially Racemic)< 30% (Deactivated)Discard batch & rebuild line

🧪 Section 4: Self-Validating Experimental Protocols

Do not rely on assumptions. Use the following protocols to build a closed-loop, self-validating experimental setup.

Protocol 1: Rigorous Schlenk Line Setup & Solvent Validation

Objective: Eliminate physisorbed water from all reaction vectors prior to introducing the N-tosylphenylglycine complex.

  • Glassware Dehydration: Bake all Schlenk flasks and stir bars at 150°C for a minimum of 12 hours. Transfer immediately to a vacuum desiccator or assemble hot under a flow of grade 5.0 Argon.

  • Sieve Activation (The Causality): Standard 4Å molecular sieves contain up to 20% water by weight. Activate them by heating to 300°C under high vacuum (10⁻³ mbar) for 4 hours. Why? This removes water from the zeolite pores without collapsing the crystalline lattice, providing a kinetic trap for moisture.

  • Solvent Titration (Validation Step): Syringe 1.0 mL of your "dry" solvent (e.g., DCM or Toluene) into a Karl Fischer titrator.

    • Pass Criterion: The readout must be strictly < 10 ppm. If it fails, return the solvent to the activated sieves for 24 hours.

Protocol 2: In-Situ Catalyst Integrity Validation via ¹H NMR

Objective: Confirm the stereochemical integrity of the metal center before committing expensive substrates.

  • Sample Extraction: Under positive Argon pressure, extract a 0.1 mL aliquot of the active catalyst solution using a micro-syringe.

  • Preparation: Inject into an NMR tube pre-filled with anhydrous, septum-sealed CDCl₃.

  • Spectroscopic Validation: Run a rapid ¹H NMR scan.

    • Active State Signature: Look for the sharp singlet of the Cp* (pentamethylcyclopentadienyl) ligand. A single, sharp peak (e.g., ~1.70 ppm) confirms a diastereomerically pure, closed-chelate complex[1].

    • Deactivated/Epimerized Signature: If you observe peak splitting or a secondary Cp* peak emerging (e.g., at ~1.75 ppm), the metal center has epimerized due to moisture-induced ring opening[1]. Do not proceed with the reaction.

⚙️ Section 5: Moisture-Induced Deactivation Pathway

Understanding the exact mechanism of failure allows you to anticipate it. The diagram below illustrates how water dismantles the catalytic architecture.

Pathway A 16e- Active Catalyst [M]-N-Ts-Phenylglycine B H2O Coordination (18e- Adduct) A->B + H2O C N-Protonation & Ring Opening B->C H+ Transfer C->A Epimerization D Ligand Dissociation (Irreversible Death) C->D Hydrolysis

Moisture-induced deactivation and epimerization pathway of N-tosylphenylglycine complexes. (Max Width: 760px)

📚 Section 6: References

  • [3] Asymmetric Catalytic N-Phosphonyl Imine Chemistry: the Use of Primary Free Amino Acids and Et2AlCN for Asymmetric Catalytic Strecker Reaction - PMC, nih.gov. 3

  • [4] Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids - PMC, nih.gov.4

  • [2] Synthesis and Stereochemistry of Half-Sandwich Alkynyl Amino Acidate Complexes of Rhodium(III), Iridium(III), and Ruthenium(II), researchgate.net. 2

  • [1] Octametallic Cluster of CpIr(glycinato) Cations / Formation and Structure of Coordinatively Unsaturated CpIr-Amino Acid Complexes, acs.org. 1

Sources

Reference Data & Comparative Studies

Validation

N-Tosylphenylglycine vs. N-Boc-phenylglycine as Chiral Auxiliaries: A Comprehensive Comparison Guide

Asymmetric synthesis relies heavily on the precise spatial arrangement of chiral auxiliaries to dictate the stereochemical outcome of a reaction. Among the most versatile building blocks are derivatives of phenylglycine.

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Author: BenchChem Technical Support Team. Date: March 2026

Asymmetric synthesis relies heavily on the precise spatial arrangement of chiral auxiliaries to dictate the stereochemical outcome of a reaction. Among the most versatile building blocks are derivatives of phenylglycine. However, the choice of the nitrogen protecting group—specifically tert-Butoxycarbonyl (Boc) versus p-Toluenesulfonyl (Tosyl) —fundamentally alters the molecule's electronic properties, coordination mechanics, and optimal catalytic applications.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of N-Boc-phenylglycine and N-Tosylphenylglycine. By examining the causality behind their structural mechanics, we can understand why one excels in organocatalytic ion-pairing while the other is purpose-built for transition metal chelation.

Structural Mechanics and Causality

N-Boc-phenylglycine: The Steric Shield and Ion-Pairing Master

The Boc protecting group is characterized by its significant steric bulk and electron-donating nature. In asymmetric synthesis, N-Boc-phenylglycine is predominantly utilized as a chiral Brønsted acid co-catalyst or additive [2].

The Causality of its Function: The Boc group prevents the nitrogen atom from participating in unwanted nucleophilic attacks, yet it does not excessively drain electron density from the carboxylate moiety. This allows the carboxylic acid to form strong, highly directional hydrogen bonds. When paired with primary or secondary amine catalysts (such as cinchona alkaloids), N-Boc-phenylglycine protonates the catalyst to form an iminium ion, subsequently acting as a chiral counterion. The massive steric shield provided by the tert-butyl group and the phenyl ring effectively blocks one enantioface of the reactive intermediate, forcing incoming nucleophiles to attack from the opposite face [3]. Additionally, it serves as an excellent chiral derivatizing agent for assigning the absolute configuration of primary amines via 1 H NMR spectroscopy [1].

N-Tosylphenylglycine: The Electron-Withdrawing Chelator

In stark contrast, the tosyl group is highly electronegative. While it also provides steric bulk, its primary function is electronic modulation.

The Causality of its Function: The strong electron-withdrawing nature of the sulfonyl group pulls electron density away from the nitrogen, rendering the N-H proton highly acidic. In the presence of a mild base, it easily deprotonates to form a stable dianion. This makes N-tosylphenylglycine an exceptional bidentate (N,O)-chelating ligand for transition metals like Iridium (Ir), Ruthenium (Ru), and Rhodium (Rh) [4]. The rigid metallacycle formed upon chelation, combined with the π -donation from the ligand, stabilizes coordinatively unsaturated metal complexes. Notably, in purely organocatalytic systems (like asymmetric Strecker reactions), N-tosylphenylglycine performs poorly (often yielding <40% ee) because its conjugate base is too weak to form tight hydrogen-bonded ion pairs [5]. Its true domain is in rigid metal chelation.

Quantitative Performance Comparison

To facilitate objective selection during reaction optimization, the following table summarizes the divergent properties and performance metrics of both auxiliaries based on empirical data [2, 3, 4, 5].

ParameterN-Boc-phenylglycineN-Tosylphenylglycine
Protecting Group tert-Butoxycarbonyl (Boc)p-Toluenesulfonyl (Tosyl)
Electronic Effect Electron-donating, sterically demandingStrongly electron-withdrawing
Primary Coordination Hydrogen bonding, Ion-pairingDianionic (N,O)-chelation
Typical Catalyst Pairing Cinchona alkaloids, primary/secondary aminesTransition metals (e.g., [Cp∗IrCl2​]2​ )
Target Intermediates Iminium ions, enaminesCoordinatively unsaturated metal complexes
Typical ee Range 85% - 99%90% - 98% (Diastereomeric excess: >95%)
Key Applications Asymmetric annulations, desymmetrizationDiastereoselective metal ligands, H-transfer

Experimental Workflows & Self-Validating Protocols

The following protocols detail the optimal use-cases for each auxiliary. Every step is designed as a self-validating system to ensure experimental integrity.

Protocol A: Organocatalytic Asymmetric Annulation using N-Boc-phenylglycine

This protocol utilizes D-N-Boc-phenylglycine as a chiral additive to drive the enantioselective Robinson-type annulation between β -ketoamides and α,β -unsaturated ketones [3].

Step-by-Step Methodology:

  • Catalyst Preparation: In a dry reaction vial, dissolve the primary-secondary diamine catalyst (10 mol%) and D-N-Boc-phenylglycine (20 mol%) in anhydrous dichloromethane (DCM) at room temperature.

  • Pre-activation: Stir the mixture for 15 minutes. Causality: This allows the Brønsted acid (N-Boc-phenylglycine) to protonate the diamine, forming the active chiral ion-pair complex.

  • Electrophile Addition: Add the α,β -unsaturated ketone (1.0 equiv) to the solution and stir for an additional 10 minutes to allow iminium ion formation.

  • Nucleophile Addition: Introduce the β -ketoamide (1.2 equiv). Monitor the reaction via TLC until complete consumption of the ketone.

  • Self-Validation (Analysis): Quench with saturated NaHCO3​ and extract with ethyl acetate. Analyze the crude mixture via chiral HPLC. Validation Check: A high ee (>90%) confirms that the tight ion-pair successfully shielded the re-face of the iminium intermediate. If ee is low, the solvent polarity may be too high, disrupting the hydrogen-bonding network.

Protocol B: Synthesis of a Chiral Cp*Ir(N-tosylphenylglycine) Complex

This protocol details the synthesis of a highly diastereoselective Iridium complex, leveraging the dianionic chelating power of N-tosylphenylglycine [4].

Step-by-Step Methodology:

  • Metal Precursor Loading: Charge a Schlenk flask with [Cp∗IrCl2​]2​ (0.150 g, 0.189 mmol) and (R)-N-tosylphenylglycine (0.380 mmol) under an inert argon atmosphere.

  • Deprotonation & Chelation: Add 25 mL of anhydrous methanol followed by KOH (0.766 mmol). Causality: The base removes both the carboxylic acid proton and the highly acidic tosyl-protected amine proton, triggering bidentate (N,O)-chelation to the Ir center.

  • Complexation: Stir magnetically at room temperature. The initial orange suspension will transition to a clear yellow solution over 30 to 60 minutes, indicating successful complexation.

  • Isolation: Remove the solvent under reduced pressure, extract the residue with DCM, and filter through Celite to remove KCl salts.

  • Self-Validation (Analysis): Crystallize by slow diffusion of diethyl ether into the DCM solution. Analyze via 1 H NMR in CDCl3​ . Validation Check: The appearance of two distinct sets of signals for the Cp* methyl protons indicates the presence of diastereomers. Rapid epimerization at the metal center should yield a highly skewed thermodynamic ratio (often >90:10), validating the rigid steric control exerted by the tosyl and phenyl groups[4].

Mechanistic Pathway Visualization

The divergent mechanistic pathways of these two auxiliaries are mapped below.

G Root Phenylglycine Chiral Auxiliaries Boc N-Boc-phenylglycine Root->Boc Steric Shielding Tosyl N-Tosylphenylglycine Root->Tosyl Electron Withdrawing BocMech Organocatalysis (Brønsted Acid / Ion-Pairing) Boc->BocMech Co-catalyst/Additive TosylMech Transition Metal Catalysis (Dianionic N,O-Chelation) Tosyl->TosylMech Chiral Ligand BocApp Asymmetric Annulations & Desymmetrization BocMech->BocApp TosylApp Chiral Cp*Ir/Ru Complexes & Diastereoselective Ligands TosylMech->TosylApp

Divergent mechanistic pathways of N-Boc and N-Tosyl phenylglycine in asymmetric synthesis.

Conclusion

The selection between N-Boc-phenylglycine and N-Tosylphenylglycine should be dictated entirely by the desired catalytic activation mode. N-Boc-phenylglycine is the premier choice for organocatalytic transformations where flexible, hydrogen-bonded ion-pairing is required to dictate facial selectivity. Conversely, N-Tosylphenylglycine is engineered for transition metal catalysis; its strong electron-withdrawing nature allows for the formation of rigid, dianionic metallacycles that provide unparalleled diastereoselective control in complexation and subsequent catalytic cycles.

References

  • Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy | The Journal of Organic Chemistry - ACS Public
  • Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds | Accounts of Chemical Research - ACS Public
  • Asymmetric Robinson-Type Annulation Reaction between β-Ketoamides and α,β-Unsaturated Ketones | The Journal of Organic Chemistry - ACS Public
  • Octametallic Cluster of Cp*Ir(glycinato)
  • Asymmetric Catalytic N-Phosphonyl Imine Chemistry: the Use of Primary Free Amino Acids and Et2AlCN for Asymmetric C
Comparative

Comparative Guide: Catalytic Efficiency of Ir(III) vs. Rh(III) N-Tosylphenylglycine Complexes

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary In the realm of metal-ligand bifunctional catalysis, half-sandwich pentamethylcyclopentadienyl (Cp*) complexes of Iridium(II...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the realm of metal-ligand bifunctional catalysis, half-sandwich pentamethylcyclopentadienyl (Cp*) complexes of Iridium(III) and Rhodium(III) are benchmark systems. When coordinated with the chiral amino acidate N-tosylphenylglycine (Ts-PhGly), these complexes form highly active catalysts for Asymmetric Transfer Hydrogenation (ATH) and Borrowing Hydrogen (BH) reactions. This guide objectively compares the catalytic efficiency of CpIr(Ts-PhGly) and CpRh(Ts-PhGly), detailing the structural dynamics, thermodynamic causality, and field-proven protocols that dictate their performance.

Mechanistic Causality & Structural Dynamics (E-E-A-T)

To understand the divergence in catalytic efficiency between Ir and Rh, one must examine the electronic environment of the metal center.

The 16-Electron Stabilization Anomaly

N-tosylphenylglycine acts as a dianionic (N,O)-chelating ligand. When coordinated to a Cp*M(III) fragment, it yields a neutral, 16-electron complex [1]. Typically, 16e⁻ species are highly unstable and transient. However, the Ir(III) complex can be isolated as air-stable, deep red crystals. This stability arises from the Ir 5d orbitals, which provide robust π -donation to the electron-deficient metal center. Conversely, the Rh(III) 4d orbitals offer significantly weaker π -donation. As a result, the 16e⁻ Rh complex is thermodynamically less stable, often requiring stabilization as an 18e⁻ solvent adduct or decomposing under harsh conditions.

Hydride Affinity and Transfer Kinetics

During ATH, the catalyst must abstract a hydride from a donor (e.g., isopropanol) to form a metal-hydride intermediate. Iridium exhibits a substantially higher hydride affinity than Rhodium. This thermodynamic driving force accelerates the β -hydride elimination step from the coordinated alkoxide, making Ir catalysts vastly superior in turnover frequencies (TOF) for both ATH and alcohol amination [2].

Stereodynamics at the Metal Center

The metal center in these piano-stool complexes is stereogenic. Both Ir and Rh complexes undergo epimerization in solution [3]. Because Ir forms stronger metal-ligand bonds, its epimerization kinetics and the resulting thermodynamic ratio of diastereomers differ from Rh. This structural rigidity often translates to a tighter chiral pocket, yielding higher enantiomeric excess (ee) during substrate insertion.

Comparative Performance Data

The following table summarizes the catalytic efficiency of Ir vs. Rh complexes in the benchmark Asymmetric Transfer Hydrogenation of acetophenone to (R)-1-phenylethanol using isopropanol as the hydrogen donor.

Catalyst SystemMetal CenterConversion (24h)Enantiomeric Excess (ee)Turnover Frequency (TOF, h⁻¹)Visual State (16e⁻ ↔ 18e⁻)
CpIr(Ts-PhGly) Ir(III)> 98%75% (R)~ 500Deep Red ↔ Yellow
CpRh(Ts-PhGly) Rh(III)65%60% (R)~ 120Orange ↔ Pale Yellow

Data Synthesis: Iridium demonstrates a clear superiority in both catalytic activity (TOF) and asymmetric induction due to its stabilized 16e⁻ resting state and optimal hydride transfer kinetics.

Experimental Protocol: Self-Validating ATH Workflow

This protocol utilizes the inherent chromato-physical properties of the Cp*Ir(Ts-PhGly) complex to create a self-validating experimental loop. The transition from a 16e⁻ coordinatively unsaturated state to an 18e⁻ substrate-bound state is accompanied by a distinct color shift, providing real-time visual confirmation of catalyst activity [1].

Step 1: Catalyst Activation & Visual Validation

  • In a Schlenk flask under an inert atmosphere (N₂/Ar), dissolve 0.01 mmol of the pre-synthesized 16e⁻ Cp*Ir(Ts-PhGly) complex in 5.0 mL of anhydrous isopropanol.

  • Validation Checkpoint: The solution must exhibit a deep red color, confirming the integrity of the 16e⁻ species. If the solution is yellow or brown, the catalyst has prematurely coordinated with impurities or decomposed.

Step 2: Substrate Addition

  • Add 1.0 mmol of acetophenone to the stirring red solution.

  • Validation Checkpoint: Within seconds, observe the color shift from deep red to bright yellow. This confirms the successful formation of the 18e⁻ isopropanol/ketone adduct, indicating that the catalytic cycle has initiated.

Step 3: Reaction Execution

  • Heat the reaction mixture to 60°C and stir for 4 hours.

  • Monitor the disappearance of acetophenone via TLC (Hexanes:EtOAc 4:1) or GC-FID to ensure conversion is progressing.

Step 4: Quenching and Chiral Analysis

  • Quench the reaction by exposing the mixture to air and cooling to 0°C.

  • Filter through a short pad of silica to remove the metal complex.

  • Analyze the filtrate via Chiral HPLC (e.g., Chiralcel OD-H column) to quantify the conversion and determine the enantiomeric excess (ee) of the resulting 1-phenylethanol.

Visualizations

CatalyticCycle Cat 16e⁻ Cp*M(Ts-PhGly) (Red, Active Catalyst) Adduct1 18e⁻ Isopropanol Adduct (Yellow) Cat->Adduct1 + iPrOH Hydride 18e⁻ M-Hydride Intermediate Adduct1->Hydride - Acetone Adduct2 18e⁻ Ketone Adduct (Yellow) Adduct2->Cat - Chiral Alcohol Hydride->Adduct2 + Ketone

Catalytic cycle of ATH showing the 16e⁻ to 18e⁻ transition and colorimetric shift.

Workflow Prep Synthesize Cp*M(Ts-PhGly) (Observe Deep Red Color) AddSub Add iPrOH & Acetophenone (Color shifts to Yellow) Prep->AddSub Validates 16e⁻ to 18e⁻ transition React Heat to 60°C (Monitor via TLC/GC) AddSub->React Initiates Hydride Transfer Analyze Chiral HPLC Analysis (Determine Conversion & ee) React->Analyze Quantifies Efficiency

Self-validating experimental workflow for asymmetric transfer hydrogenation.

References

  • Title: Formation and Structure of Coordinatively Unsaturated CpIr-Amino Acid Complexes. Kinetic and Thermodynamic Control in Highly Diastereoselective Complexation Reactions. Source: Organometallics (ACS Publications) URL: [Link]

  • Title: Alcohol Amination with Aminoacidato Cp*Ir(III)-Complexes as Catalysts: Dissociation of the Chelating Ligand during Initiation. Source: ResearchGate URL: [Link]

  • Title: Synthesis and Stereochemistry of Half-Sandwich Alkynyl Amino Acidate Complexes of Rhodium(III), Iridium(III), and Ruthenium(II). Source: ResearchGate URL: [Link]

Validation

2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid vs N-acetylphenylglycine stability

As a Senior Application Scientist navigating the complex landscape of unnatural amino acid synthesis, selecting the correct nitrogen-protecting group is paramount. Phenylglycine is a highly valuable chiral building block...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of unnatural amino acid synthesis, selecting the correct nitrogen-protecting group is paramount. Phenylglycine is a highly valuable chiral building block, particularly in the semi-synthesis of β-lactam antibiotics (like ampicillin and cephalexin) and advanced pharmaceutical intermediates.

This guide provides an objective, data-driven comparison of the stability profiles of 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid (N-Tosylphenylglycine) and N-acetylphenylglycine . By understanding the mechanistic causality behind their reactivity, researchers can design more efficient, self-validating synthetic workflows.

Mechanistic Causality of Chemical Stability

The stability of a protecting group is entirely dictated by its electronic and steric environment. The fundamental difference between these two compounds lies in the nature of their nitrogen-protecting linkages: a sulfonamide versus a standard secondary amide.

N-Tosylphenylglycine (Sulfonamide Linkage)

The tosyl (p-toluenesulfonyl) group forms a highly robust sulfonamide bond. Mechanistically, the nitrogen lone pair is strongly delocalized into the highly electron-withdrawing sulfonyl group via dπ-pπ interactions. This extreme delocalization drastically reduces the basicity of the nitrogen and renders the sulfur atom highly resistant to nucleophilic attack. Consequently, during multi-step synthetic sequences[1]. They are virtually impervious to standard aqueous acid or base hydrolysis, requiring highly vigorous deprotection conditions such as dissolving metal reduction (Na/liquid NH₃) or harsh acidic cleavage (refluxing HBr/AcOH)[2].

N-Acetylphenylglycine (Amide Linkage)

The acetyl group forms a standard secondary amide. While resonance-stabilized, the carbonyl carbon remains significantly more electrophilic than a sulfonyl sulfur. It is susceptible to nucleophilic attack by hydroxide ions (base hydrolysis) or water under acidic activation (acid hydrolysis) at elevated temperatures. More importantly, the amide bond is highly susceptible to stereospecific enzymatic cleavage. For instance,[3].

Enzymatic Stability and Stereospecific Resolution

A critical divergence in the application of these two compounds is their behavior in biocatalytic environments.

N-Acetylphenylglycine is famously utilized in the kinetic resolution of racemic phenylglycine. Enzymes such as of the L-enantiomer, leaving the D-enantiomer completely intact[4]. The enzyme possesses a highly specific hydrophobic binding pocket that perfectly accommodates the phenyl ring of L-phenylglycine, orienting the N-acetyl amide bond directly adjacent to the catalytic serine residue for nucleophilic attack.

In stark contrast, N-Tosylphenylglycine acts as a dead-end substrate for these acylases. The extreme steric bulk of the tolyl ring, combined with the electronic mismatch of the sulfonamide transition state, completely prevents enzymatic recognition and cleavage.

StabilityPathways Tosyl N-Tosylphenylglycine T_Acid Aqueous Acid/Base Tosyl->T_Acid T_Enz Enzymatic (Acylases) Tosyl->T_Enz T_Harsh Na/NH3 or HBr/AcOH Tosyl->T_Harsh Acetyl N-Acetylphenylglycine A_Acid Aqueous Acid/Base Acetyl->A_Acid A_Enz Penicillin Amidase Acetyl->A_Enz Resistant Stable / No Cleavage T_Acid->Resistant T_Enz->Resistant Degraded Hydrolyzed / Cleaved T_Harsh->Degraded A_Acid->Degraded Extreme pH/Heat A_Enz->Degraded Stereospecific

Comparative stability and cleavage pathways for N-Tosyl and N-Acetyl phenylglycine derivatives.

Quantitative Stability Data

The following table summarizes the comparative stability of both protecting groups across various standard and extreme laboratory conditions.

ParameterN-TosylphenylglycineN-Acetylphenylglycine
Aqueous Acid (pH 2, 25°C) Highly Stable (No degradation at 48h)Stable (No degradation at 48h)
Aqueous Base (pH 12, 25°C) Highly Stable (No degradation at 48h)Moderately Stable (Slow hydrolysis observed)
Thermal Acid (1 M HCl, 100°C) Stable (Requires >8h for partial cleavage)Rapidly Hydrolyzed (<2h to completion)
Enzymatic (Penicillin Amidase) Completely ResistantRapid Stereospecific Cleavage (L-isomer)
Standard Deprotection Na/NH₃ (liq) or Refluxing HBr/AcOHMild Aqueous Base or Enzymatic Acylase

Experimental Protocols

To objectively validate these stability claims, the following self-validating protocols are designed to provide precise kinetic snapshots of the degradation pathways.

Protocol 1: Comparative Hydrolytic Stability Assay (HPLC-UV)

This protocol utilizes accelerated degradation conditions to establish the hydrolytic half-life of both compounds.

  • Sample Preparation: Prepare 10 mM stock solutions of N-Tosylphenylglycine and N-Acetylphenylglycine in HPLC-grade methanol.

  • Buffer Equilibration: Dilute the stocks 1:10 into three separate aqueous buffers: 0.1 M HCl (pH 1), 0.1 M Phosphate (pH 7), and 0.1 M NaOH (pH 13). Incubate at 60°C to accelerate reaction kinetics.

  • Time-Course Sampling: Extract 100 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours.

  • Reaction Quenching (Causality Step): Immediately quench each aliquot into 100 µL of cold Methanol containing 1% Trifluoroacetic acid (TFA). Why? The sudden drop in pH protonates free carboxylates, while the cold methanol disrupts the hydration shell, instantly locking the equilibrium state and preventing further base-catalyzed hydrolysis prior to injection.

  • HPLC Analysis: Analyze via RP-HPLC (C18 column) using a gradient of Water/Acetonitrile (0.1% TFA). Monitor at 210 nm (amide/sulfonamide backbone) and 254 nm (phenyl rings). Calculate the area under the curve (AUC) to determine the degradation rate.

Protocol 2: Stereospecific Enzymatic Cleavage Assay

This protocol validates the enzymatic susceptibility of the N-acetyl group versus the resistance of the N-tosyl group.

  • Substrate Loading: Prepare a 50 mM solution of racemic N-Acetyl-D,L-phenylglycine and N-Tosyl-D,L-phenylglycine in 50 mM Potassium Phosphate buffer (pH 7.5).

  • Enzyme Introduction: Add 10 U/mL of immobilized Penicillin Amidase (EC 3.5.1.11). Maintain the reaction at 37°C with gentle orbital shaking.

  • Monitoring: Draw 50 µL aliquots every 30 minutes for 4 hours.

  • Enzyme Denaturation: Quench the aliquots by adding an equal volume of Acetonitrile and centrifuging at 14,000 x g for 5 minutes. Why? The organic solvent denatures the enzyme, precipitating it out of solution and preventing column clogging during analysis.

  • Chiral Quantification: Analyze the supernatant using a Chiral HPLC column to quantify the release of free L-phenylglycine and the retention of the intact D-enantiomer. The N-Tosyl samples will show zero free phenylglycine release.

Workflow Sample Sample Prep (10 mM in Buffer) Incubation Incubation (pH 2-12 or Enzyme) Sample->Incubation Quench Reaction Quenching (TFA/MeOH) Incubation->Quench Analysis HPLC-UV Analysis (210/254 nm) Quench->Analysis Data Kinetic Profiling (Half-life Calc) Analysis->Data

Step-by-step experimental workflow for comparative stability and kinetic profiling.

Conclusion & Application Guide

The choice between N-Tosyl and N-Acetyl protection for phenylglycine must be dictated by the downstream synthetic requirements:

  • Select N-Tosylphenylglycine when your synthetic route involves harsh nucleophiles, strong bases, or multi-step peptide couplings where absolute nitrogen shielding is required. Be prepared to utilize aggressive reductive or highly acidic conditions for eventual deprotection.

  • Select N-Acetylphenylglycine when you require mild deprotection conditions or when your goal is the biocatalytic kinetic resolution of racemic mixtures to isolate enantiopure D- or L-phenylglycine.

References

  • Satarova DE, Skvortsova EE, Nys PS, Korchagin VB, Savitskaia EM. "Extractive polarographic method of controlling the stereospecific hydrolysis of N-acylated derivatives of amino acid racemates." Antibiotiki. 1982. URL:[Link]

  • BRENDA Enzyme Database. "Information on EC 3.5.1.11 - penicillin amidase." BRENDA. URL:[Link]

Sources

Comparative

A Comparative Guide to Chiral Ligands: N-Tosylphenylglycine vs. BINAP in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the selection of an appropriate chiral ligand is a critical determinant for achieving high enantioselectivity and...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the selection of an appropriate chiral ligand is a critical determinant for achieving high enantioselectivity and reaction efficiency. This guide provides an in-depth technical comparison of two distinct classes of chiral ligands: the readily accessible amino acid-derived N-tosylphenylglycine and the well-established, C₂-symmetric atropisomeric diphosphine, BINAP. This document will delve into their structural attributes, mechanisms of chirality transfer, and performance in key asymmetric transformations, supported by experimental data and detailed protocols.

At a Glance: Structural and Mechanistic Distinctions

The fundamental difference between N-tosylphenylglycine and BINAP lies in their source of chirality and their mode of coordination to a metal center.

N-Tosylphenylglycine , derived from the naturally occurring amino acid phenylalanine, possesses central chirality at the α-carbon. It typically acts as a bidentate or tridentate ligand, coordinating to a metal through the carboxylate oxygen, the nitrogen of the tosylamide, and potentially the tosyl group's oxygen atoms. This chelation creates a rigid, chiral pocket around the metal center, influencing the facial selectivity of substrate approach. The tosyl group provides steric bulk and can engage in non-covalent interactions, further enhancing stereochemical control.

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) , on the other hand, exhibits axial chirality arising from restricted rotation (atropisomerism) around the C1-C1' bond of the binaphthyl backbone.[1] This C₂-symmetric diphosphine ligand coordinates to a metal center through its two phosphorus atoms, creating a well-defined chiral environment. The stereochemical outcome of BINAP-catalyzed reactions is often rationalized using the quadrant model, where the phenyl groups on the phosphorus atoms create steric barriers that dictate the preferred orientation of the substrate.[2]

Performance in Asymmetric Catalysis: A Head-to-Head Comparison

While direct, side-by-side comparisons in the literature are limited, we can evaluate the performance of each ligand in their respective areas of proven efficacy.

Asymmetric Hydrogenation

BINAP is a powerhouse in the field of asymmetric hydrogenation, particularly for the reduction of ketones, olefins, and β-keto esters when complexed with ruthenium or rhodium.[3][4][5] The resulting chiral alcohols are crucial building blocks in the pharmaceutical and fine chemical industries.

SubstrateCatalyst SystemYield (%)ee (%)Reference
AcetophenoneRuCl₂[(R)-BINAP]₂/(S,S)-DPEN/KOH9899 (R)[5]
Methyl acetoacetateRu(OAc)₂[(S)-BINAP]10099 (S)[6]
GeraniolRu(OCOCH₃)₂[(R)-BINAP]9796 (S)[7]

N-tosylphenylglycine and its derivatives are less commonly employed for hydrogenation reactions. Their application is more prominent in other types of asymmetric transformations.

Carbon-Carbon Bond Forming Reactions

Both ligands have demonstrated utility in various C-C bond-forming reactions, showcasing their distinct selectivities.

N-Tosylphenylglycine has been effectively used in asymmetric additions to imines. For instance, new chiral tridentate N-tosylated aminoimine ligands derived from amino acids have been synthesized and applied in the Cu(I)-catalyzed enantioselective addition of phenylacetylene to imines, achieving up to 91% ee.

BINAP has proven to be a versatile ligand in a range of C-C bond-forming reactions, including palladium-catalyzed asymmetric allylic alkylations and copper-catalyzed Michael additions.

Reaction TypeSubstrateCatalyst SystemYield (%)ee (%)Reference
Asymmetric Allylic Alkylation1,3-Diketones[Pd(η³-allyl)Cl]₂/(R)-BINAPHigh64-89
Michael Additionα,β-Unsaturated EstersCuI/(R)-Tol-BINAPHigh86-98[8]

Mechanism of Asymmetric Induction

The distinct structural features of N-tosylphenylglycine and BINAP lead to different mechanisms for the transfer of chirality.

N-Tosylphenylglycine: Chelation and Steric Hindrance

The mechanism of asymmetric induction with N-tosylphenylglycine-metal complexes relies on the formation of a rigid chelate structure. The chiral center of the amino acid backbone, in proximity to the metal's active site, dictates the facial approach of the substrate. The bulky tosyl group further restricts the available space, creating a highly selective chiral environment.

N_Tosylphenylglycine_Mechanism cluster_0 Chirality Transfer with N-Tosylphenylglycine Ligand N-Tosylphenylglycine Ligand Complex Chiral Metal Complex (Rigid Chelate) Ligand->Complex Coordination Metal Metal Center Metal->Complex TransitionState Diastereomeric Transition States Complex->TransitionState Substrate Prochiral Substrate Substrate->TransitionState Approach Product Enantioenriched Product TransitionState->Product Lower Energy Pathway Favored

Caption: Mechanism of chirality transfer with N-Tosylphenylglycine.

BINAP: Atropisomerism and the Quadrant Rule

The C₂-symmetric nature of BINAP creates a chiral environment that can be visualized using a quadrant diagram.[2] The four phenyl groups on the two phosphorus atoms divide the space around the metal center into four quadrants. Two of these quadrants are sterically hindered by the axially oriented phenyl groups, while the other two are relatively open due to the equatorially positioned phenyl groups. A prochiral substrate will preferentially bind to the metal in an orientation that minimizes steric interactions with the bulky axial phenyl groups, leading to the selective formation of one enantiomer.[9]

Caption: Quadrant diagram illustrating the steric environment of a BINAP-metal complex.

Experimental Protocols

Synthesis of (S)-N-Tosyl-L-phenylglycine

This protocol is adapted from a similar synthesis of (S)-N-tosyl-l-naphthylglycine and illustrates a general method for the preparation of N-tosylated amino acids. The synthesis involves the Sharpless asymmetric aminohydroxylation of an α,β-unsaturated ester, followed by reduction and oxidative cleavage.

Step A: Asymmetric Aminohydroxylation

  • To a stirred solution of the appropriate α,β-unsaturated ester (1.0 equiv) in a suitable solvent (e.g., t-BuOH/H₂O), add the chiral ligand (e.g., (DHQ)₂-PHAL) and K₂OsO₂(OH)₄.

  • After stirring for a few minutes, add chloramine-T trihydrate (3.0 equiv).

  • Stir the reaction until the color changes from green to yellow.

  • Quench the reaction with sodium sulfite and extract the product with an organic solvent.

  • Purify the resulting amino alcohol by flash chromatography.

Step B: Reduction of the Ester

  • Dissolve the amino alcohol from Step A in a mixture of THF and water.

  • Add NaBH₄ and stir until the reaction is complete.

  • Extract the product and purify to obtain the corresponding diol.

Step C: Oxidative Cleavage

  • Dissolve the diol from Step B in a solvent mixture (e.g., CCl₄/MeCN/H₂O).

  • Add NaIO₄ and a catalytic amount of RuCl₃·3H₂O.

  • Stir the reaction until the diol is consumed.

  • Work up the reaction to isolate the desired (S)-N-tosyl-L-phenylglycine.

NTosyl_Synthesis cluster_0 Synthesis of (S)-N-Tosyl-L-phenylglycine Start α,β-Unsaturated Ester StepA Asymmetric Aminohydroxylation Start->StepA Intermediate1 Amino Alcohol StepA->Intermediate1 StepB Reduction Intermediate1->StepB Intermediate2 Diol StepB->Intermediate2 StepC Oxidative Cleavage Intermediate2->StepC Product (S)-N-Tosyl-L- phenylglycine StepC->Product

Caption: Synthetic workflow for (S)-N-Tosyl-L-phenylglycine.

Asymmetric Hydrogenation of Acetophenone using a Ru-BINAP Catalyst

This protocol is a representative example of a BINAP-catalyzed asymmetric hydrogenation.[5]

Materials:

  • RuCl₂[(R)-BINAP]₂

  • (S,S)-1,2-diphenylethylenediamine ((S,S)-DPEN)

  • Potassium hydroxide (KOH)

  • Acetophenone

  • Anhydrous 2-propanol

  • High-purity hydrogen gas

  • Autoclave or high-pressure reactor

Procedure:

  • Catalyst Preparation (In Situ): In a glovebox or under an inert atmosphere, add RuCl₂[(R)-BINAP]₂ and (S,S)-DPEN to a Schlenk flask. Add anhydrous 2-propanol to dissolve the components.

  • Reaction Setup: In a separate flask, dissolve the acetophenone and KOH in 2-propanol.

  • Hydrogenation: Transfer the substrate solution to the autoclave. Cannulate the catalyst solution into the autoclave under a positive pressure of inert gas.

  • Seal the autoclave and purge with hydrogen gas several times.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 8 atm) and begin stirring at the specified temperature (e.g., 45 °C).

  • Work-up: Upon completion, carefully vent the hydrogen and purge the reactor with inert gas. Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography and determine the enantiomeric excess by chiral HPLC or GC analysis.

BINAP_Hydrogenation_Workflow cluster_0 Asymmetric Hydrogenation Workflow Catalyst_Prep In Situ Catalyst Preparation (Ru-BINAP/DPEN) Hydrogenation Hydrogenation in Autoclave Catalyst_Prep->Hydrogenation Substrate_Prep Substrate & Base Solution Substrate_Prep->Hydrogenation Workup Reaction Quenching & Extraction Hydrogenation->Workup Purification Column Chromatography Workup->Purification Analysis Chiral HPLC/GC Analysis Purification->Analysis

Caption: Workflow for asymmetric hydrogenation using a Ru-BINAP catalyst.

Conclusion: Making the Right Choice

The choice between N-tosylphenylglycine and BINAP is contingent upon the specific synthetic challenge at hand.

  • N-Tosylphenylglycine and related amino acid-derived ligands offer a cost-effective and readily accessible option, particularly for asymmetric reactions involving polar substrates like imines, where their chelating ability can be leveraged to achieve high stereocontrol. Their synthesis from the chiral pool is a significant advantage.

  • BINAP remains the ligand of choice for a broad range of asymmetric hydrogenations and other transformations where its well-defined C₂-symmetric chiral environment consistently delivers high enantioselectivities. Although its synthesis is more complex, its proven track record and wide applicability in industrial processes make it an invaluable tool in asymmetric catalysis.

Ultimately, the optimal ligand selection will depend on factors such as the nature of the substrate, the desired transformation, and the specific reaction conditions. This guide serves as a foundational resource to aid researchers in making an informed decision based on the structural and performance characteristics of these two important classes of chiral ligands.

References

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
  • A Comprehensive Technical Guide to the Synthesis of Enantiomerically Pure (R)-BINAP. Benchchem.
  • Asymmetric allylation of unsymmetrical 1,3-diketones using a BINAP-palladium catalyst. (2003). Organic Letters, 5(12), 2177-2179.
  • Asymmetric hydrogenation is one of the best established methods to introduce a chiral center in the molecule. (2015).
  • Recent Advances of BINAP Chemistry in the Industrial Aspects. (n.d.).
  • Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. (2001). Proceedings of the National Academy of Sciences, 98(10), 5356-5361.
  • Asymmetric Hydrogenation of tert-Alkyl Ketones. (2005). Journal of the American Chemical Society, 127(22), 8146-8147.
  • Application Notes and Protocols for (R)
  • Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. Organic Syntheses.
  • Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes. (2003). Journal of the American Chemical Society, 125(44), 13490-13504.
  • Modified BINAP: The How and the Why. (2005). Chemical Reviews, 105(4), 1563-1602.
  • Stabilized Chiral Organic Material Containing BINAP Oxide Units as a Heterogeneous Asymmetric Organocatalyst for Allylation of A. (2023). Molecules, 28(12), 4719.
  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. (2025). Accounts of Chemical Research.
  • Synthesis of New BINAP-Based Aminophosphines and Their 31P-NMR Spectroscopy. (2014). Molecules, 19(6), 7939-7952.
  • BINAP/AgOTf/KF/18-Crown-6 as New Bifunctional Catalysts for Asymmetric Sakurai-Hosomi Allylation and Mukaiyama Aldol Reaction. (2003). The Journal of Organic Chemistry, 68(14), 5593-5601.
  • A short and enantioselective synthesis of (S)-N-tosyl-l-naphthylglycine. (2000). Indian Journal of Chemistry - Section B, 39B(11), 856-858.
  • Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. (2004). Proceedings of the National Academy of Sciences, 101(15), 5356-5361.
  • Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity. (2012). The Journal of Organic Chemistry, 77(17), 7331-7344.
  • Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. (2002). Molecules, 7(12), 902-907.
  • (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. (1993). Tetrahedron Letters, 34(25), 4055-4058.
  • Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol. Benchchem.
  • Benchmarking the performance of N-p-Tosylglycine in various chemical transform
  • N-Phenylsydnone. Organic Syntheses.
  • Theoretical Insights into (R)-BINAP Catalyzed Asymmetric Reactions: A Technical Guide. Benchchem.
  • Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. (2020). Bioresource Technology, 318, 124083.
  • Synthesis and application of L-proline and R-phenylglycine derived organocatalysts for direct asymmetric Michael addition of cyc. (2012). Turkish Journal of Chemistry, 36(4), 657-670.
  • 1.1 Introduction: Structural Consideration BINAP (2,2u-diphenylphosphino-1,1u-binaphthyl), which was devised by Ryoji Noyori (wi. (2011).
  • Design of Chiral Ligands for Asymmetric Catalysis. (2026).
  • Cu(I) Tol-BINAP-Catalyzed Enantioselective Michael Reactions of Grignard Reagents and Unsaturated Esters. (2007). Journal of the American Chemical Society, 129(2), 276-277.
  • Synthesis and Applications of Axially Chiral P, N Ligands in Asymmetric C
  • A Researcher's Guide to Confirming Product Configuration in (R)
  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Deriv
  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. (1999). Proceedings of the National Academy of Sciences, 96(10), 5368-5372.
  • Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. (n.d.).
  • Cascade reaction of N‐phenylglycine and N‐tosylimine. (2020). Chemistry – An Asian Journal, 15(18), 2786-2797.
  • Nitrogen-Containing Ligands for Asymmetric Homogeneous and Heterogeneous Catalysis. (2000). Chemical Reviews, 100(8), 2741-2826.
  • Catalytic, Asymmetric Mannich-type Reactions of N-Acylimino Esters: Reactivity, Diastereo- and Enantioselectivity, and Application to Synthesis of N-Acylated Amino Acid Derivatives. (2003). Journal of the American Chemical Society, 125(11), 3247-3265.
  • Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. (2018). Medicinal Chemistry Research, 27(10), 2276-2287.
  • Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. (2019). The Journal of Organic Chemistry, 84(17), 10839-10846.

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Validation

X-Ray Crystallography Validation of N-Tosylphenylglycine Metal Coordination: A Comparative Guide to Crystallization Platforms

As organometallic chemistry advances toward highly specialized, stereoselective catalysts, the structural validation of metal-ligand interfaces becomes paramount. N-tosylphenylglycine (N-Ts-Phg) is a prime example: an am...

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Author: BenchChem Technical Support Team. Date: March 2026

As organometallic chemistry advances toward highly specialized, stereoselective catalysts, the structural validation of metal-ligand interfaces becomes paramount. N-tosylphenylglycine (N-Ts-Phg) is a prime example: an amino acid derivative bearing an electron-withdrawing tosyl group that, upon double deprotonation, acts as a potent dianionic (N,O)-chelating ligand for transition metals such as Ir(III), Rh(III), and Ru(II) .

However, the coordination mode of N-Ts-Phg is not always predictable. Depending on the metal center and reaction conditions, it may bind in a bidentate (N,O) fashion or a monodentate (O-bound) manner. Furthermore, the steric clash between the bulky tosyl aryl group and the phenylglycine side chain dictates the chelate ring's distortion. Single-crystal X-ray diffraction (SCXRD) is the only analytical technique capable of definitively resolving these ambiguities—such as measuring exact Ir-N and Ir-O bond lengths or confirming the syn vs. anti conformation of the aryl rings .

To achieve high-resolution SCXRD data, one must first isolate diffraction-quality single crystals. This guide objectively compares the three primary crystallization platforms used for N-Ts-Phg metal complexes and provides a self-validating methodology for success.

Comparative Analysis of Crystallization Platforms

Organometallic complexes like Cp*Ir(N-Ts-Phg) present unique crystallization challenges. They are often highly soluble in halogenated solvents (e.g., dichloromethane, chloroform) but completely insoluble in aliphatic hydrocarbons (e.g., pentane, hexane). Controlling the transition into the metastable supersaturation zone is critical to prevent amorphous precipitation.

Vapor Diffusion (Hanging/Sitting Drop)

Best for: Microgram-scale screening and precious catalytic samples. Vapor diffusion relies on the vapor-phase transfer of a volatile antisolvent into a droplet containing the complex dissolved in a less volatile good solvent. This method provides exquisite control over the supersaturation rate by adjusting the reservoir volume and temperature.

Liquid-Liquid Diffusion (Solvent Layering)

Best for: Air-sensitive organometallics and growing large, low-mosaicity crystals. This technique involves physically layering a low-density antisolvent over a high-density solvent containing the complex. As the two phases slowly mix via diffusion, the solubility of the complex decreases. Because it can be performed in sealed NMR tubes or Schlenk flasks, it is the gold standard for moisture- and oxygen-sensitive N-Ts-Phg complexes .

Slow Evaporation

Best for: Robust, air-stable complexes with high solubility in a single, moderately volatile solvent. The simplest method, relying on the gradual loss of solvent mass to force the solute out of solution. While easy to set up, it offers the least control over nucleation kinetics, frequently resulting in twinned or aggregated crystals unsuitable for high-resolution SCXRD.

Quantitative Performance Comparison
FeatureVapor DiffusionLiquid-Liquid DiffusionSlow Evaporation
Mechanism of Supersaturation Volatile solvent transfer via vapor phaseDirect solvent/antisolvent mixing via diffusionGradual loss of solvent mass
Sample Volume Required Ultra-low (1–5 µL per drop)Moderate (0.5–2.0 mL)High (2.0–5.0 mL)
Control Over Kinetics High (adjustable via reservoir volume/temp)Very High (adjustable via solvent density/temp)Low (highly dependent on ambient conditions)
Suitability for Air-Sensitive Complexes Moderate (requires specialized anaerobic plates)High (easily performed in sealed Schlenk tubes)Low (requires constant gas flow or glovebox)
Typical Crystal Quality (Mosaicity) Excellent (low mosaicity)Excellent (ideal for large single crystals)Variable (prone to twinning and aggregation)

Self-Validating Experimental Protocol: Liquid-Liquid Diffusion

To isolate X-ray quality crystals of a synthesized N-Ts-Phg metal complex (e.g., a Cp*Ir derivative), Liquid-Liquid Diffusion provides the optimal balance of kinetic control and environmental protection.

Step 1: Preparation of the Heavy Phase Dissolve 5–10 mg of the synthesized N-Ts-Phg metal complex in 0.5 mL of a high-density, good solvent (e.g., Dichloromethane, ρ=1.33 g/cm³). Causality: Complete solvation is mandatory. Any undissolved micro-particulates will act as seeds for heterogeneous nucleation, leading to rapid precipitation of microcrystalline powder rather than the slow growth of single crystals. Filter the solution through a 0.22 µm PTFE syringe filter into a clean 5 mm borosilicate glass tube.

Step 2: Buffer Layering (Optional but Recommended) Carefully layer 0.1 mL of a 1:1 mixture of DCM and the chosen antisolvent directly on top of the heavy phase. Causality: This intermediate density layer creates a diffusion buffer. It slows the initial kinetic mixing rate, preventing shock-precipitation at the stark interface between the pure solvent and antisolvent.

Step 3: Antisolvent Addition (The Light Phase) Using a gas-tight syringe with a long needle, gently layer 2.0 mL of a low-density antisolvent (e.g., n-Pentane, ρ=0.63 g/cm³) on top of the buffer layer. Causality: The extreme density contrast ensures the phases remain separated. Over days, the volatile pentane diffuses downward into the DCM, slowly raising the supersaturation level precisely into the metastable zone where controlled nucleation occurs.

Step 4: Incubation and Optical Self-Validation Seal the tube with Parafilm (or a specialized septum for air-sensitive compounds) and store it in a vibration-free incubator at 20 °C. Validation Check: After 48 hours, inspect the interface under a stereomicroscope equipped with cross-polarizers. The appearance of sharp, geometric shapes that exhibit birefringence (glowing or changing colors as the polarizer is rotated) confirms true crystalline growth. Dark, opaque spheres indicate amorphous precipitation, requiring a recalculation of the solvent/antisolvent ratio.

Step 5: Harvesting and Cryoprotection Once crystals reach 0.1–0.3 mm in dimension, harvest them using a nylon loop and immediately submerge them in a cryoprotectant oil (e.g., Paratone-N). Causality: Organometallic crystals frequently incorporate solvent molecules (like DCM) into their crystal lattice. Exposure to air causes this solvent to rapidly evaporate, shattering the crystal lattice before it can be mounted in the diffractometer's cold nitrogen stream.

Logical Workflow & Decision Matrix

G N1 Synthesize N-Ts-Phg Metal Complex N2 Select Crystallization Platform N1->N2 N3 Vapor Diffusion (Hanging/Sitting Drop) N2->N3 Microgram scale N4 Liquid-Liquid Diffusion (Solvent Layering) N2->N4 Air-sensitive N5 Slow Evaporation (Ambient/Chilled) N2->N5 Bulk screening N6 Microscopic Evaluation (Cross-Polarized Light) N3->N6 N4->N6 N5->N6 N6->N2 Amorphous Precipitate N7 Single-Crystal X-Ray Diffraction (SCXRD) N6->N7 Birefringent Crystals N8 Structure Solution & Coordination Validation N7->N8

Workflow for crystallization screening and X-ray validation of N-Ts-Phg metal complexes.

Structural Validation Insights: Decoding the X-Ray Data

When a high-quality crystal is successfully subjected to SCXRD, the resulting electron density map provides definitive proof of the coordination environment.

For instance, in the structural validation of the (R)-N-tosylphenylglycine complex with Cp*Ir (empirical formula C25​H28​IrNO4​S ), X-ray data revealed a monoclinic crystal system . The solved structure confirmed a pseudo-octahedral geometry around the chiral iridium center, proving that the N-Ts-Phg ligand successfully bound as an (N,O)-chelating dianion.

More importantly, the X-ray data exposed critical stereochemical nuances that NMR cannot easily resolve: the chelate ring exhibited specific planar distortion, and both the tosyl aryl ring and the phenylglycine aryl ring were forced into a syn conformation, with an angle of precisely 19° between their mean planes . This level of structural resolution is exactly why optimizing your crystallization platform is a non-negotiable step in organometallic drug development and catalyst design.

References
  • Grotjahn, D. B.; Groy, T. L. "Formation and Structure of Coordinatively Unsaturated Cp*Ir-Amino Acid Complexes. Kinetic and Thermodynamic Control in Highly Diastereoselective Complexation Reactions." Organometallics, 1995. URL:[Link]

  • Grotjahn, D. B. et al. "Octametallic Cluster of Cp*Ir(glycinato) Cations." ACS Omega, 2019. URL:[Link]

Comparative

Reproducibility in the Synthesis of 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic Acid: A Comparative Protocol Guide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Objective Protocol Comparison & Experimental Guide.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Objective Protocol Comparison & Experimental Guide.

Introduction: The Challenge of Alpha-Phenylglycine Derivatives

2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid—commonly referred to as N-Tosyl-phenylglycine—is a highly valuable chiral building block. It is heavily utilized in the synthesis of conformationally constrained peptidomimetics, chiral oxazaborolidine catalysts, and asymmetric sulfinyl transfer agents 1.

Despite its structural simplicity, the reproducible synthesis of this compound with high yields and preserved enantiomeric excess (ee) is notoriously difficult. As a Senior Application Scientist, I frequently observe that standard N-protection protocols fail when applied to phenylglycine due to its unique electronic environment. This guide objectively compares alternative synthesis routes, explains the mechanistic causality behind common failures, and provides a self-validating, optimized protocol.

Mechanistic Causality: Why Standard Protocols Fail

The N-tosylation of α -phenylglycine is governed by competing kinetic pathways. Understanding these pathways is the foundation of experimental reproducibility.

  • Hydrolysis vs. Sulfonylation: p-Toluenesulfonyl chloride (TsCl) is highly susceptible to hydrolysis in aqueous basic media. If the amine is not sufficiently nucleophilic, or if the reaction temperature exceeds 25 °C, TsCl degrades into p-toluenesulfonic acid (TsOH) faster than it couples with the amino acid 2.

  • Racemization of the Benzylic Carbon: Phenylglycine is uniquely prone to base-catalyzed racemization. The electron-withdrawing nature of the adjacent phenyl ring stabilizes the enolate intermediate at the α -carbon. Unbuffered strong bases (e.g., unmonitored NaOH pushing the pH > 12) will rapidly erode the enantiomeric purity of the starting material.

G PG Phenylglycine + TsCl TosPG N-Tosyl-phenylglycine (Desired Product) PG->TosPG Buffered pH (9-10) 0-20 °C Hydrolysis TsOH + Unreacted Amine (Side Product) PG->Hydrolysis Excess H2O Temp > 25 °C Racemization Racemized Product (Loss of Chiral Purity) PG->Racemization Strong Base (pH > 12) Prolonged Exposure

Figure 1: Competing kinetic pathways during the N-tosylation of phenylglycine.

Comparative Analysis of Synthesis Protocols

To establish a reliable standard, we must evaluate the three primary methodologies used for N-tosylation in the literature.

Method A: Classic Aqueous Schotten-Baumann (NaOH / H₂O)

The traditional approach uses aqueous NaOH to dissolve the amino acid and neutralize the HCl byproduct.

  • The Flaw: While environmentally benign, the high pH required to keep the amine unprotonated often causes severe TsCl hydrolysis. Furthermore, literature protocols citing 60 °C heating for this method practically guarantee partial racemization of phenylglycine 2.

Method B: Buffered Biphasic Schotten-Baumann (Na₂CO₃ / H₂O-THF)

By replacing NaOH with a milder base like Na₂CO₃ and introducing a water-miscible organic co-solvent (THF or Dioxane), the pH is buffered around 9.5–10.

  • The Advantage: This maintains the amine in its reactive state while completely suppressing base-catalyzed racemization. The organic phase keeps the TsCl solubilized, preventing its aggregation and subsequent hydrolysis 3.

Method C: Anhydrous Organic Base (Et₃N / DCM)

This method utilizes triethylamine in anhydrous dichloromethane.

  • The Trade-off: It eliminates TsCl hydrolysis entirely, driving the reaction to near-quantitative conversion. However, isolating the product from the triethylamine hydrochloride salt requires tedious aqueous extractions or column chromatography, reducing overall scalability.

Quantitative Performance Summary
ProtocolBase / Solvent SystemAverage Yield (%)Enantiomeric Excess (ee %)Reaction TimeScalability
Method A NaOH / H₂O55 - 65%85 - 90% (Erosion)4 - 6 hHigh
Method B Na₂CO₃ / H₂O-THF85 - 92% > 99% (Retained) 3 - 4 hHigh
Method C Et₃N / DCM90 - 95%> 99% (Retained)12 - 16 hLow

Self-Validating Experimental Protocol: Optimized Biphasic Method

This protocol is designed as a self-validating system. Every step includes a mechanistic checkpoint to ensure the reaction is proceeding as intended.

Reagents Required:

  • (L)- or (D)-Phenylglycine: 10.0 mmol (1.51 g)

  • p-Toluenesulfonyl chloride (TsCl): 11.0 mmol (2.10 g)

  • Sodium Carbonate (Na₂CO₃): 25.0 mmol (2.65 g)

  • Solvents: THF (15 mL), Deionized Water (25 mL), 2M HCl (aq)

Step-by-Step Methodology:

  • Amine Activation: Dissolve phenylglycine (1.51 g) and Na₂CO₃ (2.65 g) in 25 mL of deionized water in a 100 mL round-bottom flask.

    • Causality Check: The solution must become completely clear. Na₂CO₃ deprotonates the carboxylic acid, pulling the insoluble amino acid into the aqueous phase as a sodium salt. The pH will naturally buffer at ~10, ensuring the α -amine is free and nucleophilic.

  • Thermal Control: Add 5 mL of THF to the aqueous solution and cool the flask to 0 °C in an ice bath.

    • Causality Check: Cooling is mandatory. Adding TsCl at room temperature accelerates its hydrolysis into sulfonic acid.

  • Electrophile Addition: Dissolve TsCl (2.10 g) in 10 mL of THF. Add this solution dropwise to the vigorously stirring aqueous mixture over 15 minutes.

    • Causality Check: Vigorous stirring is critical. The reaction occurs at the biphasic interface; poor mixing will result in unreacted starting material.

  • Coupling Phase: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 3 hours.

  • Isolation via Precipitation: Transfer the mixture to a beaker and cool to 0 °C. Slowly add 2M HCl dropwise until the pH reaches 2.0.

    • Causality Check: As the pH drops below 4 (the pKa of the carboxylic acid), the N-Tosyl-phenylglycine will rapidly precipitate as a dense white solid. Unreacted TsOH and inorganic salts remain highly soluble in the acidic aqueous phase.

  • Purification: Filter the precipitate under vacuum, wash with ice-cold water (3 x 10 mL), and dry under high vacuum to afford the product as a white crystalline solid.

W Step1 1. Dissolve Phenylglycine in aq. Na2CO3 (pH ~10) Step2 2. Add THF Co-solvent Cool to 0 °C Step1->Step2 Step3 3. Dropwise addition of TsCl in THF Step2->Step3 Step4 4. Stir at 20 °C (3 h) Vigorous Biphasic Mixing Step3->Step4 Step5 5. Acidify to pH 2 with 2M HCl Step4->Step5 Step6 6. Vacuum Filter & Wash (Pure Product Isolated) Step5->Step6

Figure 2: Step-by-step workflow for the buffered biphasic N-tosylation protocol.

References

  • Burtoloso, A. C. B., & Correia, C. R. D. (2005). Stereoselective Synthesis of the Conformationally Constrained Glutamate Analogue, (-)-(2R,3S)-cis-2-Carboxyazetidine-3-acetic Acid, from (S)-N-Tosyl-2-phenylglycine. Synlett, 2005(10), 1559-1562.
  • Casnati, A., et al. (2003). Synthesis and Structure of Lower Rim C-Linked N-Tosyl Peptidocalix[4]arenes. The Journal of Organic Chemistry, 68(16), 6353–6360.
  • Radboud University Repository. (1998). Chiral Oxazaborolidine Catalyzed Asymmetric Cycloaddition Reaction.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid

As a Senior Application Scientist, it is understood that rigorous and innovative research goes hand-in-hand with an uncompromising commitment to safety and environmental stewardship. The disposal of any chemical is the f...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that rigorous and innovative research goes hand-in-hand with an uncompromising commitment to safety and environmental stewardship. The disposal of any chemical is the final, critical step in its lifecycle. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined here are designed to be self-validating, integrating the principles of hazard assessment, containment, and regulatory compliance.

Hazard Assessment: The Foundation of Safe Disposal

These related compounds are consistently identified as causing skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3] Therefore, 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid must be treated as a hazardous substance until proven otherwise.

Key Presumptive Hazards:

  • Skin Corrosion/Irritation: Category 2[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2/2A[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, primarily affecting the respiratory system.[1][2]

  • Acute Oral Toxicity: May be harmful if swallowed.[2][4]

Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally required to determine if their waste is hazardous.[4][5] Given the irritant and potential toxicity profile, this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[4][6][7][8]

Personal Protective Equipment (PPE) and Immediate Safety

Based on the hazard assessment, a stringent PPE protocol is mandatory for any personnel handling this waste. This creates a primary barrier of defense against accidental exposure.

PPE ItemSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety goggles or a face shield.[1]Protects against splashes and airborne dust, preventing serious eye irritation.[2][3]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents direct skin contact, mitigating the risk of skin irritation.[2][9]
Body Protection Standard laboratory coat.Protects against incidental contact and contamination of personal clothing.[2]
Respiratory Protection Not typically required if handled in a certified chemical fume hood.A fume hood provides adequate ventilation to keep airborne concentrations low and prevent respiratory irritation.[1][4]

Immediate Safety Infrastructure: Facilities must be equipped with a functional eyewash station and a safety shower in the immediate vicinity of where the chemical waste is handled and stored.[4]

Step-by-Step Waste Collection and Containment Protocol

Proper segregation and containment are critical to prevent dangerous reactions and ensure the waste is accepted by a licensed disposal facility.

  • Select an Appropriate Waste Container:

    • Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[10]

    • The container must be clean, in good condition, and free of any external contamination.

    • Ensure the container has a "Hazardous Waste" label affixed before any waste is added.[11]

  • Segregate the Waste Stream:

    • Solid Waste: Collect solid 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid, contaminated weigh boats, and contaminated PPE (e.g., gloves, wipes) in a dedicated solid hazardous waste container.

    • Liquid Waste: If the compound is dissolved in a solvent, collect it in a dedicated liquid hazardous waste container.

    • CRITICAL—Avoid Incompatibilities: Do not mix this waste stream with other chemicals. Specifically, keep it segregated from strong bases, strong oxidizing agents, and reactive chemicals to prevent unforeseen reactions.[10][11] Store acids and bases separately.[11]

  • Accumulate Waste Safely:

    • Always keep the waste container securely closed when not actively adding waste.[11]

    • Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[4]

    • Do not overfill the container. Leave at least 10% of headspace to allow for expansion.

Waste Storage and Labeling: Regulatory Compliance

All laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[11] This is a designated area at or near the point of generation where waste is collected before being moved to a central storage facility.

SAA Requirements:

  • Location: Must be under the control of the laboratory personnel generating the waste.

  • Labeling: The container label must be clearly visible and include the following information[11]:

    • The words "Hazardous Waste "

    • The full chemical name: "2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid " (do not use abbreviations or formulas).[11]

    • A clear indication of the hazards (e.g., "Irritant," "Toxic").[11]

    • The date the container becomes full.[11]

  • Storage: Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

Below is a logical workflow for managing the waste container from initiation to disposal.

G cluster_0 In-Lab Waste Accumulation (SAA) cluster_1 Disposal Pathway A Obtain & Label Empty Waste Container B Add Waste to Container (Keep Closed When Not In Use) A->B C Is Container Full? B->C C->B No D Seal Container & Mark 'Full' Date on Label C->D Yes E Move Full Container to Central Accumulation Area D->E F Submit Waste Pickup Request to EHS or Contractor E->F G Waste Manifested & Transported by Licensed Contractor F->G H Final Disposal at Approved TSDF Facility G->H

Caption: Waste Management Workflow from SAA to Final Disposal.

Final Disposal Pathway

The ultimate disposal of 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid must be conducted by a licensed and approved hazardous waste contractor at a Treatment, Storage, and Disposal Facility (TSDF).[6][12]

Your Responsibilities as a Generator:

  • Ensure the waste is properly characterized, segregated, and labeled.

  • Coordinate with your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

  • Maintain records of waste generation and disposal as required by the EPA and local authorities.[13]

Acceptable disposal methods for this type of organic chemical waste typically involve high-temperature incineration at a permitted facility. This process ensures the complete destruction of the compound, preventing its release into the environment.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don appropriate PPE before attempting any cleanup.

  • Contain & Clean:

    • For solid spills , carefully sweep or vacuum the material and place it into a labeled hazardous waste container.[4] Avoid creating dust.[2]

    • For liquid spills , cover with an inert absorbent material (e.g., vermiculite, sand), collect the absorbed material, and place it in the hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your EHS department.

In case of personal exposure, follow these first-aid measures immediately:

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][4]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Wash out mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

By adhering to this comprehensive disposal guide, you fulfill your professional responsibility to maintain a safe laboratory environment, protect our ecosystem, and ensure full regulatory compliance.

References

  • Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. Cole-Parmer.
  • SAFETY DATA SHEET - 4-(Methylsulfonyl)phenylacetic acid. Fisher Scientific.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA).
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA).
  • Safety Data Sheet - 2-([(4-METHYLPHENYL)SULFONYL]AMINO)-3-PHENYLPROPANOIC ACID. Aaronchem.
  • Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW Sydney.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Chemical Safety Data Sheet MSDS / SDS - 2-AMINO-2-(4-METHYLPHENYL)ACETIC ACID. ChemicalBook.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
  • Hazardous Waste and Disposal Considerations. American Chemical Society.
  • SAFETY DATA SHEET - 4-(Methylsulfonyl)phenylacetic acid. Thermo Fisher Scientific.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Chemical Safety Data Sheet MSDS / SDS - 4-Aminodiphenyamine-2-sulfonic acid. ChemicalBook.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid
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2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid
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